Paclobutrazol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOGWMIKYWRTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860993 | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-04-1, 76738-62-0 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-β-[(4-chlorophenyl)methyl]-1H-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Paclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paclobutrazol (B33190) (PBZ) is a triazole-based plant growth retardant that primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones vital for numerous plant development processes.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its inhibitory effects on the gibberellin biosynthetic pathway. It details the specific enzymatic target, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
The Gibberellin Biosynthesis Pathway and this compound's Core Mechanism
Gibberellin biosynthesis is a complex metabolic pathway that occurs in three distinct cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1][3] this compound specifically targets an early and critical step in this pathway.
The primary molecular target of this compound is the enzyme ent-kaurene (B36324) oxidase (KO) , a cytochrome P450 monooxygenase (CYP701A).[1][4][5] This enzyme is located on the endoplasmic reticulum and is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[1] This conversion is a pivotal regulatory point in the GA biosynthesis cascade.
This compound, particularly the (2S,3S) enantiomer , acts as a potent competitive inhibitor of ent-kaurene oxidase.[4][6] The mechanism of inhibition involves the N4 nitrogen atom of this compound's triazole ring forming a coordinate bond with the heme iron atom at the active site of the cytochrome P450 enzyme.[4] This binding displaces the water molecule that is normally coordinated to the heme iron, thereby preventing the binding and activation of molecular oxygen.[4] By blocking this crucial step, this compound effectively halts the downstream production of all bioactive gibberellins, such as GA1 and GA4, leading to the characteristic growth-retardant effects.[1]
Gibberellin Biosynthesis Pathway and this compound's Point of Inhibition
Downstream Signaling Effects of Gibberellin Inhibition
The reduction in bioactive gibberellins initiated by this compound triggers a cascade of events in the gibberellin signaling pathway. In the absence of GAs, DELLA proteins , which are nuclear-localized transcriptional regulators, accumulate and repress GA-responsive genes, thereby inhibiting plant growth.[1] When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor .[1] This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, forming a GID1-GA-DELLA complex. This complex is then recognized by an F-box protein (e.g., GID2/SLY1), leading to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[1] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for cell elongation and division, and consequently, plant growth.[1]
By inhibiting GA biosynthesis, this compound prevents the degradation of DELLA proteins, causing their accumulation and the continuous repression of growth-promoting genes, which results in the observed dwarfed phenotype.[1]
Gibberellin Signaling Pathway
Quantitative Data on this compound's Inhibitory Effects
The efficacy of this compound as an inhibitor of gibberellin biosynthesis has been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 | 6.3 nM | Cucurbita maxima endosperm (cell-free) | [7] |
| IC50 | 9.5 nM (azido derivative) | Cucurbita maxima endosperm (cell-free) | [7] |
| Apparent Binding Constant (Kd) | 0.24 ± 0.04 µM | Cucurbita maxima microsomes | [8] |
| IC50 | 43.9 µM | Montanoa tomentosa (yeast microsomes) | [9] |
| Table 1: In Vitro Inhibition of ent-Kaurene Oxidase by this compound. |
| Treatment | Condition | % Decrease in GA3 Content | Reference |
| 50 ppm this compound Spray | Timely Sown | 32% | [10] |
| 50 ppm this compound Spray | Late Sown | 18% | [10] |
| Table 2: Effect of this compound on Endogenous Gibberellin Levels in Wheat. |
| Plant Species | This compound Concentration | Effect on Plant Height | Reference |
| Arabidopsis thaliana (Wild-Type) | 1 µM | ~80% reduction in hypocotyl length | [11] |
| Basil (Ocimum basilicum) | 2.5 - 10 mg L⁻¹ | Dose-dependent reduction | [12] |
| True Shallot Seed | 15 - 30 mg L⁻¹ | Optimal for increasing bulb yield | [13] |
| Ougan (Citrus reticulata cv. Suavissima) | 200 - 2000 mg/L | Significant inhibitory effect | [14] |
| Tomato (Lycopersicum esculentum) | 250 - 750 ppm | Decreased plant height | [15] |
| Table 3: Dose-Dependent Effects of this compound on Plant Morphology. |
Experimental Protocols
In Vitro Assay of ent-Kaurene Oxidase Inhibition by this compound
This protocol is adapted from methodologies for expressing and assaying cytochrome P450 enzymes in yeast microsomes.[9][16]
Objective: To determine the IC50 value of this compound for the inhibition of ent-kaurene oxidase.
Materials:
-
Yeast strain expressing the target ent-kaurene oxidase.
-
Yeast growth media (e.g., YPG).
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).
-
NADPH.
-
FAD.
-
ent-kaurene substrate.
-
This compound stock solution.
-
Ethyl acetate.
-
Apparatus for cell lysis and microsome isolation (e.g., French press, ultracentrifuge).
-
GC-MS for analysis.
Procedure:
-
Microsome Preparation:
-
Culture the recombinant yeast cells expressing ent-kaurene oxidase.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the microsomal fraction by differential centrifugation.
-
Resuspend the microsomes in a suitable buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare reaction mixtures containing the reaction buffer, NADPH, FAD, and varying concentrations of this compound.
-
Add the microsomal preparation to each reaction mixture.
-
Initiate the reaction by adding the ent-kaurene substrate (dissolved in methanol).
-
Incubate the reactions at 30°C with shaking for a defined period (e.g., 1 hour).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a solvent like ethyl acetate.
-
Extract the products from the aqueous phase.
-
Dry the organic phase and derivatize the sample (e.g., methylation) for GC-MS analysis.
-
Analyze the samples by GC-MS to quantify the amount of ent-kaurenoic acid produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Quantification of Endogenous Gibberellins in Plant Tissue by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of gibberellins from plant material using HPLC-MS/MS.[17][18][19]
Objective: To measure the levels of endogenous gibberellins in plant tissues following treatment with this compound.
Materials:
-
Plant tissue (treated and control).
-
Liquid nitrogen.
-
Extraction solvent (e.g., 80% methanol with internal standards).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC-MS/MS system.
-
Gibberellin standards.
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Extract the powdered tissue with a pre-chilled extraction solvent containing appropriate internal standards (e.g., deuterated GAs).
-
Centrifuge the extract to pellet the solid debris.
-
-
Purification:
-
Pass the supernatant through an SPE cartridge to remove interfering compounds and concentrate the gibberellins.
-
Elute the gibberellins from the cartridge with a suitable solvent.
-
-
Analysis:
-
Dry the eluate and resuspend in the initial mobile phase for HPLC-MS/MS analysis.
-
Separate the different gibberellins using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (with formic acid).
-
Detect and quantify the gibberellins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the endogenous gibberellins by comparing their peak areas to those of the internal standards and a standard curve generated with known amounts of gibberellin standards.
-
Experimental Workflow for Validating this compound's Anti-Gibberellin Activity
Conclusion
This compound is a highly effective inhibitor of gibberellin biosynthesis, with its primary mechanism of action being the competitive inhibition of the cytochrome P450 monooxygenase, ent-kaurene oxidase.[1][4][20] This targeted inhibition leads to a reduction in bioactive gibberellins, resulting in an accumulation of DELLA proteins and the subsequent repression of growth-promoting genes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate and utilize the growth-regulating properties of this compound. Understanding its precise molecular interactions is fundamental for its optimal application in agriculture and horticulture and for the development of novel plant growth regulators.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and Biological Activity of an Azido Derivative of this compound, an Inhibitor of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound reduces growth and increases chlorophyll indices and gas exchanges of basil (Ocimum basilicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Correlation and Regression Analysis of The Growth and Physiological Parameters: How this compound Increases Bulb Yield on Three Cultivars of True Shallot Seed | Elizani | Caraka Tani: Journal of Sustainable Agriculture [jurnal.uns.ac.id]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Total Root and Shoot Biomass Inhibited by this compound Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
Synthesis pathway and chemical structure of paclobutrazol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclobutrazol (B33190), a triazole-based plant growth retardant and fungicide, plays a significant role in agriculture. Its synthesis is a multi-step process involving several key chemical transformations. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its chemical structure, and detailed experimental protocols for its preparation. Quantitative data from various sources are summarized for comparative analysis. Visual diagrams of the chemical structure and synthesis pathway are provided to facilitate a comprehensive understanding of the process.
Chemical Structure of this compound
This compound, with the chemical formula C₁₅H₂₀ClN₃O, is a substituted triazole with two chiral centers.[1] This results in the existence of four stereoisomers.[2] The IUPAC name for the racemic mixture is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol.[1]
Caption: Chemical Structure of this compound.
Synthesis Pathway of this compound
The synthesis of this compound typically commences with the starting materials 4-chlorobenzaldehyde (B46862) and pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][2] The pathway involves an aldol (B89426) condensation, followed by hydrogenation, bromination, nucleophilic substitution with 1,2,4-triazole (B32235), and a final reduction step.[2][3]
Caption: Synthesis Pathway of this compound.
Experimental Protocols
The following protocols are a synthesis of methodologies described in scientific literature and patents.
Step 1: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one (Intermediate 4)
A two-step process is often employed to synthesize this key intermediate.
a) Synthesis of α-chloro Pinacolone:
-
Materials: 1,2,4-triazole, potassium carbonate, ethanol (B145695), α-chloro pinacolone.
-
Procedure: In a reaction flask, 7.99 g (0.11 mol) of 1,2,4-triazole and 8.45 g (0.06 mol) of potassium carbonate are added to 45 g of ethanol.[4] The mixture is heated to 60°C.[4] Then, 14.15 g (0.1 mol) of α-chloro pinacolone is added dropwise over 1 hour.[4] The reaction is maintained at 60°C for 3 hours.[4] The reaction progress is monitored by Gas Chromatography (GC) until the α-chloro pinacolone is less than 1%.[4]
b) Reaction with 4-chlorobenzyl chloride:
-
The product from the previous step is then reacted with 4-chlorobenzyl chloride to yield 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one.
Step 2: Reduction to this compound
The final step is the reduction of the ketone intermediate to the alcohol, yielding this compound.
-
Method A: Using Magnesium Powder and Ammonium (B1175870) Chloride
-
Materials: 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, ethanol, ammonium chloride, magnesium powder.
-
Procedure: In a reaction flask, 30 g (0.094 mol) of the intermediate compound and 21.61 g (0.4 mol) of ammonium chloride are dissolved in 120 g of ethanol.[4][5] The mixture is heated to 50°C with stirring.[4][5] 4.85 g (0.2 mol) of magnesium powder is added in batches over 30 minutes.[4][5] The reaction is then maintained at 60°C for 2 hours.[4][5] Progress is monitored by GC. After completion, the mixture is filtered to remove magnesium chloride.[5] A portion of the ethanol is recovered from the filtrate, and the product is crystallized by cooling, followed by filtration and drying to yield this compound.[5]
-
-
Method B: Using Sodium Borohydride (B1222165)
-
Method C: Catalytic Hydrogenation
-
Materials: 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, ethanol, palladium-on-carbon catalyst (5%).
-
Procedure: In an autoclave, 30 g (0.094 mol) of the intermediate and 0.3 g of 5% palladium-on-carbon catalyst are mixed with 180 g of ethanol.[4] The autoclave is purged with nitrogen and then with hydrogen.[4] The hydrogen pressure is maintained at 1.5 MPa, and the mixture is heated to 60°C with stirring for 2.5 hours.[4] After the reaction is complete (monitored by GC), the catalyst is filtered off.[4] this compound is obtained by crystallization from the filtrate after partial solvent removal.[4]
-
Quantitative Data
The following table summarizes quantitative data reported in various sources for the synthesis of this compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Reduction | Intermediate (I) | Mg, NH₄Cl | Methanol | 40-50 | 1 | - | - | [4][5] |
| Reduction | Intermediate (I) | Mg, NH₄Cl | Ethanol | 50-60 | 2 | 91.9 | 96.1 | [4][5] |
| Reduction | Intermediate (I) | Mg, NH₄Cl | Propanol | 60-70 | 3 | - | - | [5] |
| Reduction | Intermediate (I) | Pd/C, H₂ | Ethanol | 60 | 2.5 | 92.9 | 97.1 | [4] |
| Reduction | Intermediate (I) | Pd/C, H₂ | Isopropanol | 70 | 3 | 93.7 | 96.8 | [4] |
| Reduction | Intermediate (I) | Raney Nickel, H₂ | Methanol | 50-60 | 3-5 | 95.0 | 96.2 | [6] |
| Overall | (5-¹⁴C)-1,2,4-triazol, 1-chloropinacolone, p-chlorobenzyl halide | NaBH₄ | Ethyl acetate, Benzene, Methanol | - | - | 52 (chemical), 20.9 (radiochemical) | >99 | [7] |
*Intermediate (I) refers to 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one.
Conclusion
The synthesis of this compound is a well-established process with multiple reported variations, particularly for the final reduction step. The choice of reducing agent and reaction conditions can influence the yield, purity, and stereoselectivity of the final product. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals involved in the synthesis and development of this compound and related compounds.
References
- 1. omicsonline.org [omicsonline.org]
- 2. This compound (Ref: PP 333) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN103664809B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103664809A - Preparation method for this compound - Google Patents [patents.google.com]
- 6. CN111285816A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL [hnxb.org.cn]
A Comprehensive Technical Guide to the Discovery and History of Paclobutrazol as a Plant Growth Retardant
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ), chemically identified as (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol, is a synthetic organic compound belonging to the triazole family.[1][2][3] It is widely recognized for its dual utility as a potent plant growth retardant and a systemic fungicide.[1][4] As a growth regulator, this compound is a known antagonist of the plant hormone gibberellin, acting primarily by inhibiting its biosynthesis.[1][4][5] This action leads to a reduction in internodal growth, resulting in sturdier, more compact plants. Its application has demonstrated numerous benefits in agriculture and horticulture, including increased root growth, earlier fruit set, reduced lodging in cereal crops, and enhanced resistance to environmental stresses such as drought and frost.[1][4][5]
History and Discovery
The development of this compound traces back to the research laboratories of Imperial Chemical Industries (ICI) at their Jealott's Hill Research Station. Initially developed under the code number PP333, its synthesis and plant growth regulating properties were first disclosed in patents filed by the ICI group.[1][6][7][8] The compound emerged from a broader investigation into triazole derivatives, which were known to possess biological activity.
ICI began marketing this compound in 1985 under various trade names, including Bonzi®, Cultar®, Clipper®, and Parlay®.[1] Another source indicates its formal announcement as a new bioregulator occurred in 1986.[9] Its unique ability to control plant stature without being phytotoxic quickly established it as a valuable tool in ornamental horticulture, turf management, and fruit orchard cultivation.
Chemical Properties and Synthesis
Chemical Structure and Stereoisomerism
This compound is a substituted triazole with two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[10][11] The biological activity of these isomers is distinct. The plant growth regulatory effect is primarily attributed to the (2S,3S) isomer, which effectively inhibits gibberellin biosynthesis.[1] Conversely, the (2R,3R) isomer exhibits significant fungicidal activity by inhibiting sterol biosynthesis in fungi.[1][5] Commercial this compound is produced and sold as a racemic mixture of the (2S,3S) and (2R,3R) enantiomers, as this formulation provides both growth retardant and fungicidal benefits.[1]
Synthesis Pathway
The first synthesis of this compound was developed by ICI.[1][6][8] The process begins with the reaction of 4-chlorobenzaldehyde (B46862) and pinacolone (B1678379) (3,3-dimethyl-2-butanone).[1][6][10] The key steps are outlined in the workflow below.
Caption: A workflow diagram illustrating the chemical synthesis of this compound.
Mechanism of Action
Inhibition of Gibberellin Biosynthesis
This compound's primary mode of action as a plant growth retardant is the targeted inhibition of gibberellin (GA) biosynthesis.[11][12] Gibberellins (B7789140) are diterpenoid plant hormones that regulate crucial developmental processes, including stem elongation, seed germination, and flowering.[13][14] this compound belongs to the group of N-heterocyclic compounds that block cytochrome P450-dependent monooxygenases.[15]
Specifically, this compound inhibits the enzyme ent-kaurene (B36324) oxidase.[1][5][11] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the GA metabolic pathway.[6][8][15] By blocking this step, this compound effectively halts the production of downstream bioactive gibberellins (e.g., GA₁, GA₄), leading to the characteristic reduction in cell elongation and internode extension.[11][16] The growth-inhibiting effects of this compound can be reversed by the exogenous application of bioactive GAs.[11]
The Gibberellin Biosynthesis Pathway and this compound's Target
The inhibition of ent-kaurene oxidase causes a metabolic shift. The precursor geranylgeranyl pyrophosphate (GGPP), which is upstream of the blockage, accumulates.[1][5] This accumulation leads to the diversion of GGPP into other biosynthetic pathways, resulting in increased production of the plant hormone abscisic acid (ABA) and phytol, a component of chlorophyll (B73375).[1][5][11] This secondary effect contributes to some of this compound's other observed benefits, such as enhanced drought tolerance (due to ABA's role in stomatal closure) and darker green leaves (due to increased chlorophyll).[1] Studies also indicate that this compound treatment can lead to an increase in cytokinin levels.[2][3][5]
Caption: this compound inhibits ent-kaurene oxidase in the gibberellin pathway.
Physiological and Morphological Effects in Plants
The inhibition of gibberellin biosynthesis by this compound induces a wide range of physiological and morphological changes in plants.
-
Vegetative Growth Reduction: The most prominent effect is the reduction of shoot elongation, resulting in a more compact plant habit with shorter internodes and thicker, sturdier stems.[1][16] This is highly desirable in ornamental plants for aesthetic reasons and in cereal crops to prevent lodging.[1]
-
Enhanced Reproductive Growth: By suppressing vegetative growth, this compound redirects the plant's resources towards reproductive development. This can lead to earlier flowering, increased flower and fruit set, and ultimately higher yields in many fruit and vegetable crops.[5][17]
-
Increased Stress Tolerance: this compound treatment has been shown to enhance plant resilience to various abiotic stresses.[3][18] This is partly due to the increased levels of abscisic acid, which helps regulate water loss through stomata, thereby improving drought resistance.[1][19] It has also been linked to increased tolerance to cold, heat, and salt stress.[1][14]
-
Other Effects: Treated plants often exhibit darker green leaves, attributed to increased chlorophyll content per unit leaf area.[1][19] this compound also typically promotes root growth, creating a more extensive root system that can improve water and nutrient uptake.[1][4]
Quantitative Efficacy Data
The effects of this compound are dose-dependent and vary significantly among plant species and application methods (foliar spray vs. soil drench). The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Ornamental Pepper (Capsicum chinense 'Pitanga')
| Application Method | Concentration (mg a.i./L) | Effect on Plant Dry Mass |
|---|---|---|
| Foliar Spray | 150 | 52% decrease |
| Soil Drench | 60 | 77% decrease |
Data sourced from a study on container-grown ornamental peppers.[20]
Table 2: Effect of this compound on Eggplant (Solanum melongena)
| Treatment (mg/L) | Parameter | Measurement (at 3 Weeks) | Control |
|---|---|---|---|
| 150-200 | Plant Height | 25.40 cm | 15.10 cm |
Data from a study evaluating various concentrations on eggplant growth.[21]
Table 3: Effect of this compound on Papaya (Carica papaya var. CO 2)
| Application Method | Dose (mg a.i./plant) | Effect on Fruit Number | Effect on Fruit Weight |
|---|---|---|---|
| Soil Drench | 25 | 63.68% increase | 118.32% increase |
Data from a study on the generative phase of papaya.[17]
Table 4: Effect of this compound on Orchid (Phalaenopsis)
| Application Method | Concentration (mg/L) | Effect on Flower Stalk Length |
|---|---|---|
| Foliar Spray | 750 | 67.2% - 71.6% shorter than control |
Data from a study on controlling inflorescence length in potted orchids.[22]
Key Experimental Protocols
To characterize the efficacy and mode of action of a plant growth retardant like this compound, a systematic experimental approach is required. Below is a generalized protocol for a typical greenhouse or laboratory-based study.
Protocol: Evaluation of Plant Growth Retardant Efficacy
-
Plant Material and Acclimatization:
-
Select uniform and healthy seedlings or plants of the target species (e.g., Solanum lycopersicum cv. 'Moneymaker').
-
Transplant them into standardized pots (e.g., 15 cm diameter) with a consistent soil medium (e.g., peat:perlite:vermiculite, 3:1:1 v/v/v).
-
Acclimatize plants for 1-2 weeks in a controlled environment (e.g., 25°C/18°C day/night, 16h photoperiod, 60% relative humidity).
-
-
Experimental Design and Treatments:
-
Employ a Completely Randomized Design (CRD) with a minimum of 5-10 replications per treatment.
-
Prepare a stock solution of this compound (e.g., 1000 mg/L in acetone (B3395972) or ethanol) and make serial dilutions to achieve the desired treatment concentrations (e.g., 0, 25, 50, 100, 200 mg/L). The 0 mg/L control should contain the same concentration of the solvent.
-
Apply treatments at a defined plant developmental stage (e.g., four-true-leaf stage).
-
-
Application Method:
-
Data Collection and Measurement:
-
Morphological Data: At weekly intervals, measure plant height (from the soil line to the apical meristem), stem diameter (using calipers), and internode length.
-
Physiological Data: Measure leaf chlorophyll content non-destructively using a SPAD meter.
-
-
Hormone Analysis (Optional):
-
For mechanistic studies, collect young leaf tissue at specified time points post-treatment.
-
Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Extract and purify gibberellins using established protocols involving solvent partitioning and solid-phase extraction.
-
Quantify endogenous GA levels using analytical techniques such as GC-MS or LC-MS/MS.[14]
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
If significant differences are found, perform a post-hoc mean separation test (e.g., Tukey's HSD) to compare treatment effects.
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the efficacy of this compound.
Conclusion
The discovery of this compound by ICI marked a significant advancement in plant growth regulation. Its targeted inhibition of the gibberellin biosynthesis pathway provides a reliable mechanism for controlling plant stature, which has been leveraged to great effect in numerous agricultural and horticultural applications. The extensive research into its mode of action, isomer-specific activities, and physiological effects has not only yielded practical benefits for crop management but has also provided scientists with a powerful chemical tool to probe the intricate hormonal regulation of plant growth and development. This guide serves as a technical overview of the foundational science and history behind one of the most important plant growth retardants developed to date.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]
- 5. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 6. omicsonline.org [omicsonline.org]
- 7. VEGETATIVE GROWTH CONTROL OF APPLE AND PEAR TREES WITH ICI PP333 (this compound) A CHEMICAL ANALOG OF BAYLETON. [actahort.org]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. This compound and Its Use in Fruit Production: A Review [techscience.com]
- 10. This compound (Ref: PP 333) [sitem.herts.ac.uk]
- 11. d-nb.info [d-nb.info]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EFFECT OF this compound (PP333) ON YIELD AND QUALITY OF FRUIT AND LATEX OF PAPAYA VAR. CO 2 | International Society for Horticultural Science [ishs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Effect of this compound in Agriculture [doraagri.com]
- 20. researchgate.net [researchgate.net]
- 21. scialert.net [scialert.net]
- 22. Effects of this compound on Reproductive and Vegetative Traits of Phalaenopsis Join Grace ‘TH288-4’ - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Gauntlet: Paclobutrazol's Interaction with Cytochrome P450 Monooxygenases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Paclobutrazol (B33190) (PBZ), a triazole-based plant growth regulator and fungicide, exerts its potent biological effects through a targeted inhibition of cytochrome P450 monooxygenases (P450s). This guide provides a comprehensive technical overview of the biochemical interactions between this compound and these crucial enzymes, detailing the molecular mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing the affected signaling pathways.
Core Mechanism of this compound-P450 Interaction
This compound's inhibitory action is rooted in the chemical structure of its triazole ring. The fundamental mechanism involves the N4 nitrogen atom of this ring forming a coordinate bond with the heme iron atom at the active site of the P450 enzyme.[1] This binding is competitive, displacing the water molecule that is normally the sixth ligand to the heme iron in the enzyme's resting state.[1] By occupying this critical position, this compound prevents the binding and activation of molecular oxygen, a necessary step in the P450 catalytic cycle, thereby blocking the oxidation of the enzyme's natural substrate.[1]
The interaction is highly stereospecific. The (2S,3S) enantiomer of this compound is a potent inhibitor of ent-kaurene (B36324) oxidase in plants, while the (2R,3R) enantiomer is more effective against fungal CYP51.[1]
This compound's Impact on Plant Gibberellin Biosynthesis
In plants, the primary target of this compound is ent-kaurene oxidase, a cytochrome P450 monooxygenase (CYP701A) located in the endoplasmic reticulum.[2] This enzyme catalyzes a critical three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor for all bioactive gibberellins (B7789140) (GAs).[2] By inhibiting this step, this compound effectively curtails the production of GAs, which are essential hormones for stem elongation, seed germination, and flowering.[2]
The reduction in bioactive GAs leads to the accumulation of DELLA proteins, which are nuclear transcriptional regulators that repress GA-responsive genes.[2] The accumulation of DELLA proteins results in the characteristic growth-retardant effects of this compound, such as reduced internode length and a more compact plant stature.[2][3]
Gibberellin Biosynthesis and Signaling Pathway
Caption: this compound inhibits ent-kaurene oxidase, blocking gibberellin biosynthesis and leading to the accumulation of growth-repressing DELLA proteins.
This compound's Impact on Fungal Ergosterol (B1671047) Biosynthesis
In fungi, the (2R,3R) enantiomer of this compound targets CYP51, also known as sterol 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1] CYP51 catalyzes the 14α-demethylation of lanosterol (B1674476) or eburicol.[1] By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane, leading to its fungicidal activity.[1]
Fungal Ergosterol Biosynthesis Pathway
Caption: this compound inhibits CYP51, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.
Quantitative Analysis of this compound-P450 Interaction
The efficacy of this compound as a P450 inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize available quantitative data from various studies.
Table 1: Inhibition of Plant and Fungal P450 Enzymes by this compound
| Target Enzyme | Organism/System | Parameter | Value | Reference(s) |
| ent-Kaurene Oxidase | Cucurbita maxima (endosperm prep) | I₅₀ | 6.3 nM | [4] |
| Azido derivative of this compound | Cucurbita maxima (endosperm prep) | I₅₀ | 9.5 nM | [4] |
| Abscisic Acid Biosynthesis | Cercospora rosicola | Inhibition | 33% at 0.1 µM | [1] |
| Mycelial Growth (P. noxius) | Phellinus noxius | Inhibition | >90% at 0.05 g/L | [5] |
| Mycelial Growth (R. microporus) | Rigidoporus microporus | Inhibition | >90% at 0.05 g/L | [5] |
| Mycelial Growth (F. oxysporum) | Fusarium oxysporum | Inhibition | ~70% at 0.05 g/L | [5] |
Table 2: Comparative Inhibition of Human Cytochrome P450 Enzymes
| Target Enzyme | System | Parameter | Potency | Reference(s) |
| CYP2C9 | Human Recombinant | IC₅₀ | Potent Inhibition (<0.001 µg/mL for related extracts) | [1] |
| CYP2C19 | Human Recombinant | IC₅₀ | Potent Inhibition | [1] |
| CYP1A2 | Human Recombinant | IC₅₀ | Potent Inhibition | [1] |
| CYP3A4 | Human Recombinant | IC₅₀ | Weak Inhibition | [1] |
| CYP2D6 | Human Recombinant | IC₅₀ | Weak Inhibition | [1] |
Note: Data for human CYPs often comes from studies on related triazole compounds or extracts and is included for a comparative perspective on P450 inhibition.[1]
Experimental Protocols for Studying this compound-P450 Interactions
A multi-faceted approach is necessary to fully characterize the interaction between this compound and P450 enzymes.
In Vitro P450 Inhibition Assay (Fluorogenic)
This high-throughput assay is used to determine the IC₅₀ of this compound against specific P450 isoforms.
Methodology:
-
Enzyme Preparation: Use individually expressed recombinant human P450 enzymes.
-
Reaction Mixture: Combine the P450 enzyme, a specific fluorogenic substrate, and an NADPH regeneration system in a microplate well.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. A control with no inhibitor is also prepared.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Reading: The P450 enzyme metabolizes the substrate to a fluorescent product. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.[6][7]
Spectroscopic Ligand-Binding Assay
This method confirms the direct binding of this compound to the P450 heme iron and can be used to determine the binding affinity (dissociation constant, Kd).
Methodology:
-
Enzyme Preparation: Use purified, recombinant P450 enzyme (e.g., CYP51) at a concentration of 1-5 µM in a suitable buffer.[1]
-
Spectrophotometer Setup: Use a dual-beam spectrophotometer to record a baseline spectrum of the enzyme solution.[1]
-
Ligand Titration: Add small aliquots of a concentrated this compound stock solution to the sample cuvette. Add equal volumes of the solvent to the reference cuvette.[1]
-
Spectral Scanning: After each addition and a brief incubation, scan the absorbance from approximately 350 nm to 500 nm.[1]
-
Data Analysis: The binding of azoles like this compound typically induces a "Type II" difference spectrum, with a peak around 425-435 nm and a trough around 390-410 nm. Plot the change in absorbance against the this compound concentration to determine the Kd.[1]
Experimental Workflow for P450 Inhibition Studies
Caption: A typical workflow for characterizing the inhibitory interaction of this compound with cytochrome P450 enzymes.
Conclusion
The interaction of this compound with cytochrome P450 monooxygenases is a clear example of targeted, mechanism-based enzyme inhibition. Through stereospecific binding to the catalytic heme iron, this compound effectively blocks the function of distinct P450s in plants and fungi.[1] This dual activity as a plant growth regulator and a fungicide is a direct consequence of these precise biochemical interactions. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the effective application of this compound in agriculture and for the development of new, more specific P450 inhibitors.
References
The Two Faces of Paclobutrazol: A Technical Guide to its Isomers and Differential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190), a triazole-based compound, is widely recognized as a potent plant growth regulator and a fungicide.[1] However, the commercial product is typically a racemic mixture of its stereoisomers, which possess markedly different biological activities. This guide delves into the distinct properties of the this compound enantiomers, providing a comprehensive overview of their mechanisms of action, quantitative biological activities, and the experimental protocols used to elucidate these differences. Understanding the stereospecificity of this compound is crucial for optimizing its application in agriculture and for the development of more targeted and effective agrochemicals.
This compound possesses two chiral centers, resulting in four possible stereoisomers. However, the commercially relevant forms are the (2S,3S) and (2R,3R) enantiomers, which exhibit the most significant biological effects.[2] The (2S,3S)-enantiomer is predominantly responsible for the plant growth-regulating effects, while the (2R,3R)-enantiomer displays stronger fungicidal properties.[1]
Differential Biological Activity: A Tale of Two Enantiomers
The distinct biological activities of the this compound enantiomers stem from their stereospecific interactions with target enzymes in plants and fungi.
Plant Growth Regulation by (2S,3S)-Paclobutrazol
The (2S,3S) isomer is a potent inhibitor of gibberellin (GA) biosynthesis in plants.[1][3] Gibberellins are a class of phytohormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[1] Specifically, (2S,3S)-paclobutrazol targets and inhibits ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase that catalyzes a critical step in the GA biosynthesis pathway.[1][3] This inhibition leads to a reduction in endogenous gibberellin levels, resulting in decreased cell elongation and a more compact plant stature.[1] Studies have shown that the application of gibberellic acid can reverse the inhibitory effects of this compound.[4]
Fungicidal Activity of (2R,3R)-Paclobutrazol
In contrast, the (2R,3R)-enantiomer exhibits significantly weaker inhibition of gibberellin biosynthesis.[1] Its primary role is that of a fungicide, a common characteristic of many triazole compounds.[1] The fungicidal action of (2R,3R)-paclobutrazol is attributed to its inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the fungal cytochrome P450 14α-demethylase, an enzyme essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047).[4] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[4]
Quantitative Comparison of Biological Activity
The differential activity of this compound enantiomers has been quantified in various studies. The following table summarizes the key findings on their relative efficacy.
| Biological Activity | Isomer | Organism | Metric | Result | Reference |
| Plant Growth Regulation | (2S,3S)-(-)-paclobutrazol | Rice seedlings (shoot growth) | EC50 | 3.1 times more active than the (2R,3R)-(+)-enantiomer. | [5] |
| Fungicidal Activity | (2R,3R)-paclobutrazol | Not specified | Activity | Stronger fungicidal properties. | [1] |
Signaling Pathways and Mechanisms of Action
The differential activities of the this compound isomers can be visually represented through their respective signaling pathways.
Experimental Protocols
Separation of this compound Enantiomers
A common method for separating the enantiomers of this compound is chiral high-performance liquid chromatography (HPLC).[5][6]
-
Instrumentation: Agilent 1200 HPLC system or equivalent, equipped with a UV detector.[6]
-
Chiral Column: A cellulose-based chiral stationary phase, such as a Sino-chiral OJ column or a CDMPC-CSP (cellulose-tri[3,5-dimethyl-phenylcarbamate]-based chiral stationary phase), is effective for separation.[5][6]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80/20, v/v) is typically used.[6]
-
Flow Rate: A flow rate of around 0.7 mL min⁻¹ is common.[6]
-
Detection: UV detection at a wavelength of 230 nm.[6]
-
Elution Order: Under these conditions, the (2S,3S)-enantiomer typically elutes before the (2R,3R)-enantiomer.[6]
Plant Growth Regulation Bioassay
To assess the plant growth-regulating activity of each enantiomer, a seedling growth assay can be performed.[5]
-
Plant Material: Rice seedlings are a suitable model system.[5]
-
Treatment Solutions: Prepare a series of concentrations for each enantiomer and the racemic mixture in a suitable nutrient medium.
-
Experimental Setup:
-
Germinate rice seeds and grow them in a hydroponic system or on agar (B569324) plates.
-
Once the seedlings have reached a suitable size, transfer them to the treatment solutions.
-
Maintain the seedlings under controlled environmental conditions (light, temperature, humidity).
-
-
Data Collection: After a defined period (e.g., 7 days), measure parameters such as shoot length, root length, and fresh/dry weight.[5]
-
Analysis: Calculate the half-maximal effective concentration (EC50) for each isomer to quantify and compare their growth-inhibiting activity.[5]
Antifungal Activity Assay
The fungicidal properties of the this compound enantiomers can be evaluated using an in vitro fungal growth inhibition assay.
-
Fungal Species: Use a relevant plant pathogenic fungus, such as Venturia inaequalis (apple scab) or various species of Fusarium.[7][8]
-
Culture Medium: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Treatment Preparation: Incorporate different concentrations of each enantiomer and the racemic mixture into the molten agar before pouring the plates. A solvent control (without this compound) should also be included.
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer to determine its antifungal potency.
Conclusion
The differential biological activities of the (2S,3S) and (2R,3R) enantiomers of this compound highlight the importance of stereochemistry in the design and application of agrochemicals.[1] The (2S,3S)-enantiomer is a potent plant growth regulator, acting through the inhibition of gibberellin biosynthesis, while the (2R,3R)-enantiomer exhibits significant fungicidal properties by disrupting fungal sterol biosynthesis.[1] This knowledge allows for the potential development of enantiomerically pure formulations that could offer more targeted efficacy, reduced off-target effects, and a lower environmental impact. For researchers and professionals in drug development and crop science, understanding these stereospecific differences is paramount for harnessing the full potential of this compound and for designing the next generation of plant growth regulators and fungicides.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Ref: PP 333) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 5. Enantioselective separation and phytotoxicity on rice seedlings of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Investigation of Fungicidal Properties of the Tree Growth Regulator this compound to Control Apple Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. Chiral enantiomers of the plant growth regulator this compound selectively affect community structure and diversity of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Paclobutrazol's Influence on Abscisic Acid and Cytokinin Levels in Plants: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paclobutrazol (B33190) (PBZ), a triazole-based plant growth regulator, is primarily recognized for its potent inhibition of gibberellin (GA) biosynthesis. This primary action initiates a cascade of intricate hormonal crosstalk, significantly influencing the endogenous levels of other critical phytohormones, notably abscisic acid (ABA) and cytokinins (CK). By blocking the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the GA metabolic pathway, PBZ redirects the isoprenoid pathway. This redirection can lead to an accumulation of precursors for the biosynthesis of ABA and cytokinins.[1][2] The resulting alterations in the hormonal balance, particularly the ABA/CK ratio, are linked to a wide array of physiological responses in plants, including enhanced stress tolerance, delayed senescence, and modified growth and development.[1][3] This technical guide provides a comprehensive analysis of the mechanisms through which this compound modulates ABA and cytokinin levels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: A Shift in Hormonal Balance
This compound's primary mode of action is the inhibition of ent-kaurene oxidase, a cytochrome P450 monooxygenase that is a critical enzyme in the gibberellin biosynthesis pathway.[3][4] This inhibition leads to a reduction in biologically active gibberellins (B7789140), which are primarily responsible for stem elongation.[1] The blockage of the GA pathway often results in the accumulation of the precursor geranylgeranyl pyrophosphate (GGPP). This accumulation can shift the isoprenoid pathway towards the synthesis of other hormones, including abscisic acid and cytokinins.[1][2]
Impact on Abscisic Acid (ABA)
The influence of this compound on ABA levels is multifaceted and can appear contradictory, with reports of both increases and decreases in ABA concentrations depending on the plant species, tissue type, developmental stage, and environmental conditions.
-
Increased ABA Levels: Several studies have reported an increase in endogenous ABA concentrations following PBZ treatment.[1][5] This is often attributed to the increased availability of precursors from the isoprenoid pathway when GA synthesis is inhibited.[2][6] For instance, in Marubakaido apple rootstocks, PBZ treatment increased the ABA concentration and upregulated the expression of the ABA biosynthesis gene MdNCED1 while repressing the degradation gene MdCYP707A1.[5] Similarly, under drought stress, PBZ has been shown to increase ABA levels, which is a key response in promoting stomatal closure and reducing water loss.[4]
-
Decreased or Inhibited ABA Accumulation: Conversely, other studies have demonstrated that this compound can reduce endogenous ABA levels or prevent the accumulation of ABA induced by water stress.[7][8] In apple seedling leaves, this compound treatment reduced endogenous ABA levels by approximately one-third and prevented the significant accumulation of ABA that typically occurs under water stress.[7][8] In the fungus Cercospora rosicola, this compound was found to inhibit ABA biosynthesis.[9] Furthermore, in the roots of Phoebe bournei, moderate concentrations of PBZ significantly decreased ABA content by inhibiting the expression of ABA biosynthesis genes.[10][11]
This variability suggests a complex regulatory network where the effect of this compound on ABA is context-dependent and may be influenced by feedback mechanisms and crosstalk with other hormonal pathways.
Impact on Cytokinins (CK)
The effect of this compound on cytokinin levels is generally more consistent, with numerous studies reporting an increase in cytokinin concentrations.[1][2][3] This elevation in cytokinin levels is a significant contributor to many of the physiological effects observed after PBZ application, such as delayed leaf senescence, increased chlorophyll (B73375) content, and enhanced stress tolerance.[3]
The increase in cytokinins is also thought to be a consequence of the redirection of the isoprenoid pathway.[3] In Marubakaido apple rootstocks, while PBZ treatment reduced the levels of trans-zeatin (B1683218) (tZ), it upregulated the expression of cytokinin-related transporter genes.[5] The overall increase in cytokinin activity contributes to the observed physiological changes.
Quantitative Data on Hormonal Changes
The following tables summarize the quantitative effects of this compound on abscisic acid and cytokinin levels as reported in various studies.
| Plant Species | Tissue | PBZ Treatment | Change in Abscisic Acid (ABA) Levels | Reference |
| Malus prunifolia (Marubakaido apple rootstock) | Not specified | Not specified | Increased concentration | [5] |
| Malus domestica (Apple seedlings) | Leaves | 28 days | Reduced endogenous levels by ~33%; Prevented water-stress induced accumulation | [7][8] |
| Phoebe bournei | Roots | Moderate concentration | Decreased by 63.89% compared to control | [10][11] |
| Festuca arundinacea (Tall Fescue) | Not specified | 200 mg L⁻¹ under low-light | Increased endogenous concentration | [12] |
| Amorpha fruticosa | Not specified | 150 mg/l under severe drought | Increased by 27.1% | [4] |
| Plant Species | Tissue | PBZ Treatment | Change in Cytokinin (CK) Levels | Reference |
| Malus prunifolia (Marubakaido apple rootstock) | Not specified | Not specified | Reduced trans-zeatin (tZ) levels | [5] |
| General Effect | - | - | Increased cytokinin levels | [1][2][3][6] |
| Tall Fescue (Festuca arundinacea) | Not specified | Not specified | Stimulates cytokinin synthesis | [12] |
Experimental Protocols
Accurate quantification of phytohormones is crucial for understanding the effects of this compound. The most common and reliable methods employed are based on chromatography coupled with mass spectrometry.
General Protocol for ABA and Cytokinin Quantification by LC-MS/MS
This protocol is a generalized procedure based on common practices described in the literature.[13][14][15][16][17]
1. Sample Preparation and Extraction:
- Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen immediately after harvesting to quench metabolic activity.
- Grind the frozen tissue to a fine powder.
- Extract the hormones from a known weight of the powdered tissue (typically 10-100 mg) using a cold extraction solvent. A common solvent is a mixture of methanol, water, and formic acid (e.g., 15:4:1, v/v/v).
- Add a known amount of isotopically labeled internal standards for both ABA and the specific cytokinins of interest to each sample to account for losses during sample preparation and to enable accurate quantification.
- Shake or vortex the samples at 4°C in the dark for a specified period (e.g., 1-12 hours).
- Centrifuge the samples to pellet the debris.
2. Solid-Phase Extraction (SPE) for Purification and Concentration:
- The supernatant from the extraction step is collected and may be concentrated under vacuum.
- The extract is then passed through an SPE cartridge (e.g., a C18 reverse-phase column) to remove interfering compounds.
- The hormones are eluted from the cartridge with a suitable solvent (e.g., methanol).
3. LC-MS/MS Analysis:
- The purified and concentrated sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[14][15]
- The HPLC separates the different hormone species based on their physicochemical properties.
- The mass spectrometer identifies and quantifies the hormones based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.[16] Quantification is typically performed using selected reaction monitoring (SRM).[16]
4. Data Analysis:
- The concentration of each hormone is calculated by comparing the peak area of the endogenous hormone to the peak area of the corresponding internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another method that has been used for the quantification of ABA.[7][8]
1. Sample Extraction:
- Similar to the LC-MS/MS protocol, plant tissue is homogenized in an extraction buffer.
2. Immunoassay:
- The assay is performed in a microtiter plate coated with antibodies specific to the hormone being measured (e.g., ABA).
- The plant extract is added to the wells, and the endogenous hormone competes with a known amount of enzyme-labeled hormone for binding to the antibodies.
- After an incubation period, the unbound components are washed away.
- A substrate for the enzyme is added, and the resulting color change is measured using a spectrophotometer.
- The concentration of the hormone in the sample is determined by comparing the color intensity to a standard curve.
While ELISA can be a high-throughput method, it may be less specific and accurate than LC-MS/MS due to potential cross-reactivity of the antibodies with related compounds.[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound exerts a profound influence on the hormonal milieu of plants, extending far beyond its primary role as a gibberellin biosynthesis inhibitor. Its impact on abscisic acid and cytokinin levels is a critical component of its mode of action, contributing significantly to the observed physiological and developmental changes. The increase in cytokinin levels generally leads to delayed senescence and improved overall plant health. The modulation of ABA is more complex, with this compound capable of both increasing and decreasing its concentration, likely in a manner that is finely tuned to the specific physiological context and environmental cues. A thorough understanding of these intricate hormonal interactions is paramount for the effective application of this compound in agricultural and horticultural settings, as well as for its potential applications in the development of new plant growth regulators and stress-mitigating agents. Further research is warranted to fully elucidate the molecular mechanisms underlying the context-dependent effects of this compound on ABA signaling and its interplay with other hormone pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. This compound elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a plant growth regulator [ouci.dntb.gov.ua]
- 7. Effect of this compound on water stress-induced abscisic Acid in apple seedling leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on Water Stress-Induced Abscisic Acid in Apple Seedling Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Abscisic Acid Biosynthesis in Cercospora rosicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 17. Quantification of abscisic Acid, cytokinin, and auxin content in salt-stressed plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
Molecular Basis of Paclobutrazol-Induced Stress Tolerance in Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclobutrazol (B33190) (PBZ), a triazole-based plant growth retardant, is widely recognized for its ability to enhance plant tolerance to a multitude of abiotic stresses, including drought, salinity, and extreme temperatures. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning PBZ-induced stress resilience in crop plants. The primary mode of action of this compound is the inhibition of gibberellin (GA) biosynthesis, which triggers a cascade of physiological and biochemical alterations.[1] This guide details the intricate signaling pathways, hormonal crosstalk, and antioxidant defense systems modulated by PBZ. Furthermore, it presents quantitative data on the effects of PBZ on key physiological and biochemical markers of stress tolerance and provides detailed experimental protocols for their measurement.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound's primary molecular target is the cytochrome P450 monooxygenase, ent-kaurene (B36324) oxidase (KO).[2] This enzyme is a critical component of the gibberellin biosynthesis pathway, catalyzing the oxidation of ent-kaurene to ent-kaurenoic acid. By inhibiting KO, this compound effectively curtails the production of bioactive gibberellins (B7789140), such as GA1 and GA4. This reduction in GA levels leads to the accumulation of DELLA proteins, which are nuclear-localized transcriptional regulators that act as repressors of GA-responsive genes.[2] The accumulation of DELLA proteins results in the characteristic growth-retardant effects of PBZ, including reduced stem elongation and a more compact plant stature, which can contribute to lodging resistance in cereal crops.
Hormonal Crosstalk and Signaling Pathways
The inhibition of the gibberellin biosynthesis pathway by this compound initiates a complex interplay with other key phytohormone signaling pathways, collectively enhancing the plant's ability to withstand environmental stressors.
Abscisic Acid (ABA) Signaling
The reduction in GA biosynthesis leads to an accumulation of the precursor geranylgeranyl pyrophosphate (GGPP).[1] This precursor can be redirected to the biosynthesis of other terpenoid-derived hormones, most notably abscisic acid (ABA).[3][4] this compound treatment has been shown to upregulate the expression of the key ABA biosynthesis gene, 9-cis-epoxycarotenoid dioxygenase (NCED).[1][5] ABA is a central regulator of abiotic stress responses, promoting stomatal closure to conserve water and activating a wide array of stress-responsive genes.[1][5] The interaction between PBZ and ABA signaling is a cornerstone of the induced stress tolerance. In Phoebe bournei, PBZ treatment was found to down-regulate the expression of ABA signal transduction genes like SnRK2 and ABI5, which are negative regulators of root growth, while up-regulating PYLs, promoting lateral root growth.[6]
Cytokinin and Auxin Signaling
This compound application can also lead to an increase in cytokinin levels.[4] Cytokinins are known to delay leaf senescence, thereby maintaining chlorophyll (B73375) content and photosynthetic capacity under stress conditions. Furthermore, PBZ can modulate auxin (IAA) levels.[1] The interplay between auxin and ABA is crucial in modifying root system architecture, leading to enhanced water and nutrient uptake, which is beneficial under drought stress.[1] In apple rootstocks, PBZ treatment increased endogenous IAA and upregulated the polar auxin transporter genes MdPIN1 and MdLAX1.
Below is a diagram illustrating the hormonal signaling cascade initiated by this compound.
Caption: this compound-induced hormonal signaling cascade leading to enhanced stress tolerance.
Enhancement of Antioxidant Defense Systems
Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to cellular components. This compound has been shown to fortify the plant's antioxidant defense system to counteract this oxidative stress.[5]
PBZ treatment enhances the activities of key antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[5]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[5]
-
Ascorbate (B8700270) Peroxidase (APX): Scavenges hydrogen peroxide, using ascorbate as the electron donor.[7]
-
Peroxidase (POD): A class of enzymes that catalyze the reduction of hydrogen peroxide.[8]
-
Glutathione Reductase (GR): Plays a crucial role in the ascorbate-glutathione cycle, which is vital for detoxifying ROS.[5]
The upregulation of these antioxidant enzymes helps to maintain a lower level of ROS, thereby protecting cellular membranes and photosynthetic machinery from oxidative damage.[9]
Osmotic Adjustment and Ion Homeostasis
Under drought and salinity stress, maintaining cellular turgor and ion balance is critical for survival. This compound aids in osmotic adjustment by promoting the accumulation of compatible solutes, such as proline.[1] Proline acts as an osmoprotectant, safeguarding cellular structures and enzymes from the detrimental effects of osmotic stress.[1] In conditions of high salinity, PBZ has been observed to mitigate salt stress by reducing the uptake and accumulation of toxic ions like Na⁺ and Cl⁻ in the leaves.[1]
Quantitative Data on this compound-Induced Effects
The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in different crop species under stress conditions.
Table 1: Effect of this compound on Antioxidant Enzyme Activities
| Plant Species | Stress Condition | This compound Treatment | SOD Activity (% increase) | CAT Activity (% increase) | APX Activity (% increase) | Reference |
| Tall Fescue | Low Light | Foliar Spray | 43.51% (LL vs CK), further increase with PBZ | 56.56% (LL vs CK), further increase with PBZ | Similar increase as SOD and CAT | [5] |
| Wheat | Heat Stress | Seed Treatment | Significant increase | Significant increase | Not reported | [10] |
| Pomegranate | Cold Stress | 50 or 75 mg L⁻¹ | Not reported | Not reported | Significant increase | [7] |
| Maize | Chilling Stress | Seed Treatment | Significant increase | Not reported | Significant increase | [11] |
| Maize | Drought | 200, 300, 400 mg L⁻¹ | Not reported | 16.2-72.7% increase | 14.3-55.6% increase | [9] |
| Strawberry | Drought | Not specified | 13.69% | 8.91% | 13.11% | [8] |
Table 2: Effect of this compound on Phytohormone Levels
| Plant Species | This compound Treatment | ABA Content | GA Content | IAA Content | Cytokinin (Zeatin) Content | Reference |
| Tall Fescue | Foliar Spray | Significant increase | Remarkable decrease | Not reported | Not reported | [5] |
| Phoebe bournei | Moderate Concentration | Reduced by 63.89% | Not reported | Increased 3.83-fold | Not reported | [6][12] |
| Apple Rootstock | 860 mg L⁻¹ Foliar Spray | Increased | Decreased (GA₁ and GA₄) | Increased | Reduced (trans-zeatin) | [13] |
| Camellia tamdaoensis | 100 and 200 ppm | Increased | Not reported | Decreased | Not reported | [14] |
| Mango | Not specified | Increased | Decreased | Not reported | Increased | [15] |
Table 3: Effect of this compound on Physiological Parameters
| Plant Species | Stress Condition | This compound Treatment | Relative Water Content (RWC) | Electrolyte Leakage (EL) | Photosynthetic Rate | Reference |
| Pomegranate | Cold Stress | 50 or 75 mg L⁻¹ | Increased | Decreased | Increased Chlorophyll Fluorescence | [7] |
| Tomato | Deficit Irrigation | 0.8 and 1.6 ppm | Not reported | Not reported | Enhanced | [16] |
| Strawberry | Drought | Not specified | 17.06% increase | Not reported | Increased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of Phytohormones by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple phytohormones.[17][18]
Protocol:
-
Sample Preparation:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the hormones with a pre-chilled extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).
-
Add a mixture of deuterated internal standards for each hormone class to be quantified.
-
Incubate the mixture at 4°C with shaking.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to purify the extract and remove interfering compounds.
-
Condition the cartridge with methanol, followed by the extraction solvent.
-
Load the sample, wash the cartridge, and elute the phytohormones with an appropriate solvent (e.g., 80% methanol).
-
-
HPLC-MS/MS Analysis:
-
Dry the eluate under nitrogen gas and resuspend in a suitable solvent for injection.
-
Separate the phytohormones using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the hormones using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Assay of Antioxidant Enzyme Activity
The activities of antioxidant enzymes are typically determined spectrophotometrically.
6.2.1. Enzyme Extraction:
-
Homogenize 0.5 g of fresh plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add an appropriate extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% polyvinylpyrrolidone).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract.
6.2.2. Superoxide Dismutase (SOD) Activity Assay:
This assay is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).
-
The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.
-
Add the enzyme extract to the reaction mixture.
-
Expose the mixture to a light source (e.g., fluorescent lamps) for a set period (e.g., 15 minutes).
-
Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
6.2.3. Catalase (CAT) Activity Assay:
This assay measures the rate of H₂O₂ decomposition.
-
The reaction mixture contains phosphate buffer and H₂O₂.
-
Add the enzyme extract to initiate the reaction.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculate the enzyme activity using the extinction coefficient of H₂O₂.
6.2.4. Ascorbate Peroxidase (APX) Activity Assay:
This assay measures the rate of ascorbate oxidation.
-
The reaction mixture contains phosphate buffer, ascorbate, and H₂O₂.
-
Add the enzyme extract to start the reaction.
-
Monitor the decrease in absorbance at 290 nm due to ascorbate oxidation.
-
Calculate the enzyme activity using the extinction coefficient of ascorbate.
Below is a diagram representing a general experimental workflow for assessing this compound's effects.
Caption: A generalized experimental workflow for investigating the effects of this compound on crop stress tolerance.
Conclusion
This compound confers stress tolerance in crops through a multifaceted molecular mechanism. Its primary action of inhibiting gibberellin biosynthesis sets off a signaling cascade that involves the modulation of other key phytohormones, particularly abscisic acid. This hormonal reprogramming, coupled with the enhancement of the antioxidant defense system and improved osmotic adjustment, collectively contributes to a more robust and resilient plant, better equipped to withstand the challenges of abiotic stress. A thorough understanding of these molecular underpinnings is crucial for the strategic application of this compound in agriculture to enhance crop productivity and ensure food security in the face of a changing climate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hort [journals.ashs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces tolerance in tomato to deficit irrigation through diversified effects on plant morphology, physiology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Editorial: Methods in phytohormone detection and quantification: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
The Molecular Blueprint of Paclobutrazol Action: An In-Depth Technical Guide to Gene Expression Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ), a triazole-based plant growth retardant, is a powerful tool for modulating plant development. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, which sets off a complex cascade of molecular events, profoundly altering the plant's transcriptome.[1][2][3] This technical guide provides a comprehensive overview of the gene expression changes induced by this compound treatment, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved. Understanding these intricate molecular responses is paramount for optimizing the use of this compound in agricultural and horticultural applications and for the development of novel plant growth regulators.
Core Transcriptomic Responses to this compound
This compound treatment triggers a significant reprogramming of the plant's gene expression profile. The most prominent and well-documented effect is the downregulation of genes involved in the gibberellin (GA) biosynthesis pathway.[1] By inhibiting key enzymes like ent-kaurene (B36324) oxidase, PBZ curtails the production of bioactive GAs.[1][3] This primary action initiates a broader transcriptional cascade that impacts various hormonal signaling pathways and developmental processes, leading to characteristic phenotypic changes such as reduced stem elongation, increased stress tolerance, and altered flowering.[1][4]
Quantitative Overview of Gene Expression Changes
Transcriptomic analyses across different plant species consistently reveal a substantial number of differentially expressed genes (DEGs) in response to this compound treatment. The extent of these changes is summarized in the tables below, providing a quantitative snapshot of the transcriptomic shifts.
| Plant Species | Treatment | Number of Unigenes/Transcripts | Number of Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
| Lilium longiflorum (Asiatic hybrid) | 500 mg L⁻¹ this compound | 53,681 | 2,704 | Cell division and expansion, GA metabolism and signaling | [5] |
| Saccharum spp. (Sugarcane) | This compound | 239,212 | 6,108 (sensitive cultivar), 4,404 (non-sensitive cultivar) | Photosynthesis, Amino acid degradation, Ion channels, Plant-pathogen interaction | [6][7] |
| Phoebe bournei | Moderate concentration this compound | - | 8,022 | Plant hormone signal transduction, MAPK signaling pathway | [8] |
| Solanum lycopersicum (Tomato) | 200 mg L⁻¹ this compound | - | 30,990 | Flavonoid and phenylpropanoid biosynthesis, Plant hormone and sucrose (B13894) metabolism | [9] |
| Paeonia lactiflora (Herbaceous Peony) | This compound | - | 827 | - | [10][11] |
Key Signaling Pathways Modulated by this compound
The primary effect of this compound on gibberellin biosynthesis instigates a series of downstream consequences on other critical signaling pathways, creating a complex interplay of hormonal regulation.
Gibberellin (GA) Signaling Pathway
This compound directly inhibits the biosynthesis of gibberellins, leading to a reduction in bioactive GA levels.[2] This, in turn, affects the GA signaling cascade. In the absence of GA, DELLA proteins accumulate and act as repressors of GA-responsive genes, leading to the characteristic dwarfing phenotype.[1]
Abscisic Acid (ABA) Signaling Pathway
This compound treatment often leads to an increase in abscisic acid (ABA) levels.[1][12] This is thought to be a result of the redirection of isoprenoid precursors from the GA biosynthesis pathway towards ABA synthesis.[13] Increased ABA levels activate the ABA signaling pathway, which plays a crucial role in mediating stress responses.
Auxin (IAA) Signaling Pathway
The interaction between this compound and auxin signaling is complex and can be species-dependent. Some studies report an increase in auxin levels following PBZ treatment.[1] This can lead to the upregulation of genes involved in auxin transport and biosynthesis, such as PIN, LAX, and YUCCA genes.[1][14]
Phenylpropanoid and Flavonoid Biosynthesis
Transcriptomic studies have frequently observed the upregulation of genes involved in the phenylpropanoid and flavonoid biosynthesis pathways in response to this compound.[1][15] This includes genes encoding key enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavonol synthase (FLS).[1]
Detailed Experimental Protocols
A generalized workflow for investigating gene expression changes in response to this compound is outlined below. This protocol is a composite based on methodologies reported in the cited literature.
Experimental Workflow Overview
Plant Material and Treatment
-
Plant Species: Select a suitable plant species for the study.
-
Growth Conditions: Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) to minimize variability.
-
This compound Application: Apply an aqueous solution of this compound at the desired concentration. A control group treated with water should be included. Application methods can include foliar spray or soil drench.
-
Sampling: Collect tissue samples at various time points after treatment to capture the dynamics of gene expression changes. Immediately freeze samples in liquid nitrogen and store at -80°C.[10]
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the collected tissue samples using a suitable method, such as Trizol, phenol-chloroform, or a commercial kit.[16][17] The choice of method may depend on the plant species and tissue type, especially the presence of secondary metabolites and polysaccharides.[4][18]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) of >7.0 is generally recommended for RNA sequencing.[19]
cDNA Library Preparation and Sequencing
-
Library Construction: Prepare cDNA libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.[19][20]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq.[19]
Bioinformatics Data Analysis
-
Data Preprocessing: Filter the raw sequencing reads to remove low-quality reads, adapters, and other artifacts.[10]
-
Transcriptome Assembly: For species without a reference genome, perform de novo assembly of the clean reads. If a reference genome is available, align the reads to the genome.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control groups using software packages such as DESeq2 or edgeR.[10]
-
Functional Annotation and Enrichment Analysis: Annotate the DEGs and perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways affected by this compound treatment.[10]
qRT-PCR Validation
-
Primer Design: Design gene-specific primers for a selection of DEGs and a stable reference gene for normalization.
-
cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for RNA-Seq.[19]
-
qRT-PCR Reaction: Perform the quantitative real-time PCR using a SYBR Green-based master mix.[19]
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[21]
Conclusion
This compound induces a profound and complex reprogramming of the plant transcriptome, with the inhibition of gibberellin biosynthesis acting as the primary trigger. This leads to a cascade of changes in other hormone signaling pathways, including those of abscisic acid and auxin, as well as the upregulation of secondary metabolite pathways like flavonoid biosynthesis. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to investigate the molecular mechanisms underlying the diverse physiological effects of this compound. A deeper understanding of these gene expression changes will facilitate the development of more targeted and effective applications of this and other plant growth regulators in agriculture and drug development.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 3. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant RNA Extraction: Challenges, Methods, and Tips to Improve [lexogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Integrated mRNA and microRNA transcriptome analyses provide insights into this compound inhibition of lateral branching in herbaceous peony - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. goldbio.com [goldbio.com]
- 18. cd-genomics.com [cd-genomics.com]
- 19. Global Transcriptome Profiling Analysis of Inhibitory Effects of this compound on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of this compound on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Paclobutrazol: An In-Depth Technical Guide to its Fungicidal Properties and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ), a triazole-based compound with the chemical formula C₁₅H₂₀ClN₃O, is widely recognized as a plant growth regulator. However, its utility extends beyond horticulture, as it possesses significant fungicidal properties against a broad spectrum of plant pathogenic fungi.[1][2] As a member of the triazole chemical class, this compound's antifungal activity is primarily attributed to its interference with sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][3] This technical guide provides a comprehensive analysis of the fungicidal properties of this compound, detailing its molecular mechanism of action, presenting quantitative efficacy data, outlining detailed experimental protocols, and visualizing key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mode of action of this compound's fungicidal activity is the disruption of ergosterol biosynthesis in fungi.[1][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[5]
This compound exhibits stereoisomerism, and its fungicidal activity is primarily associated with the (2R,3R) enantiomer.[4] This specific isomer targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. By binding to the heme iron center of the CYP51 enzyme, the triazole ring of this compound competitively inhibits the enzyme's function.[1]
This inhibition leads to two significant downstream consequences:
-
Depletion of Ergosterol: The lack of functional CYP51 enzyme halts the production of ergosterol, leading to its depletion in the fungal cell membrane.[6]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes an accumulation of 14α-methylated sterol precursors, such as lanosterol.[6] These intermediates are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell lysis.[6]
Downstream Effects and Cellular Stress Responses
The disruption of ergosterol homeostasis by this compound triggers a cascade of downstream cellular events and stress responses in fungi.
-
Altered Membrane Permeability: The depletion of ergosterol and the incorporation of aberrant sterols increase the permeability of the fungal cell membrane. This loss of integrity allows the leakage of essential cellular components and an uncontrolled influx of external substances, ultimately contributing to cell death.
-
Transcriptional Upregulation of ERG Genes: Fungi possess a feedback mechanism to regulate ergosterol levels. When ergosterol is depleted, transcription factors, such as Upc2 and Ecm22 in some yeasts, are activated, leading to the upregulation of several genes in the ergosterol biosynthesis pathway (ERG genes), including ERG11 itself.[7][8] This is a compensatory response to overcome the inhibition, although often insufficient in the presence of effective concentrations of the fungicide.
-
Activation of Stress Signaling Pathways: The cellular stress caused by membrane disruption and the accumulation of toxic intermediates can activate key signaling pathways:
-
Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the structural integrity of the fungal cell wall. Membrane stress can trigger the CWI pathway, leading to the reinforcement of the cell wall as a protective measure.[9][10][11]
-
High-Osmolarity Glycerol (HOG) Pathway: Perturbations in the plasma membrane, including changes in lipid composition, can activate the HOG pathway, which is a primary response to osmotic and other stresses.[3][12][13]
-
Quantitative Data on Fungicidal Efficacy
The in vitro fungicidal activity of this compound has been evaluated against a variety of plant pathogenic fungi. The following tables summarize the reported half-maximal effective concentration (EC₅₀) and minimum inhibitory concentration (MIC) values.
| Fungal Species | EC₅₀ (ppm) | Reference |
| Macrophomina phaseoli | 40 | [14][15] |
| Fusarium oxysporum f. sp. lentis | 50 | [14][15] |
| Fungal Species | Mycelial Growth Inhibition (%) | This compound Concentration | Reference |
| Phellinus noxius | >90 | 0.05 g/L | [16][6] |
| Rigidoporus microporus | >90 | 0.05 g/L | [16][6] |
| Ceratocystis fimbriata | ~68 | 0.05 g/L | [16][6] |
| Fusarium oxysporum | ~70 | 0.05 g/L | [16][6] |
| Botrytis cinerea | Significant reduction | 0.25 mg/plate | [17] |
| Macrophomina phaseoli | 59.3 | 50 ppm | [14] |
| Macrophomina phaseoli | 86.8 | 400 ppm | [1] |
| Fusarium oxysporum f. sp. lentis | 50.7 | 50 ppm | [1] |
| Fusarium oxysporum f. sp. lentis | 74.6 | 400 ppm | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Agar Dilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal mycelial growth on a solid medium.[1]
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA)
-
This compound (analytical grade)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Culture: Subculture the test fungus on PDA plates and incubate at 25 ± 2°C for 7-10 days to obtain an actively growing culture.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Make serial dilutions with sterile distilled water to achieve the desired test concentrations.
-
Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C. Add the appropriate volume of the this compound dilutions to the molten PDA to obtain the final desired concentrations (e.g., 0, 10, 25, 50, 100, 200 ppm). Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO (at the same concentration as in the treated plates) should also be prepared.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial plugs from the margin of the actively growing fungal culture. Place one mycelial plug, mycelium-side down, at the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The MIC is the lowest concentration that causes a significant inhibition of fungal growth (e.g., ≥80%).
Protocol 2: Determination of Fungicidal vs. Fungistatic Activity (Minimum Fungicidal Concentration - MFC)
This protocol is a follow-up to the MIC determination to ascertain whether the compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[18][19]
Materials:
-
Plates from the MIC determination (Protocol 1)
-
Fresh, drug-free PDA plates
Procedure:
-
Subculturing: After the final reading of the MIC assay, take the mycelial plugs from the plates showing no visible growth (at and above the MIC).
-
Transfer: Transfer these mycelial plugs to the center of fresh, drug-free PDA plates.
-
Incubation: Incubate the new plates under the same conditions as the initial MIC assay.
-
Observation: Observe the plates for any fungal growth.
-
Data Analysis:
-
Fungistatic: If growth resumes on the fresh medium, the effect of this compound at that concentration is considered fungistatic.
-
Fungicidal: If there is no growth after a prolonged incubation period, the effect is considered fungicidal. The MFC is the lowest concentration of the compound that results in no fungal growth upon subculturing.[20]
-
Protocol 3: Ergosterol Quantification by HPLC-UV
This protocol describes the extraction and quantification of ergosterol from fungal cells to confirm the mode of action of this compound.[15][21][22][23][24]
Materials:
-
Fungal culture treated with this compound and a control culture
-
Methanol (B129727), ethanol, n-hexane (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Sterile water
-
Glass tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Cell Harvesting: Grow the fungal culture to the desired growth phase and treat with this compound for a specified time. Harvest the mycelia by filtration or centrifugation.
-
Saponification: Transfer a known weight of the lyophilized mycelia to a glass tube. Add 2 ml of 25% alcoholic KOH solution (25g KOH in 100ml absolute ethanol). Vortex vigorously.
-
Heating: Incubate the tubes in a water bath at 85°C for 1 hour to saponify the lipids.
-
Extraction: After cooling to room temperature, add 1 ml of sterile water and 3 ml of n-hexane. Vortex for 3 minutes and then centrifuge to separate the phases.
-
Sample Collection: Carefully transfer the upper n-hexane layer containing the non-saponifiable lipids (including ergosterol) to a new glass tube. Repeat the extraction step twice more.
-
Drying: Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.
-
Resuspension: Re-dissolve the dried lipid extract in a known volume of methanol (HPLC grade).
-
HPLC Analysis: Inject an aliquot of the sample into the HPLC system. Use a C18 reverse-phase column and a mobile phase of 100% methanol at a flow rate of 1 ml/min. Detect ergosterol by its absorbance at 282 nm.
-
Quantification: Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.
Protocol 4: Fungal Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)
This assay uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to assess membrane damage.[4][21][25][26]
Materials:
-
Fungal spores or mycelia treated with this compound and a control
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/ml in water)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Grow the fungal culture and treat with different concentrations of this compound for a defined period.
-
Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS.
-
Staining: Resuspend the cells in PBS and add PI to a final concentration of 2-10 µg/ml.
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope using a rhodamine or TRITC filter set. Cells with damaged membranes will fluoresce red.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The percentage of PI-positive cells corresponds to the population with compromised membrane integrity.
-
Conclusion
This compound exhibits significant fungicidal activity against a range of plant pathogenic fungi, primarily through the stereospecific inhibition of ergosterol biosynthesis. This mode of action leads to the disruption of fungal cell membrane integrity, the accumulation of toxic sterol intermediates, and the activation of cellular stress response pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and other triazole-based compounds as effective antifungal agents. The visualization of the key pathways and experimental workflows aims to facilitate a deeper understanding of its fungicidal properties and guide future research in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. jtpp.org.my [jtpp.org.my]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repression of ergosterol biosynthesis is essential for stress resistance and is mediated by the Hog1 MAP kinase and the Mot3 and Rox1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scialert.net [scialert.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Paclobutrazol Soil Drench: Application Protocols for Fruit Tree Growth Regulation
FOR IMMEDIATE RELEASE
[City, State] – Paclobutrazol (B33190), a potent plant growth regulator, is widely utilized in fruit tree management to control vegetative vigor, promote flowering, and enhance fruit production. This document provides detailed application notes and protocols for the soil drench application of this compound, tailored for researchers, scientists, and professionals in drug development and agriculture. The soil drench method is frequently cited as the most effective for ensuring proper uptake by the tree.[1][2][3]
Mechanism of Action
This compound is a triazole derivative that functions by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation and vegetative growth.[4][5] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin synthesis pathway.[4] This reduction in gibberellin levels leads to decreased internodal elongation, resulting in a more compact plant structure. The redirection of the plant's energy from vegetative growth towards reproductive development promotes flower bud initiation, increases fruit set, and can lead to earlier and more abundant fruit production.[4][5][6]
General Application Protocol: Soil Drench
The soil drench is the most widely adopted and effective method for applying this compound to fruit trees.[1][2][3][7] This technique ensures efficient uptake through the roots and systemic translocation throughout the plant via the xylem.[5][7]
Materials:
-
This compound formulation (e.g., 22.3% suspension concentrate)
-
Water
-
Graduated cylinders or measuring cups
-
Mixing container
-
Personal Protective Equipment (PPE) as per product label
Procedure:
-
Timing: Application timing is critical and varies by fruit tree species and desired outcome. Generally, applications are made post-harvest or during periods of active root growth.[1][7]
-
Dosage Calculation: Determine the required amount of this compound based on the tree's canopy diameter or trunk circumference.[2][8] Rates are species and cultivar-dependent (see Table 1).
-
Dilution: Mix the calculated amount of this compound with a sufficient volume of water (e.g., 1-10 liters) to ensure even distribution around the tree base.[1][9]
-
Application:
-
Irrigation: If the soil is dry, a light irrigation after application is recommended to facilitate the movement of this compound into the root zone.[1]
Experimental Protocol for Efficacy Studies
This section outlines a general methodology for conducting research trials to evaluate the efficacy of this compound soil drench applications.
1. Plant Material and Growing Conditions:
-
Select healthy, uniform trees of the same age, cultivar, and rootstock.
-
Ensure consistent soil type, irrigation, light exposure, and nutrient supply for all experimental units.[2]
2. Treatments and Experimental Design:
-
Control Group: Trees treated with water only.[2]
-
Treatment Groups: A minimum of three different concentrations of this compound to establish a dose-response relationship.[2]
-
Replication: Each treatment group should consist of a sufficient number of replicates (e.g., 5-10 trees per treatment) to ensure statistical validity.[2]
-
Randomization: Treatments should be assigned to trees in a completely randomized design.
3. Data Collection and Analysis:
-
Vegetative Growth: Measure parameters such as shoot length, internode length, and canopy volume.
-
Reproductive Growth: Record data on the time of flowering, number of flowers, percentage of fruit set, and final yield.[2]
-
Fruit Quality: Assess physical parameters (e.g., fruit size, weight, firmness) and biochemical parameters (e.g., total soluble solids, titratable acidity).[2]
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.
Quantitative Data Summary
The following tables summarize this compound soil drench application rates and their observed effects on various fruit tree species as reported in scientific literature.
| Fruit Tree | Cultivar | Application Rate (Active Ingredient) | Application Method | Observed Effects | Reference |
| Mango | Multiple | 1-2 ml a.i. per meter of canopy diameter (for young trees, 3-5 years) | Soil drench around the base of the trunk. | Reduced shoot elongation, enhanced and induced flowering, improved fruit set. | [7] |
| Mango | Not Specified | 3.2 ml per meter canopy diameter | Soil drench in a furrow 1.0-1.5 m from the trunk. | Controlled biennial bearing, increased yield. | [9] |
| Apple | 'Top-Red Delicious' | 0.2 to 0.6 g a.i. per cm trunk diameter | Trunk drench or bands on the soil surface at the canopy drip line. | Reduced terminal growth by 80-90%, increased percentage of Extra Fancy fruit. | [10] |
| Apple | 'Granny Smith' | 0.2 to 0.6 g a.i. per cm trunk diameter | Trunk drench or bands on the soil surface at the canopy drip line. | No significant difference in fruit firmness, acidity, or soluble solids. | [10] |
| Cherry | 'Rainier' | 1.0, 2.0, or 4.0 g a.i. per tree | Trunk drench in 2 liters of water. | Advanced anthesis by ~3 days, increased total fruit yield (33% at 1.0g, 105% at 4.0g), decreased average fruit size at higher rates. | [10] |
| Pear | 'Anjou' | 20.0 g a.i. per tree | Soil surface application over a 3 x 3 m area under the canopy. | Reduced vegetative growth by ~90%, doubled the percentage of flower buds, increased fruit firmness. | [10] |
| Citrus (Mexican Lime) | Not Specified | 60 ml/tree Cultar (25% PBZ) | Soil drench. | Increased flowering rates during Summer-Fall, greatest flowering response and yield increments with June application. | [11] |
| Orange | 'Valencia' | 2.5, 5, and 10 g a.i. per tree | Soil application. | Reduced vegetative vigor, shortened shoots and internodes, increased blooming at higher rates leading to increased harvest. | [12] |
| Crabapple | 'Hopa' & 'Snow Drift' | 0.79 g a.i. per cm diameter (1x) or 1.58 g a.i. per cm diameter (2x) | Basal drench. | Growth reduction occurred, but apple scab symptoms were not sufficiently controlled in the year of treatment. | [13] |
Visualizations
References
- 1. industry.nt.gov.au [industry.nt.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Use in Fruit Production: A Review [techscience.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. scispace.com [scispace.com]
- 7. pomais.com [pomais.com]
- 8. This compound for inducing mango flowers [tropicalfruitforum.com]
- 9. shreevaliagro.com [shreevaliagro.com]
- 10. EFFECT OF this compound ON FRUIT QUALITY: APPLE, PEAR AND CHERRY | International Society for Horticultural Science [ishs.org]
- 11. journals.flvc.org [journals.flvc.org]
- 12. This compound EFFECTS ON ORANGES UNDER TROPICAL CONDITIONS | International Society for Horticultural Science [ishs.org]
- 13. Investigation of Fungicidal Properties of the Tree Growth Regulator this compound to Control Apple Scab | Arboriculture & Urban Forestry [auf.isa-arbor.com]
Application Notes and Protocols for Foliar Spray of Paclobutrazol in Cereals
Introduction
Paclobutrazol (B33190) (PBZ) is a triazole-based plant growth regulator widely utilized in cereal production.[1] Its primary function is to inhibit the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones responsible for stem elongation.[2][3] By suppressing GA production, this compound application leads to a more compact plant structure with shorter, sturdier stems, which significantly enhances resistance to lodging—a major cause of yield loss in cereals.[1][4] Furthermore, by redirecting plant resources from excessive vegetative growth, PBZ can contribute to improved grain filling and, in some cases, increased yield.[5][6] It is absorbed through the leaves, stems, and roots and is translocated systemically through the xylem.[4][7]
These notes provide detailed technical guidance, experimental protocols, and quantitative data for the application of this compound as a foliar spray in cereal crops, intended for use by researchers and agricultural scientists.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound's mode of action is the specific and potent inhibition of the gibberellin biosynthetic pathway.[2] Gibberellins are synthesized via the isoprenoid pathway, and PBZ targets a critical enzyme within this process.[1][4]
The primary molecular target is ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase (CYP701A).[2][8] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[2] By blocking this step, this compound effectively halts the production of all downstream bioactive gibberellins (e.g., GA1, GA4).[2] In the absence of GAs, nuclear-localized DELLA proteins accumulate and act as repressors of GA-responsive genes, thereby inhibiting cell elongation and stem growth.[2]
Caption: this compound inhibits gibberellin synthesis and promotes growth repression.
Application Notes for Foliar Spray
Successful application requires careful consideration of timing, dosage, and the use of adjuvants to ensure optimal efficacy and prevent phytotoxicity.
-
Application Timing: The timing of foliar application is critical and should coincide with the period of active stem elongation.
-
Wheat: The optimal application period is typically from the three-leaf to the five-leaf stage or at the jointing stage.[9][10] Late applications can lead to ineffective tillering, delayed heading, and reduced 1000-grain weight.[9] Spraying at the jointing stage is effective for reducing basal internode length and preventing lodging.[6][10]
-
Barley: Application before the critical lodging period (approximately 15 days before to 15 days after anthesis) has been shown to be effective.[11]
-
Rice: Applications can be made at the early tillering stage to promote strong seedlings or at the panicle initiation stage to enhance yield and aroma.[12][13]
-
-
Dosage and Concentration: The appropriate dosage is highly dependent on the crop species, cultivar, environmental conditions, and the level of growth regulation required. Over-application can excessively stunt growth and negatively impact yield.[9]
-
Use of Adjuvants: The inclusion of a non-ionic surfactant is recommended to improve the efficacy of the foliar spray.[8]
-
Function: Surfactants reduce the surface tension of the spray droplets, allowing for more uniform spreading and coverage on the waxy leaf surfaces of cereals.[15]
-
Benefit: This enhances absorption into the leaf and stem tissue, leading to a more consistent and effective response.[15][16] A typical concentration is 0.1% v/v.[8]
-
-
Spray Volume: Adequate spray volume is necessary to ensure thorough coverage of the plant foliage. A common spray volume for wheat is 750 kg/ha (approximately 750 L/ha).[10] The sprayer must be properly calibrated to deliver the intended volume consistently.[8]
Quantitative Data Summary
The following tables summarize the effects of this compound foliar application on various parameters in different cereal crops as reported in scientific literature.
Table 1: Effects of this compound on Wheat (Triticum aestivum L.)
| Growth Stage at Application | This compound Concentration / Rate | Key Findings | Reference(s) |
|---|---|---|---|
| Three-leaf stage | Not specified | Yield increased by 8.43% compared to control. | [9] |
| Jointing stage | 76.5 - 90 g/ha | Reduced basal internode length and plant height; prevented lodging. | [10] |
| Beginning of stem elongation | 100 mg/L | Increased effective grain filling period, 1000-grain weight, and grain yield under heat stress. | [17] |
| Not specified | 100 mg/L | Increased chlorophyll (B73375) content, flag leaf area, and tillers per square meter. | [14][18] |
| Not specified | 150 mg/L | Reduced average plant height to 80.0 cm from 93.1 cm in control. |[14] |
Table 2: Effects of this compound on Barley (Hordeum vulgare L.)
| Growth Stage at Application | This compound Concentration / Rate | Key Findings | Reference(s) |
|---|---|---|---|
| Not specified | 800 g/ha | Significantly shortened basal internode length and delayed lodging. | [8][11] |
| Not specified | 800 - 1000 g/ha | Significantly increased yield compared to control plots. | [11] |
| Seed soaking (pre-sowing) | 40 mg/L | Increased root length, root-to-shoot ratio, and chlorophyll content under salt stress. |[19][20] |
Table 3: Effects of this compound on Rice (Oryza sativa L.)
| Growth Stage at Application | This compound Concentration / Rate | Key Findings | Reference(s) |
|---|---|---|---|
| Panicle initiation stage | 150 mg/L | Increased grain yield, 2-acetyl-1-pyrroline (B57270) (aroma) content, and canopy radiation use efficiency. | [13] |
| Not specified | 1000 ppm | Reduced plant height by 9.6% and lodging index by 14.2%. | [8] |
| 1 leaf, 1 heart stage (seedling) | 300 mg/L | Controls seedling elongation, resulting in stronger seedlings. |[10][12] |
Experimental Protocols
The following protocols provide standardized methodologies for the preparation and application of this compound and the subsequent assessment of its effects.
Protocol 1: Preparation of this compound Foliar Spray Solution
This protocol describes the preparation of a working spray solution from a commercial this compound formulation.
Materials:
-
This compound formulation (e.g., 15% Wettable Powder (WP) or 25% Suspension Concentrate (SC))
-
Distilled or deionized water
-
Non-ionic surfactant (e.g., Tween 20, Triton X-100)
-
Graduated cylinders and volumetric flasks
-
Magnetic stirrer and stir bar or shaker
-
Weighing balance
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat
Procedure:
-
Determine Required Concentration: Decide on the final concentration of the active ingredient (a.i.) needed for the experiment (e.g., 150 ppm, which is 150 mg/L).
-
Calculate Amount of Commercial Product:
-
For Wettable Powder (WP):
-
Formula: Amount (g) = (Target Concentration [mg/L] × Final Volume [L]) / (Percentage of a.i. in product × 10)
-
Example (for 10 L of 150 ppm solution using 15% WP):
-
Amount (g) = (150 mg/L × 10 L) / (15 × 10) = 1500 / 150 = 10.0 g
-
-
For Suspension Concentrate (SC):
-
Formula: Volume (mL) = (Target Concentration [mg/L] × Final Volume [L]) / (Concentration of SC [g/L] / 1000) / 1000
-
Note: Check product label for concentration in g/L. A 25% SC is often 250 g/L.
-
Example (for 10 L of 150 ppm solution using 250 g/L SC):
-
Volume (mL) = (150 mg/L × 10 L) / (250 g/L) * 1000 = 6.0 mL
-
-
-
Prepare a Slurry (for WP): Weigh the calculated amount of WP. In a separate beaker, add a small amount of water to the powder and mix thoroughly to create a smooth, lump-free slurry. This prevents clumping when added to the main tank.
-
Mixing: Fill the spray tank with approximately half of the required final volume of water.
-
Add this compound:
-
For WP: Add the prepared slurry to the spray tank while agitating.
-
For SC: Measure the calculated volume and add it directly to the tank while agitating.
-
-
Rinse and Add Remaining Water: Rinse the container used for the slurry or measurement with water and add the rinsate to the tank. Add the remaining volume of water to reach the final desired volume. Continue agitation.
-
Add Surfactant: Add the non-ionic surfactant to the final solution. For a 0.1% v/v concentration in a 10 L solution, add 10 mL of surfactant.
-
Final Agitation: Agitate the solution for at least 5-10 minutes to ensure it is thoroughly mixed before application.
Protocol 2: Field Application and Efficacy Assessment
This protocol outlines the procedure for applying the prepared solution and measuring its effects.
Materials:
-
Calibrated backpack sprayer or plot sprayer
-
Prepared this compound solution
-
Measuring tape or meter stick
-
Calipers (for stem diameter)
-
Data collection sheets
-
Plot markers/flags
Procedure:
Part A: Application Workflow
-
Plot Design: Establish a randomized complete block design with a minimum of three replications. Include a control treatment (water + surfactant only) for comparison.
-
Sprayer Calibration: Calibrate the sprayer with water to ensure it delivers a known, consistent volume per unit area (e.g., L/ha). This is crucial for applying the correct dose.
-
Timing: Monitor the cereal crop's growth stage closely. Apply the treatment at the pre-determined stage (e.g., jointing in wheat, Zadoks scale Z31-Z32).
-
Application: Apply the spray solution evenly to the plant foliage until just before runoff, ensuring thorough coverage of leaves and stems.[8] Avoid spraying during windy conditions to prevent drift.
-
Post-Application: Clean the sprayer thoroughly after use to prevent contamination. Clearly mark all treated plots.
Part B: Data Collection and Assessment
-
Plant Height: At regular intervals and at maturity, measure the height of at least 10 randomly selected plants per plot from the soil surface to the tip of the spike (excluding awns).
-
Stem Diameter: At maturity, measure the diameter of the second or third basal internode of the main culm using calipers.
-
Lodging Assessment: Visually score lodging at the grain-filling stage and at harvest using a scale (e.g., 0 = no lodging, 9 = 100% lodging) or by measuring the percentage of the plot area that has lodged.
-
Yield Components: At harvest, collect plant samples from a known area (e.g., 1 m²) in each plot. Determine the number of spikes per unit area, number of grains per spike, 1000-grain weight, and total grain yield.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Caption: A generalized workflow for this compound application and assessment experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of nitrogen topdressing and this compound at different stages on spike differentiation and yield of winter wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. benchchem.com [benchchem.com]
- 9. How to use this compound to increase wheat yield or resist lodging best? - Knowledge [ba.plant-growth-regulator.com]
- 10. The complete application technology of this compound - Knowledge [plantgrowthhormones.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. This compound manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 13. mdpi.com [mdpi.com]
- 14. sabraojournal.org [sabraojournal.org]
- 15. omexcanada.com [omexcanada.com]
- 16. plantgrower.org [plantgrower.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bp.ueb.cas.cz [bp.ueb.cas.cz]
Determining Optimal Paclobutrazol Concentration for Ornamental Plant Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ) is a synthetic plant growth regulator belonging to the triazole family. It is widely utilized in ornamental horticulture to produce more compact, aesthetically pleasing plants by inhibiting gibberellin biosynthesis.[1][2] This leads to a reduction in internodal elongation, resulting in shorter, sturdier plants with enhanced green foliage.[1][2][3] Furthermore, this compound application can lead to increased chlorophyll (B73375) content, improved stress resistance, and in some cases, enhanced flowering and fruiting.[1][2][4] The effectiveness of this compound is dependent on several factors, including plant species, cultivar, application method, concentration, and environmental conditions.[5][6] These notes provide detailed protocols and data to guide researchers in determining the optimal this compound concentration for their specific ornamental plant research.
Mechanism of Action
This compound's primary mode of action is the inhibition of the P450-dependent monooxygenases that catalyze the oxidative steps in the biosynthesis of gibberellins (B7789140) (GAs) from ent-kaurene.[3][4] This blockage of the terpenoid pathway leads to a reduction in the levels of active gibberellins, which are responsible for stem elongation.[3][4] The inhibition of GA synthesis can also lead to an accumulation of precursors in the terpenoid pathway, resulting in an increased production of abscisic acid (ABA), a hormone involved in stress responses.[3] this compound has also been shown to influence other hormonal pathways, including increasing cytokinin levels and coordinating with auxin and abscisic acid signaling pathways to promote root development.[3][7][8]
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Effect of this compound in Agriculture [doraagri.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. REVIEW OF THE EFFECTS OF this compound ON ORNAMENTAL POT PLANTS [actahort.org]
- 7. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Paclobutrazol for Lodging Prevention in Rice
Authored for: Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of paclobutrazol (B33190) (PBZ), a triazole-based plant growth regulator, for mitigating lodging in rice (Oryza sativa L.). The following sections provide a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
Lodging, the permanent displacement of crop stems from their upright position, is a significant cause of yield loss in rice production, particularly in high-input agricultural systems.[1] this compound is a potent inhibitor of gibberellin (GA) biosynthesis, a class of hormones responsible for cell elongation.[1][2][3] By inhibiting GA synthesis, this compound application leads to reduced plant height, shortened internodes, and increased stem wall thickness, thereby enhancing the lodging resistance of rice plants.[2][4] This document provides detailed guidance on the optimal application timing and concentration of this compound to achieve effective lodging control while maintaining or even increasing grain yield.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the gibberellin biosynthesis pathway.[1][2] This inhibition leads to a cascade of physiological changes that collectively enhance lodging resistance.
Signaling Pathway
This compound specifically inhibits the enzyme ent-kaurene (B36324) oxidase, a critical step in the GA biosynthesis pathway. This leads to reduced levels of bioactive gibberellins, resulting in decreased cell elongation and, consequently, shorter and sturdier stems.[5] this compound also influences other hormonal pathways, including increasing the activity of auxin oxidase, which reduces auxin content, and regulating abscisic acid (ABA) levels.[2][6]
Caption: this compound's mechanism of action in rice.
Quantitative Data Summary
The application of this compound has quantifiable effects on various morphological and yield-related parameters in rice. The optimal concentration and timing can vary depending on the rice variety and environmental conditions.
Effects of this compound Application Timing and Concentration on Lodging-Related Parameters
| Application Stage | Concentration (mg/L) | Effect on Plant Height | Effect on Culm Wall Thickness & Internode Diameter | Lodging Index | Reference |
| Tillering Stage | 200 | Significant Reduction | - | Decreased | [2] |
| Jointing Stage | 200 | - | Significantly Increased | Decreased by 15.8-25.5% | [2] |
| Booting Stage | 200 | - | Significantly Increased | - | [2] |
| Before Panicle Initiation | 400 | Maximum Reduction | - | - | [7] |
| At Panicle Initiation | 400 | Reduction | Greater Bending Resistance | - | [7] |
| After Panicle Initiation | 400 | Reduction | - | - | [7] |
Data compiled from multiple studies indicates that application at the jointing stage is often optimal for enhancing lodging resistance without negatively impacting yield.[2][8]
Effects of this compound on Yield and Yield Components
| Application Stage | Concentration (mg/L) | Effect on Yield | Key Yield Component Affected | Reference |
| Tillering & Young Panicle Stage | >100 | Decreased | Spikelets per panicle, grain filling | [2] |
| Jointing Stage | 200 | Increased by 2.3-11.8% | - | [2] |
| Before Panicle Initiation | 400 | Increased | Panicle number, spikelets per panicle, filled grains | [7] |
| Seed Soaking | 100 | Increased | - | [4] |
High concentrations of this compound can be detrimental to yield, particularly when applied at the tillering or young panicle stages.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound and the assessment of lodging resistance in rice.
Protocol for Foliar Application of this compound
Objective: To apply this compound as a foliar spray to rice plants at a specific growth stage to prevent lodging.
Materials:
-
This compound (e.g., 15% Wettable Powder)
-
Distilled water
-
Surfactant (e.g., 0.1% v/v Tween-20)
-
Sprayer (calibrated)
-
Personal Protective Equipment (gloves, goggles, lab coat)
Procedure:
-
Determine the target growth stage: Based on experimental objectives, identify the desired application stage (e.g., tillering, jointing, booting). The jointing stage is often optimal for lodging resistance.[2][8]
-
Prepare the spray solution:
-
Calibrate the sprayer: Ensure the sprayer delivers a consistent volume per unit area.
-
Application:
-
Apply the spray solution evenly to the plant foliage until runoff, ensuring thorough coverage of all leaves and stems.[9]
-
For field trials, apply during calm weather conditions to avoid spray drift.
-
References
- 1. academicjournals.org [academicjournals.org]
- 2. Frontiers | Effects of different spraying periods and concentrations of this compound on the lodging resistance and yield of high-quality japonica rice [frontiersin.org]
- 3. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptomic Analysis of Gibberellin- and this compound-Treated Rice Seedlings under Submergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Important Agronomic Traits under Different Fertilization Levels in Shanlan Upland Rice | Wang 1 | Rice Genomics and Genetics [cropscipublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Different effects of this compound and Its Method of Application - Knowledge [plantgrowthhormones.com]
- 9. benchchem.com [benchchem.com]
Using paclobutrazol to enhance flowering and fruit set in research trials
Application Notes: Paclobutrazol (B33190) for Enhanced Flowering and Fruit Set
Introduction
This compound (PBZ) is a plant growth regulator belonging to the triazole family.[1] It is widely utilized in horticulture and agriculture to manage plant size, enhance flowering, and improve fruit set and quality.[2][3] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones responsible for stem elongation and other developmental processes.[1][4] By reducing vegetative growth, this compound redirects the plant's energy and assimilates towards reproductive development, leading to increased flower induction and fruit production.[5][6] It also has been shown to enhance plant resistance to environmental stresses.[2][7]
Mechanism of Action
This compound's primary effect is the inhibition of gibberellin biosynthesis.[4] Specifically, it blocks the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[4] This enzyme is critical for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA pathway.[1][4] By blocking this step, PBZ effectively reduces the levels of all bioactive gibberellins (B7789140).
The reduction in gibberellins leads to the accumulation of DELLA proteins, which are nuclear-localized transcriptional regulators.[4] In the absence of GAs, DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting growth processes like cell elongation and division.[4] This mechanism results in the characteristic stunted vegetative growth and a shift in resource allocation to reproductive organs.[5] Additionally, because PBZ affects the isoprenoid pathway, it can lead to an increase in other hormones derived from this pathway, such as abscisic acid (ABA) and cytokinins, which can also influence flowering and stress responses.[1][7]
Caption: this compound inhibits GA biosynthesis, leading to DELLA protein accumulation and growth repression.
Data Presentation
Table 1: Efficacy of this compound on Flowering and Yield in Mango (cv. Alphonso)
Data summarized from an eight-year field trial. The most effective treatment is highlighted.
| Treatment (Application Time Before Bud Break) | Dose (per meter of canopy) | Mean Flowering Shoots (%) | Mean Fruit Yield ( kg/plant ) | Yield Increase over Control (%) |
| Control | 0 ml | 73.8[8] | 13.1[8] | - |
| D1T1 (60 days) | 3 ml | 85.1 | 18.5 | 41.2 |
| D1T2 (90 days) | 3 ml | 89.9 [8][9] | 22.0 [8] | 67.9 [8][9] |
| D1T3 (120 days) | 3 ml | 86.2 | 19.4 | 48.1 |
| D2T1 (60 days) | 5 ml | 84.3 | 17.9 | 36.6 |
| D2T2 (90 days) | 5 ml | 87.5 | 20.1 | 53.4 |
| D2T3 (120 days) | 5 ml | 85.8 | 18.8 | 43.5 |
Source: Reddy, Y.T.N. and Kurian, R.M. (2014).[8][9]
Table 2: Recommended Application Rates and Timing for Various Fruit Crops
| Crop | Application Method | Recommended Dose | Application Timing | Notes |
| Mango | Soil Drench | 3-5 ml/m canopy diameter[9] | 90-120 days before bud break[8][9] | Soil application is most effective.[10][11] |
| Peach | Foliar Spray | 150-200 times dilution of 75% WP | Late May to early July | Adjust concentration based on tree vigor and variety.[12] |
| Pear | Soil Application | 0.5-1.0 g of 15% WP per m² of canopy | Spring | Rake into the soil after application.[12] |
| Apple | Foliar Spray | 1000-2000 ppm | Spring (May) for current year effect; Summer (July) for next year.[13] | High rates may reduce fruit size.[13] |
| Jamun | Soil Drench | 1.0 g a.i./m of canopy diameter | October | Can advance flowering by ~12 days.[14] |
| Citrus | Soil Drench / Foliar Spray | 1 g a.i./m of canopy diameter | Post-harvest to early January | Increases leafless floral shoots.[15] |
Experimental Protocols
Protocol 1: this compound Application in Field Trials
Objective: To apply this compound uniformly to experimental units to assess its impact on plant growth, flowering, and fruiting.
Materials:
-
This compound formulation (e.g., 23% SC, 15% WP)
-
Measuring cylinders and weighing balance
-
Water source
-
Sprayer (for foliar application)
-
Hand hoe or rake (for soil drench)
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
Method 1: Soil Drench / Collar Drench This method is often the most effective for fruit trees, ensuring good uptake and long-lasting effects.[10][11]
-
Timing: Apply 90-120 days prior to the expected time of flower bud break.[8][9] For many fruit trees, this is post-harvest or during the fall.[5][12]
-
Dosage Calculation: Calculate the required amount of PBZ based on the canopy diameter of each tree. For example, for mango, a common dose is 3 ml of a 25% SC formulation per meter of canopy diameter.[8][9]
-
Preparation: In a clean container, dilute the calculated dose of this compound in 1-2 liters of water per tree.[5]
-
Application:
-
Clear away weeds and debris from the base of the tree trunk.
-
Dig a small, shallow circular trench (5 cm deep) in the soil around the base of the trunk, approximately 2-3 feet away from the trunk.[5]
-
Pour the diluted PBZ solution evenly into the trench.
-
Cover the trench with soil after application.[5]
-
If conditions are dry, a light irrigation after application is recommended to facilitate uptake.[10]
-
Method 2: Foliar Spray This method has a quicker effect but may be less persistent than soil application.[12]
-
Timing: Apply during periods of active vegetative growth or at a specific time relative to flowering (e.g., 4 weeks after flowering for fruit trees, or when shoots reach a certain length).[12][13]
-
Concentration Preparation: Prepare the desired spray solution. Concentrations typically range from 500 to 2000 ppm depending on the crop and desired effect.[12] The addition of a non-ionic surfactant can improve leaf coverage.[16]
-
Application:
-
Using a calibrated sprayer, apply the solution to the plant's foliage.
-
Ensure thorough coverage, spraying until the point of runoff.
-
It is best to spray in the morning or evening to avoid rapid evaporation and potential leaf burn.[12]
-
Protocol 2: Evaluation of Fruit Set
Objective: To quantify the percentage of flowers that successfully develop into fruits following this compound treatment.[16]
Materials:
-
Waterproof tags and permanent markers
-
Data collection sheets or notebook
Procedure:
-
Branch Selection: At the onset of flowering (full bloom), select and tag 3-5 representative branches on each tree in the control and treatment groups.
-
Flower Count: Carefully count the total number of open flowers on each tagged branch and record this number.
-
Fruit Count: After the natural fruit drop period has occurred (typically 10-21 days after full bloom), return to the same tagged branches.
-
Count Developing Fruits: Count the number of developing fruits (fruitlets) on each tagged branch and record this number.
-
Calculation: Calculate the fruit set percentage for each branch using the following formula:
-
% Fruit Set = (Number of Fruits / Initial Number of Flowers) x 100
-
-
Data Analysis: Average the percentages for all tagged branches on a single tree to obtain the mean fruit set per tree. Use statistical methods like ANOVA to compare the means between treatment groups.[16]
Caption: General workflow for a this compound efficacy study.
Protocol 3: Assessment of Fruit Quality Parameters
Objective: To assess the key physical and biochemical characteristics of harvested fruit to determine the effect of this compound on quality.
Materials:
-
Calibrated digital scale
-
Digital calipers
-
Calibrated refractometer
-
Blender/homogenizer
-
pH meter
-
Burette, flasks, and stand for titration
-
Phenolphthalein (B1677637) indicator
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
Sampling: At harvest, collect a random sample of 10-20 fruits from each experimental tree.
-
Physical Parameters:
-
Fruit Weight: Weigh each individual fruit using a digital scale and calculate the average weight.[8]
-
Fruit Size: Use digital calipers to measure the length and diameter of each fruit and calculate the average.
-
-
Biochemical Parameters:
-
Sample Preparation: Juice is extracted from a sample of fruit pulp for analysis.
-
Total Soluble Solids (TSS):
-
Place a few drops of the fruit juice onto the prism of a calibrated refractometer.
-
Record the reading in °Brix. This value primarily represents the sugar content.[16]
-
-
Titratable Acidity (TA):
-
Weigh a known amount of fruit pulp (e.g., 10 g) and homogenize it with a known volume of distilled water (e.g., 90 mL).
-
Filter the mixture to get a clear juice sample.
-
Take a known volume of the juice (e.g., 10 mL) and place it in a flask. Add 2-3 drops of phenolphthalein indicator.
-
Titrate the sample with 0.1 N NaOH solution until a faint pink color persists.
-
Record the volume of NaOH used and calculate the TA, typically expressed as a percentage of the dominant acid (e.g., citric acid for citrus, malic acid for apples).[16]
-
-
-
Maturity Index: Calculate the TSS/TA ratio by dividing the TSS (°Brix) by the TA (%). This is a key indicator of fruit flavor and maturity.[16]
References
- 1. d-nb.info [d-nb.info]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. docfile.agropages.com [docfile.agropages.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Dose and Time of this compound Application on the Flowering, Fruit Yield and Quality of Mango Cv. Alphonso | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. industry.nt.gov.au [industry.nt.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Fruit trees skillfully use this compound! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 13. TIME OF this compound FOLIAR APPLICATION IN YOUNG GOLDEN DELICIOUS APPLE TREES | International Society for Horticultural Science [ishs.org]
- 14. researchgate.net [researchgate.net]
- 15. interesjournals.org [interesjournals.org]
- 16. benchchem.com [benchchem.com]
Paclobutrazol Seed Treatment: Application Notes and Protocols for Enhanced Crop Establishment
Introduction
Paclobutrazol (B33190) (PBZ) is a plant growth retardant that acts as an antagonist to the plant hormone gibberellin.[1][2][3] By inhibiting gibberellin biosynthesis, this compound reduces internodal growth, leading to sturdier stems, increased root growth, and earlier fruit and seed set.[1][2][3] These characteristics make it a valuable tool for improving crop establishment, particularly in cereal crops where it can reduce the risk of lodging.[1][2] This document provides detailed application notes and protocols for the use of this compound as a seed treatment to enhance crop establishment, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a triazole derivative that inhibits cytochrome P450-dependent monooxygenases.[1][2][4] Specifically, the (2S,3S) isomer of this compound inhibits the enzyme ent-kaurene (B36324) oxidase, which is a critical step in the gibberellin (GA) biosynthesis pathway.[1][2][4] This inhibition blocks the oxidation of ent-kaurene to ent-kaurenoic acid, leading to a reduction in the levels of active gibberellins.[2][4] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which can be redirected to the synthesis of other important molecules like chlorophyll (B73375) and abscisic acid (ABA).[1][4] The increase in ABA can contribute to improved drought tolerance.[4]
Signaling Pathway
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Data Presentation: Effects of this compound Seed Treatment
The following tables summarize the quantitative effects of this compound seed treatment on various crops as reported in the literature.
Table 1: Effects of this compound Seed Priming on Fragrant Rice Seedlings [5][6]
| Treatment (mg·L⁻¹) | Plant Height Reduction (%) | Stem Diameter Increase (%) | Fresh Weight Increase (%) | Dry Weight Increase (%) |
| 20 (Pac 1) | Not specified | Not specified | Not specified | Not specified |
| 40 (Pac 2) | Not specified | Not specified | 27.19 - 30.05 | 28.69 - 31.35 |
| 80 (Pac 3) | 40.69 - 45.07 | 35.35 - 40.21 | Trend of decrease | Trend of decrease |
Table 2: Effects of this compound Seed Soaking on Direct-Seeded Rice [7]
| Treatment (mg·L⁻¹) | Seedling Height | Stem Base Width | Root-Shoot Ratio |
| 50 (S1) | Reduced | Increased | Increased |
| 100 (S2) | Reduced | Maximized | Maximized |
| 150 (S3) | Reduced | Decreased from max | Decreased from max |
| 200 (S4) | Lowest | Decreased from max | Decreased from max |
Table 3: Effects of this compound Application on Cucumber Seedlings [8]
| Treatment (ppm) | Application Method | Seedling Height | Stem Length |
| 30 | 0.5 ml per seedling (1+1) | Significantly shortened | Significantly shortened |
| 40 | 0.5 ml per seedling (1+1) | Significantly shortened | Significantly shortened |
| 50 | Not specified | Further decrease | Further decrease |
| 60 | Not specified | Further decrease | Further decrease |
(Note: "1+1" application refers to two separate applications)[8]
Experimental Protocols
The following are generalized protocols for this compound seed treatment. Researchers should optimize concentrations and durations for specific crop species and cultivars.
Protocol 1: Seed Soaking / Priming
This method involves immersing seeds in a this compound solution for a specified period.
Materials:
-
High-quality seeds
-
This compound (technical grade or commercial formulation)
-
Distilled water
-
Beakers or other suitable containers
-
Shaker (optional, for ensuring uniform treatment)
-
Filter paper or paper towels for drying
-
Incubator or growth chamber
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound. From the stock, prepare a series of working solutions with desired concentrations (e.g., 20, 40, 80 mg·L⁻¹).[5][6] A control treatment with distilled water should always be included.
-
Seed Sterilization (Optional but Recommended): To prevent microbial contamination, surface sterilize seeds. For example, rice seeds can be sterilized with a 5% sodium hypochlorite (B82951) solution for 10 minutes, followed by several rinses with distilled water.[7]
-
Soaking: Place a known weight or number of seeds into the this compound solutions. Ensure the seeds are fully submerged. The volume of the solution should be sufficient to allow for seed imbibition without significant changes in concentration.
-
Incubation: Soak the seeds for a predetermined duration. For example, rice seeds have been soaked for 24 hours at room temperature.[5][7] Occasional agitation or the use of a shaker can improve uniformity.
-
Rinsing and Drying: After soaking, thoroughly rinse the seeds with distilled water to remove any excess this compound from the seed surface. Air-dry the seeds on filter paper at room temperature until they return to their original moisture content.
-
Sowing and Evaluation: Sow the treated and control seeds in a suitable growth medium (e.g., soil, sand, or germination paper). Evaluate parameters such as germination percentage, seedling height, root length, stem diameter, and biomass at appropriate time points.
Protocol 2: Seed Coating
Seed coating involves applying a thin film containing this compound and other beneficial additives to the seed surface.
Materials:
-
High-quality seeds
-
This compound
-
Film-forming polymer (e.g., Disco AG Red L-203®)
-
Other additives (e.g., fungicides, colorants)
-
Seed coating equipment (e.g., rotating drum coater)
-
Drying apparatus
Procedure:
-
Coating Slurry Preparation: Prepare a slurry by mixing the film-forming polymer, this compound at the desired concentration, and any other additives. The final volume of the slurry should be optimized for the seed type and coating equipment.
-
Coating Application: Place the seeds in the seed coater. While the seeds are tumbling, gradually apply the coating slurry. Ensure even distribution of the slurry on all seeds.
-
Drying: After coating, the seeds must be dried to prevent clumping and maintain seed viability. This can be done using a stream of cool, dry air.
-
Sowing and Evaluation: Sow the coated and control (uncoated or coated with a placebo slurry) seeds and evaluate crop establishment parameters as described in Protocol 1.
Experimental Workflow and Logical Relationships
Caption: Experimental Workflow for this compound Seed Treatment.
Conclusion
This compound seed treatment is a promising technique for improving crop establishment by promoting more compact and robust seedling growth. The protocols provided herein offer a starting point for research in this area. It is crucial to optimize the application method, concentration, and duration for each specific crop and growing condition to maximize the benefits while avoiding any potential negative impacts on germination and vigor. Further research into the long-term effects on yield and the interaction with other agrochemicals is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Effects of this compound seed priming on seedling quality, photosynthesis, and physiological characteristics of fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound seed priming on seedling quality, photosynthesis, and physiological characteristics of fragrant rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Doses and Application Methods of this compound on Seedling Quality in Cucumber | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
Application Notes: In Vitro Application of Paclobutrazol in Plant Tissue Culture for Growth Control
Introduction
Paclobutrazol (B33190) (PBZ) is a triazole-based plant growth regulator widely utilized in agriculture and horticulture to manage plant stature.[1][2] In the context of plant tissue culture, PBZ serves as a valuable tool for controlling in vitro growth. Its primary mechanism involves the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in internodal elongation, resulting in more compact, sturdier plants.[3][4] This characteristic is particularly beneficial for the in vitro conservation of germplasm, as it slows growth and increases the interval between subculture cycles.[5][6] Furthermore, this compound application can enhance stress tolerance, improve rooting, and increase the survival rate of plantlets during the critical acclimatization phase when transferring from in vitro to ex vitro conditions.[2][7]
Mechanism of Action
This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[3] Specifically, the (2S,3S) enantiomer of this compound targets and inhibits ent-kaurene (B36324) oxidase (KO), a cytochrome P450 monooxygenase.[1][2] This enzyme is critical for catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway.[1][4] By blocking this step, PBZ effectively curtails the production of all bioactive gibberellins, such as GA1 and GA4.[1]
The reduction in bioactive GAs leads to the accumulation of DELLA proteins, which are nuclear-localized transcriptional regulators.[1] Under normal conditions, GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, leading to the degradation of DELLA proteins and allowing the expression of growth-related genes.[1] When GA levels are low due to PBZ treatment, DELLA proteins accumulate and repress these genes, inhibiting cell elongation and division, which manifests as a dwarfed or compact phenotype.[1] Beyond inhibiting gibberellins, PBZ can also influence the levels of other hormones, often leading to an increase in cytokinins and abscisic acid (ABA), which can contribute to enhanced root development and stress tolerance.[4][8][9]
Quantitative Data Summary
The effects of this compound are highly dependent on its concentration and the plant species being cultured. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound on In Vitro Shoot Growth and Proliferation
| Plant Species | PBZ Concentration (mg/L) | Key Effects | Reference |
| Prunus avium (Sweet Cherry) | 0.2 - 0.4 | Reduced shoot length and bud number. | [10] |
| Dendrobium nobile | 0.8 | Plantlets were shorter than the control. | [7] |
| Zygopetalum crinitum (Orchid) | 1.5 | Reduced shoot growth. | [6] |
| Malus domestica (Apple) | 0.5 - 1.0 | Inhibited shoot length, induced shoot density. | |
| Phoenix dactylifera (Date Palm) | 5.0 | Highest average number of buds (33.4). | [11][12] |
| Phoenix dactylifera (Date Palm) | 10.0 | Increased number of formed shoots (10.89). | [11][12] |
| Cannabis sativa | 0.0027 (10 µM) | 59.7% increase in flower number compared to control. | [13] |
Table 2: Effects of this compound on In Vitro Rooting and Ex Vitro Acclimatization
| Plant Species | PBZ Concentration (mg/L) | Key Effects | Reference |
| Dendrobium nobile | 0.8 | Survival percentage increased by 41.6%; increased root diameter. | [7] |
| Zantedeschia spp. | 0.5 (+ 6% sucrose) | Increased survival rates to 80-91% (from 32-53% in control). | [14] |
| Malus domestica (Apple) | 1.0 | Increased rooting percentage up to 59.2% in 'Starking Delicious'. | [15] |
| Saccharum sp. (Sugarcane) | 150 | Induced more compact plants of better quality for transplant. Increased root length by 9.9%. | [16] |
| Phoebe bournei | Moderate Conc. | Increased total root length (69.9%), surface area (56.35%), and lateral root number (47.17%). | [8][17] |
Table 3: Effects of this compound on In Vitro Tuberization
| Plant Species | PBZ Concentration (mg/L) | Key Effects | Reference |
| Zantedeschia spp. | 0.5 (+ 6% sucrose) | Increased tuber diameters to 44-50 mm (from 20-25 mm in control). | [14] |
| Solanum tuberosum (Potato) | - | Enhances tuberization at various sucrose (B13894) concentrations. | [18] |
Experimental Protocols
Protocol 1: General Growth Control for Compact Phenotype and Germplasm Conservation
Objective: To reduce shoot elongation and increase the time between subcultures for in vitro plant collections.
Materials:
-
Established in vitro shoot cultures.
-
Murashige and Skoog (MS) basal medium, including vitamins.
-
Sucrose.
-
Phytagel or Agar.
-
This compound (PBZ).
-
Growth hormones (e.g., BAP, IBA) as required for the specific species.
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Sterile culture vessels, petri dishes, and surgical tools.
-
Laminar flow hood.
-
Autoclave.
-
Growth chamber.
Methodology:
-
PBZ Stock Solution Preparation:
-
Prepare a 1 mg/mL (1000 ppm) stock solution of this compound. Dissolve 100 mg of PBZ powder in a small amount of DMSO or ethanol (B145695) before bringing the final volume to 100 mL with sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at 4°C.
-
-
Media Preparation:
-
Prepare standard MS medium for the plant species of interest. A typical composition includes full-strength MS salts and vitamins, 30 g/L sucrose, and cytokinins/auxins as per a standard multiplication protocol (e.g., 0.5 mg/L BAP and 0.1 mg/L IBA for apple).
-
Dispense the medium into flasks and add the required volume of the PBZ stock solution to achieve the desired final concentration (e.g., starting range of 0.2 - 2.0 mg/L).
-
Adjust the pH of the medium to 5.7-5.8 using 0.1 N HCl or 0.1 N NaOH.
-
Add the gelling agent (e.g., 7 g/L agar) and heat to dissolve.
-
Dispense the medium into culture vessels and autoclave at 121°C for 20 minutes.[6]
-
-
Inoculation and Culture:
-
Under a laminar flow hood, excise shoot tips or nodal segments from the established cultures.
-
Place one explant per vessel onto the surface of the solidified, PBZ-containing medium.
-
Seal the vessels and transfer them to a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).[6]
-
-
Observation and Subculture:
-
Monitor cultures for growth. Expect to see reduced internode elongation, thicker stems, and darker green leaves compared to controls.
-
The need for subculturing will be significantly reduced. Transfer to fresh medium when signs of nutrient depletion or senescence appear.
-
Protocol 2: Enhancing Ex Vitro Acclimatization and Survival
Objective: To pre-treat in vitro plantlets with PBZ to improve their morphological and physiological state, thereby increasing survival rates after transfer to soil.
Methodology:
-
Plantlet Preparation:
-
Use well-developed in vitro plantlets that have undergone a rooting phase.
-
-
PBZ Treatment:
-
Prepare a rooting medium (e.g., half-strength MS, 1 mg/L IBA, 2% sucrose) supplemented with an optimized concentration of PBZ.[14] For many species, a concentration between 0.5 and 1.0 mg/L is effective.[7]
-
Transfer the rooted plantlets to this PBZ-containing medium for a pre-treatment period of 2-4 weeks.
-
-
Acclimatization:
-
After the PBZ treatment period, carefully remove the plantlets from the culture vessel.
-
Gently wash the roots with sterile water to remove any remaining medium.
-
Transplant the plantlets into pots containing a sterile substrate mix (e.g., cocopeat, perlite, and peat moss in a 1:1:1 ratio).[14]
-
Place the pots in a high-humidity environment (e.g., a greenhouse with >85% humidity or cover with a transparent plastic dome) to prevent desiccation.[14]
-
Gradually reduce the humidity over a period of 2-3 weeks to harden the plants to ambient conditions.
-
-
Evaluation:
-
Record the survival rate of the PBZ-treated plants compared to a non-treated control group.
-
Observe morphological characteristics such as plant height, stem diameter, and overall vigor.
-
Protocol 3: Induction of In Vitro Tuberization (e.g., Zantedeschia)
Objective: To promote the formation and increase the size of in vitro storage organs (microtubers) to improve post-transplant establishment.
Methodology:
-
Media Preparation:
-
Prepare an MS-based medium. For tuberization, sucrose concentration is often increased. A study on Zantedeschia found 6% (60 g/L) sucrose to be effective.[14]
-
Add PBZ to the medium at a concentration shown to be effective for the target species. For Zantedeschia, 0.5 mg/L PBZ was optimal.[14]
-
Adjust pH to 5.7, add a gelling agent, and autoclave as described in Protocol 1.
-
-
Inoculation and Culture:
-
Transfer established in vitro plantlets (approximately 8-10 cm in height) to the tuber-induction medium.[14]
-
Incubate the cultures in a growth chamber, often under specific light conditions. For tuberization, a short-day photoperiod or complete darkness may be beneficial, though some protocols use a standard 16-hour light cycle.[14] The temperature should be maintained around 23 ± 2°C.[14]
-
-
Tuber Development and Harvesting:
-
Allow the plantlets to grow for a defined period (e.g., 20 days or longer) to allow for tuber formation and development at the base of the stem.[14]
-
Once microtubers have reached a desirable size, they can be harvested for acclimatization.
-
-
Acclimatization of Microtubers:
-
Plantlets with well-developed tubers can be transferred for acclimatization following the steps outlined in Protocol 2. The stored energy in the larger tubers significantly increases the chances of survival and successful establishment.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 8. This compound Promotes Root Development of Difficult-to-Root Plants by Coordinating Auxin and Abscisic Acid Signaling Pathways in Phoebe bournei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. Investigating the impact of this compound and tannic acid on floral development of in vitro -grown cannabis plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and sucrose boost tuber size and survival rate of micro propagated Zantedeschia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose of this compound in the Growth of Sugarcane Seedlings in Vitro in the Acclimatization Stage [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Paclobutrazol Trunk Injection in Mature Trees
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ) is a plant growth regulator that belongs to the triazole family.[1][2] It is primarily utilized in arboriculture and forestry to manage the size of mature trees, thereby reducing the need for pruning and enhancing tree vigor under certain stress conditions.[1] The principal mechanism of action of this compound is the inhibition of gibberellin biosynthesis, which leads to a reduction in cell elongation and internodal growth.[1][2] Trunk injection is a targeted delivery method that introduces this compound directly into the tree's vascular system, ensuring efficient translocation to the growing points while minimizing environmental exposure.[1]
Beyond growth regulation, this compound application has been associated with other physiological responses in trees. These include increased chlorophyll (B73375) content, leading to darker green leaves, enhanced fine root density, and improved resistance to environmental stresses such as drought.[2][3] The energy redirected from shoot growth is often reallocated to functions like root development and the synthesis of defense-related compounds.[1]
These application notes and protocols provide a comprehensive guide for the use of this compound via trunk injection in mature trees for research and developmental purposes.
Mechanism of Action
This compound's primary mode of action is the inhibition of cytochrome P450 monooxygenases, which are essential enzymes in the gibberellin biosynthesis pathway.[1] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the formation of active gibberellins (B7789140).[1] This reduction in gibberellins leads to decreased cell elongation and, consequently, reduced vegetative growth.[2] Additionally, this compound has been observed to influence other hormonal pathways, such as increasing abscisic acid levels, which can contribute to improved drought tolerance by inducing stomatal closure.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of this compound via trunk injection and other methods.
Table 1: this compound Dosage and Application Rates
| Tree Species | Application Method | Dosage | Observed Effect | Reference |
| Silver Maple | Trunk Injection | 4 g/L and 20 g/L | Significant reduction in sprout growth. | [1][4] |
| Yellow Poplar | Trunk Injection | 40 ml of Clipper 20 UL | Significantly greater volume of discolored wood compared to water injection. | [1][5] |
| Sapling Trees (various) | Trunk Injection | 5 mg to 40 mg per tree | Growth controlled for at least 2 months. | [6] |
| Apple | Trunk Injection | 500 µg of ¹⁴C-paclobutrazol | 23% of ¹⁴C-activity translocated to apical shoots after 27 days. | [1][6] |
| Pin Oak | Basal Soil Injection | 2 g a.i. per inch dbh | 64% increase in fine root density in the upper 5 cm of soil. | [1][7] |
| Litchi | Trunk Soil Line Pore | 3.0-4.0 g per m canopy diameter | Reduced tree size and increased number of fruits per tree. | [8] |
Table 2: Effects of this compound on Tree Physiology and Morphology
| Tree Species | Parameter Measured | Treatment | Result | Reference |
| Apple | Metabolism | Trunk injection of ¹⁴C-paclobutrazol | Over 85% of ¹⁴C-activity in shoot tissue was unmetabolized this compound. | [1][6] |
| Honeylocust & Callery Pear | SPAD Chlorophyll Index | Soil drench | Increased SPAD chlorophyll index in both species. | [3] |
| Callery Pear | Leaf Size | Soil drench | Reduced leaf size. | [3] |
| Sweetgum & Cherrybark Oak | Tree Height & DBH | Soil drench or injection | Significant reduction in tree height (74% in sweetgum, 34% in cherrybark oak) and DBH (76% in sweetgum, 45% in cherrybark oak) over 8 years. | [9] |
| Yellow Poplar | Wood Discoloration | Trunk Injection | Substantially more discolored wood volume compared to water-injected controls at 4 and 12 months. | [5] |
Experimental Protocols
Protocol for this compound Trunk Injection
This protocol outlines the general procedure for applying this compound to mature trees via trunk injection.
Materials:
-
This compound formulation suitable for trunk injection (e.g., Clipper 20 UL)
-
Pressurized trunk injection system (e.g., Arborchem Six Point injector)
-
Electric drill with appropriate size drill bit (e.g., 5.95 mm or 15/64 in)[5][10]
-
Measuring tape (for DBH measurement)
-
Personal Protective Equipment (PPE): safety glasses, gloves
-
Wound sealant (optional, to be used according to product label)
Procedure:
-
Tree Selection and Measurement:
-
Select healthy, mature trees for treatment.
-
Measure the tree's diameter at breast height (DBH) in centimeters or inches.[1]
-
-
Dosage Calculation:
-
Calculate the total volume of this compound solution required based on the tree's DBH and the product label's recommendations.
-
An example formula used for silver maples is: Volume per tree (mL) = (dbh)² X 0.492.[4]
-
-
Injection Site Selection and Preparation:
-
Select injection sites on the main trunk, typically below the main branches, for instance, 60 cm above the ground line.[5][10]
-
Space injection sites evenly around the trunk's circumference, approximately 15-20 cm apart.[1][5][10]
-
Drill holes to a depth of 2.5 to 7.6 cm.[1][5][10] The holes should be angled slightly downward (approximately 45 degrees) to aid uptake and prevent leakage.[1][5][10]
-
-
Injection Procedure:
-
Insert the injection probes into the drilled holes, ensuring a tight seal to prevent leakage.[1]
-
Apply the this compound solution at a controlled pressure (e.g., 60 psi).[1][5][10]
-
Monitor the uptake of the solution. The time for uptake can range from a few seconds to several minutes.[5][10]
-
Once the calculated dose has been delivered, release the pressure and remove the injection probes.
-
-
Post-Injection Monitoring:
-
Monitor the injection sites for any signs of excessive weeping or phytotoxicity.[5]
-
If a wound sealant is used, apply it according to the manufacturer's instructions.
-
Protocol for Assessing Translocation and Metabolism of ¹⁴C-Paclobutrazol
This protocol is designed for laboratory or controlled environment studies to trace the movement and breakdown of this compound within a tree.
Materials:
-
¹⁴C-labeled this compound
-
Young, potted trees
-
Injection equipment suitable for small stems
-
Liquid scintillation counter
-
Chromatography equipment (e.g., TLC or HPLC)
-
Plant tissue sectioning and grinding tools
-
Appropriate solvents for extraction
Procedure:
-
Injection:
-
Harvesting:
-
Dissection and Sample Preparation:
-
Quantification of ¹⁴C-Activity:
-
Combust a subsample of each tissue and quantify the ¹⁴C-activity using a liquid scintillation counter to determine the amount of this compound and its metabolites in each plant part.[1]
-
-
Metabolism Analysis:
-
Extract the radioactive compounds from the remaining tissue samples using appropriate solvents.
-
Analyze the extracts using chromatography to separate the parent ¹⁴C-paclobutrazol from its metabolites.[1][6]
-
Quantify the radioactivity of the parent compound and each metabolite to determine the percentage of metabolized versus non-metabolized this compound.[6]
-
Protocol for Evaluating Effects on Shoot Growth and Leaf Morphology
This protocol describes methods to quantify the impact of this compound on the vegetative growth of mature trees.
Materials:
-
Pole pruner
-
Calipers or ruler
-
Leaf area meter
-
Drying oven
-
Analytical balance
Procedure:
-
Shoot Growth Measurement:
-
At the end of the growing season, collect representative shoots from both treated and control trees.
-
Measure the length of the current season's growth by identifying the terminal bud scale scar from the previous year.[3]
-
For studies on sprout control, measure the length of all new sprouts in a defined area of the tree canopy.[4]
-
-
Leaf Size and Specific Leaf Mass:
-
Collect a random sample of fully expanded leaves (e.g., 20 leaves) from each tree.[3]
-
Measure the total leaf area of the sample using a leaf area meter.[3]
-
Calculate the average leaf size by dividing the total leaf area by the number of leaves.[3]
-
Dry the leaf sample in an oven until a constant weight is achieved.
-
Calculate the specific leaf mass by dividing the total dry weight by the total leaf area.[3]
-
Concluding Remarks
Trunk injection of this compound is an effective method for managing the growth of mature trees and can induce other beneficial physiological responses. The protocols and data presented here provide a foundation for researchers and professionals to design and implement robust studies and application programs. It is imperative to always adhere to the specific instructions on the product label and to consider the species, age, and health of the tree when determining appropriate dosages and application techniques. Further research can help to optimize protocols for a wider range of species and environmental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect Of Trunk Injection Of Flurprimidol And this compound On Sprout Growth In Silver Maple | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 5. Structural and Biological Effects of Trunk Injected this compound in Yellow Poplar | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 6. hort [journals.ashs.org]
- 7. Tree Root System Enhancement with this compound | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. auf.isa-arbor.com [auf.isa-arbor.com]
Application Notes and Protocols for Assessing Paclobutrazol's Effect on Plant Drought Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclobutrazol (B33190) (PBZ) is a plant growth regulator belonging to the triazole family. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in stem elongation and overall plant size.[1][2] A significant secondary effect of PBZ application is the enhancement of plant tolerance to various abiotic stresses, including drought.[3][4][5] This is achieved through a cascade of physiological and biochemical alterations that improve the plant's water use efficiency and protect it from oxidative damage.[1][3]
These application notes provide a comprehensive experimental framework to assess the efficacy of this compound in conferring drought tolerance to plants. The protocols outlined below are designed to be adaptable to a range of plant species and research questions.
Mechanism of Action: this compound's Influence on Phytohormone Signaling
This compound primarily targets the enzyme ent-kaurene (B36324) oxidase, a critical cytochrome P450 monooxygenase in the gibberellin biosynthesis pathway.[4] By inhibiting this enzyme, PBZ blocks the conversion of ent-kaurene to ent-kaurenoic acid, a precursor for all active gibberellins.[5] This leads to reduced levels of GAs, which are responsible for stem elongation.
The inhibition of the GA pathway causes an accumulation of the precursor geranylgeranyl diphosphate (B83284) (GGDP). This substrate is then shunted into other biosynthetic pathways, notably the production of abscisic acid (ABA) and the phytol (B49457) tail of chlorophyll.[4] Increased ABA levels are crucial for drought response, as ABA is a key signaling molecule that mediates stomatal closure to reduce water loss through transpiration.[6][7][8]
Signaling Pathway Diagrams
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: ABA-Mediated Stomatal Closure Pathway.
Experimental Design
A robust experimental design is crucial for accurately assessing the effects of this compound. The following workflow provides a general framework.
Experimental Workflow Diagram
References
- 1. Effects of water-deficit stress and this compound on growth, relative water content, electrolyte leakage, proline content and some antioxidant changes in Curcuma alismatifolia Gagnep. cv. Chiang Mai Pink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Insight of PBZ mediated drought amelioration in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance | MDPI [mdpi.com]
Troubleshooting & Optimization
Overcoming paclobutrazol phytotoxicity symptoms in sensitive plant species
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding paclobutrazol (B33190) (PBZ) phytotoxicity in sensitive plant species.
Troubleshooting Guides
This section provides step-by-step solutions for specific issues that may arise during experiments involving this compound.
Issue 1: Severe Stunting and Leaf Distortion Observed After this compound Application
Symptoms: Plants exhibit excessive dwarfing, shortened internodes, and leaves that are smaller, thicker, curled, or crinkled.[1] Growing points may appear hardened.[1][2]
Cause: This is a classic symptom of this compound overdose or application to a highly sensitive species. This compound inhibits the biosynthesis of gibberellins (B7789140), hormones responsible for cell elongation.[1]
Solution: Gibberellic Acid (GA3) Rescue Protocol
The most effective method to counteract the growth-inhibiting effects of a PBZ overdose is the external application of Gibberellic Acid (GA3).[1] This bypasses the inhibition caused by this compound and promotes stem elongation.
Experimental Protocol: Gibberellic Acid (GA3) Rescue Application
This protocol is a general guideline and should be adapted based on the specific plant species and the severity of the phytotoxicity.
1. Confirmation:
- Verify that the phytotoxicity symptoms appeared after a known application of this compound.
2. Timing of Application:
- For optimal results, apply the first GA3 rescue spray 7-14 days after the initial this compound application.[1]
- Applying GA3 on the same day as this compound may lead to excessive and weak growth, as well as delayed flowering.[1][3][4]
3. Solution Preparation:
- Prepare a stock solution of Gibberellic Acid (GA3). GA3 is not readily soluble in water, so first dissolve the required amount of GA3 powder in a small volume of 75% ethanol (B145695) or isopropanol.[3]
- Dilute the stock solution with distilled water to the desired working concentration. A starting concentration of 100 mg/L (100 ppm) has been shown to be effective for geraniums.[1][4] For other species, a range of 1 to 25 ppm may be a good starting point for trials.[3]
- Add a non-ionic surfactant to the final solution to ensure even coverage of the foliage.
4. Application:
- Apply the GA3 solution as a foliar spray, ensuring thorough coverage of all leaves and stems until the point of runoff.
- It is best to apply the spray during periods of low light, such as early morning or late afternoon, to prevent rapid evaporation.[3]
5. Monitoring and Reapplication:
- Monitor the plants for signs of recovery, such as the resumption of growth and elongation of internodes, over the following 7-10 days.
- A second application may be necessary if stunting persists.[3]
Caption: Experimental workflow for a GA3 rescue application.
Issue 2: Soil or Growing Media Contamination with this compound
Symptoms: Subsequent crops planted in the same soil or media exhibit stunting and other phytotoxicity symptoms. This compound can be persistent in soil.[1]
Cause: this compound has a long half-life in soil, ranging from 6 to 12 months, depending on soil type and environmental conditions. This persistence can lead to unintended exposure of subsequent plant batches.
Solution: Activated Carbon Remediation
The most effective strategy for remediating soil contaminated with this compound is the application of activated carbon.[1] Activated carbon has a highly porous structure that adsorbs organic pollutants like PBZ from the soil.[1]
Experimental Protocol: Activated Carbon Application for Soil Remediation
1. For Potted Plants:
- Incorporate granular or powdered activated carbon into the growing medium.
- The exact rate will depend on the level of contamination and the specific growing medium. It is recommended to start with small-scale trials to determine the optimal rate.
2. For Field Soil:
- Apply and incorporate coal-based granular or powdered activated carbon into the contaminated areas.
- Thoroughly mix the activated carbon into the soil to ensure maximum contact with the contaminant.
Issue 3: this compound Contamination in Irrigation Water
Symptoms: Sensitive plant species show signs of phytotoxicity, such as stunting and leaf discoloration, even without direct application. This can occur if irrigation water is contaminated.
Cause: Runoff from treated plants or areas can contaminate water sources, leading to the unintentional application of this compound during irrigation.
Solution: Water Filtration with Granular Activated Carbon (GAC)
A Granular Activated Carbon (GAC) filtration system is highly effective at removing this compound from water.[1] Research has demonstrated that passing a 50 µg/L (ppb) PBZ solution through a GAC filter for just 59 seconds can remove over 99% of the chemical.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a plant growth retardant that inhibits the biosynthesis of gibberellins.[1] Specifically, it blocks the enzyme ent-kaurene (B36324) oxidase, which is a crucial step in the gibberellin synthesis pathway.[1] This leads to reduced levels of active gibberellins, resulting in decreased internodal growth and more compact plants.
Caption: this compound's mechanism of action, inhibiting gibberellin synthesis.
Q2: What are the common symptoms of this compound phytotoxicity in sensitive species? Over-application or use on sensitive species can lead to severe stunting, smaller, thicker, curled, or crinkled leaves, and discoloration such as overly dark green foliage, yellowing (chlorosis), or black spotting.[1] In some cases, flowering may be delayed or flower size reduced.[1]
Q3: How long do the effects of this compound last? The persistence of this compound's effects depends on the application method and the plant species. Foliar applications are generally less persistent than soil drenches. In soil, this compound can remain active for several months to over a year.[3]
Q4: Can any type of gibberellin be used to reverse the effects of this compound? Gibberellic acid (GA3) is the most commonly used and well-documented form of gibberellin for counteracting this compound's effects.[3] While other gibberellins might be effective, GA3 is the most readily available and has proven efficacy.
Q5: Are there any side effects of using GA3 to reverse a this compound overdose? Yes, applying GA3 at too high a concentration or too early can lead to undesirable effects such as excessive, weak, and spindly growth, and may also delay flowering.[1] It is crucial to conduct small-scale trials to determine the optimal concentration and timing for your specific plant species and conditions.
Data Presentation
The following tables summarize quantitative data on this compound phytotoxicity and its reversal with gibberellic acid.
Table 1: Common Phytotoxicity Symptoms in Sensitive Species
| Species | Key Symptoms |
| Begonia | Hardened and stunted growth, dark green leaves, reduced growth from low-level irrigation contamination.[1][5] |
| Vinca | Stunted growth, chlorosis (yellowing), black leaf spotting.[1][5] |
| Geranium | Excessive height reduction, smaller leaves.[1] |
| Pansy | Severe stunting from over-application.[1] |
| Cucumber | Dwarfed plants, curled leaves, premature shedding of old leaves, shrinking of young leaves.[1] |
| Cotton | Severe dwarfing, deformed leaves, bud clustering, and shedding.[1] |
Table 2: Quantitative Data on GA3 Reversal of this compound (100 mg/L spray) Effects on Geranium
| GA3 Application Time (Days after PBZ) | Plant Height at Flowering | Flowering Time | Outcome Description |
| 0 Days (Same Day) | As tall or taller than control | Same or later than control | Undesirable; growth exceeded control, flowering delayed.[1][4] |
| 7 Days | As tall or taller than control | Same or later than control | Undesirable; growth exceeded control, flowering delayed.[1][4] |
| 14 Days | Shorter than control, taller than PBZ alone | Earlier than control | Desirable; reversed excessive stunting while maintaining a compact form and early flowering.[1][4] |
| 21 Days | Shorter than control, taller than PBZ alone | Earlier than control | Desirable; similar to 14-day application.[1][4] |
| Control plants received no PBZ or GA3. |
Experimental Protocols
This section provides more detailed methodologies for key experiments cited in this document.
Protocol 1: this compound Application for Experimental Purposes
This protocol describes standard methods for applying this compound to induce growth retardation in a research setting.
Method A: Soil Drench Application
-
Plant Material: Use healthy, uniform plants grown in a well-drained, consistent soil mix.
-
PBZ Solution Preparation: Accurately weigh the required amount of analytical grade this compound. Dissolve it in a small amount of a suitable solvent (e.g., acetone) if necessary, before diluting with distilled water to the final desired concentration. Include a surfactant to improve soil penetration.
-
Application: Two days before application, withhold watering to ensure the soil is not saturated. Evenly apply a specific volume of the PBZ solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching (e.g., 50-100 ml per pot, depending on size). Apply an equal volume of a control solution (without PBZ) to the control group.
Method B: Foliar Spray Application
-
Plant Material: As described in Method A.
-
PBZ Solution Preparation: Prepare the desired concentration of PBZ solution in distilled water. Add a surfactant (e.g., 0.1% Tween 20) to ensure even leaf coverage.
-
Application: Using a hand sprayer, apply the PBZ solution to the plant's foliage until runoff is achieved. Ensure thorough coverage of both the upper (adaxial) and lower (abaxial) leaf surfaces. Apply a control solution (water + surfactant) to the control group.
Caption: General workflow for diagnosing and treating PBZ phytotoxicity.
References
Optimizing paclobutrazol dosage to avoid excessive growth retardation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize paclobutrazol (B33190) (PBZ) dosage and mitigate the risk of excessive growth retardation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a plant growth retardant that primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones essential for stem elongation.[1][2][3] Specifically, it blocks the enzyme ent-kaurene (B36324) oxidase, a critical step in the gibberellin synthesis pathway.[1][4][5] This inhibition leads to reduced internodal growth, resulting in more compact plants.[2][4][6]
Q2: What are the typical symptoms of a this compound overdose?
A2: An overdose of this compound can manifest through several distinct symptoms. The most common is severe stunting, where plants show a dramatic reduction in height.[7] Other indicators include compacted growth with significantly shortened internodes, and leaf abnormalities such as smaller, crinkled, or darker green leaves.[7] In some cases, leaf necrosis and hardening of the growing points can occur.[4][7] An overdose may also lead to delayed flowering and a reduction in fruit and seed set.[7]
Q3: Can the effects of a this compound overdose be reversed?
A3: Yes, the growth-inhibiting effects of a this compound overdose can be counteracted by the exogenous application of gibberellic acid (GA3).[7][8] Since this compound works by inhibiting GA synthesis, applying GA3 directly bypasses this inhibition and helps to restore normal plant growth and elongation.[7][8]
Q4: How long do the effects of this compound last?
A4: The persistence of this compound's effects is dependent on the application method and the plant species. Foliar applications are generally less persistent than soil drenches. In soil, this compound can remain active for a period ranging from several months to over a year.[7]
Troubleshooting Guides
Issue 1: Excessive Growth Retardation and Phytotoxicity
Symptoms:
-
Severe stunting beyond the desired effect.[7]
-
Leaf yellowing (chlorosis), necrosis, or crinkling.[4][7][9]
Possible Causes:
-
Incorrect Dosage Calculation: The concentration of this compound applied was too high for the specific plant species, growth stage, or environmental conditions.
-
Application Method: Soil drenches generally have a more potent and longer-lasting effect than foliar sprays.[10][11]
-
Sensitive Plant Species: Some plant species, such as begonias, are particularly sensitive to this compound.[4][9]
Solutions:
-
Immediate Action for Foliar Over-application: If the overdose is from a foliar spray and is identified before the solution has dried (typically within 30 minutes), immediately rinse the foliage with a gentle stream of water to wash off unabsorbed this compound.[7]
-
Gibberellic Acid (GA3) Application: Apply a foliar spray of GA3 to counteract the inhibitory effects of this compound. Start with a low concentration and reapply if necessary to avoid causing excessive, spindly growth.[7][8]
-
Soil Remediation for Drench Overdose: If the overdose was a soil drench, remediation of the growing medium may be necessary. One effective method is to use an activated charcoal drench, which can adsorb the excess this compound in the soil.[7][8]
Issue 2: Insufficient Growth Retardation
Symptoms:
-
Minimal or no observable reduction in plant height or internode length.
Possible Causes:
-
Insufficient Concentration: The applied dosage was too low for the target plant species and its stage of development.
-
Application Timing: this compound is often most effective when applied during the early stages of active growth.[10]
-
Environmental Conditions: High temperatures and sunny conditions can promote vigorous growth, potentially requiring a higher dosage to achieve the desired effect.[10]
-
Growing Media Composition: Organic components in the growing media, such as pine bark, can bind to this compound, reducing its availability to the plant.[10]
Solutions:
-
Gradual Dosage Increase: In subsequent experiments, incrementally increase the this compound concentration.
-
Optimize Application Method: Consider a soil drench for a more potent and sustained effect compared to a foliar spray.[10] For foliar applications, ensure thorough coverage of the stems.[11]
-
Conduct a Dose-Response Experiment: To determine the optimal concentration for your specific experimental conditions, it is highly recommended to perform a dose-response study.
Data Presentation
Table 1: General Starting Recommendations for this compound Application
| Application Method | Suggested Starting Concentration Range (ppm) | Notes |
| Foliar Spray | 5 - 80 | Effective for short-term control. Ensure thorough stem coverage.[10][11] |
| Soil Drench | 1 - 16 | Provides longer-lasting growth control.[10] Be cautious of persistence in the soil.[7] |
Note: These are general guidelines. The optimal concentration is highly dependent on the plant species, growth stage, and environmental conditions. A dose-response experiment is crucial for optimization.
Table 2: Example of Gibberellic Acid (GA3) Reversal of this compound (PBZ) Effects on Geranium
| Treatment | Plant Height at Flowering (cm) | Leaf Area (cm²) | Days to Flower |
| PBZ Drench | |||
| PBZ alone | 12.3 | 45 | 86 |
| + GA3 at 0 days | 17.5 | 48 | 96 |
| + GA3 at 7 days | 17.0 | 54 | 96 |
| + GA3 at 14 days | 15.1 | 68 | 86 |
| + GA3 at 21 days | 15.9 | 72 | 86 |
| PBZ Spray | |||
| PBZ alone | 13.0 | 52 | 86 |
| + GA3 at 0 days | 18.2 | 55 | 96 |
| + GA3 at 7 days | 16.5 | 58 | 95 |
| + GA3 at 14 days | 15.0 | 65 | 87 |
| + GA3 at 21 days | 15.8 | 70 | 86 |
| Untreated Control | 17.2 | 67 | 96 |
| Data adapted from Cox, D. A. (1991). Gibberellic Acid Reverses Effects of Excess this compound on Geranium. HortScience, 26(1), 39-40.[7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for achieving the desired level of growth retardation without causing phytotoxicity.
Methodology:
-
Plant Material: Use uniform and healthy plants of the target species, potted in a standardized growing medium.
-
Acclimation: Allow plants to acclimate to the experimental conditions for at least one week prior to treatment.
-
Treatment Groups: Establish several treatment groups, including an untreated control. A logarithmic series of concentrations is recommended (e.g., 0, 1, 2, 4, 8, 16 ppm for a soil drench or 0, 5, 10, 20, 40, 80 ppm for a foliar spray).[10] Use a minimum of 5-10 replicate plants per treatment group.
-
Initial Measurements: Before applying the treatments, measure and record the initial height of each plant.
-
Application: Apply the designated this compound concentration to each plant according to the chosen method (foliar spray or soil drench), ensuring uniform application.
-
Growing Conditions: Maintain all plants under consistent and optimal growing conditions (light, temperature, humidity, and irrigation) throughout the experiment.
-
Data Collection: Measure and record plant height weekly for 4-8 weeks. Document any visual signs of phytotoxicity, such as leaf discoloration or necrosis.
-
Data Analysis: Calculate the average plant height and the percentage of growth reduction for each treatment group compared to the control. Plot the percentage of growth reduction against the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: this compound's mechanism of action in the gibberellin biosynthesis pathway.
Caption: Experimental workflow for determining optimal this compound dosage.
Caption: Troubleshooting logic for this compound application outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 5. d-nb.info [d-nb.info]
- 6. Effect of this compound in Agriculture [doraagri.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Potential adverse effects of chemical plant growth regulator applications | AHDB [horticulture.ahdb.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. plantgrower.org [plantgrower.org]
Technical Support Center: Paclobutrazol Uptake and Translocation in Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during experiments involving paclobutrazol (B33190).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a plant growth regulator?
This compound (PBZ) is a triazole-based plant growth retardant.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a class of hormones essential for cell elongation and other developmental processes.[2][3] By blocking the enzyme ent-kaurene (B36324) oxidase in the gibberellin biosynthetic pathway, this compound reduces the levels of active gibberellins.[1][2] This leads to decreased internodal growth, resulting in more compact plants with stouter stems.[1][4] The energy redirected from vegetative growth can enhance root development, flowering, and fruit set.[4][5]
Q2: I've applied this compound, but I'm not observing the expected growth reduction. What are the common causes?
Several factors can lead to the poor efficacy of this compound. Common issues are related to application methods, environmental conditions, and plant- or soil-specific factors.[6] For instance, rainfall shortly after a foliar application can wash the product off before adequate absorption.[6] Additionally, applying this compound to plants under severe drought stress may not produce the desired results, as the plant's physiological processes, including uptake and translocation, may be compromised.[6]
Q3: How does the application method affect this compound's effectiveness?
The application method is a critical factor for optimal results.[6] this compound can be applied as a foliar spray, soil drench, or trunk injection.[5]
-
Soil Application: Soil application, such as a drench, is often more effective as it allows for uptake by the roots and subsequent translocation throughout the plant via the xylem.[7][8][9] This method provides a longer absorption time.[9]
-
Foliar Spray: For foliar sprays to be effective, the product needs to penetrate the plant canopy and come into contact with the stems, as it is absorbed by stems and, to a lesser extent, by leaves.[10][11] The addition of a surfactant can increase the uptake and translocation of this compound from foliar applications.[10] Multiple low-rate sprays may be more effective for long-term growth control than a single high-rate spray.[10]
Q4: Can the wrong dosage for my specific plant species be the reason for poor results?
Yes, the appropriate dosage of this compound is highly dependent on the plant species, age, size, and the desired level of growth regulation.[6] Over-application can lead to excessive stunting and reduced yield, while under-application will result in a lack of efficacy.[6] It is crucial to consult specific guidelines for the target crop.[12]
Q5: How do environmental conditions influence the uptake and effectiveness of this compound?
Environmental conditions, especially for foliar applications, can significantly impact this compound's efficacy.[6]
-
Rainfall: Rain soon after a foliar spray can wash the chemical off the leaves.[6]
-
Temperature: Temperature affects the rate of plant metabolism and, consequently, the uptake of the chemical.[6]
-
Light: The effectiveness of this compound can be reduced under heavy shade, as both translocation and photosynthesis are diminished.[13]
-
Drought Stress: Plants under severe drought stress may exhibit compromised physiological processes, including uptake and translocation of this compound.[6]
Q6: What is the primary pathway for this compound translocation within the plant?
This compound is primarily transported acropetally (upwards) in the xylem, the water-conducting tissue of the plant.[4][7][8] When applied to the soil, it is taken up by the roots and moves up through the stem to the leaves.[7][8] There is no detectable basipetal (downward) movement of this compound in plants like apple seedlings.[7] When applied to young stem internodes, it is translocated upwards; however, there is no export from mature leaves.[10]
Q7: I'm observing long-term residual effects in my perennial crop studies. How can I manage this?
This compound is highly persistent in the soil, with a half-life that can exceed one year.[14] This can lead to stunted growth in subsequent seasons.[14] To manage this, consider the following:
-
Soil and Tissue Analysis: Conduct residue analysis to confirm the presence and concentration of this compound.[14]
-
Remediation:
-
Activated Carbon: Applying granular activated carbon to the soil can help adsorb this compound residues, making them less available for plant uptake.[14][15]
-
Bioremediation: Introducing microorganisms known to degrade this compound, such as certain Pseudomonas species, can be effective.[14][15]
-
Cultural Practices: Improving soil aeration and organic matter content can encourage microbial activity, which aids in the breakdown of this compound.[14]
-
Q8: Can I reverse the effects of an accidental overdose of this compound?
Yes, the effects of a this compound overdose can be counteracted by the exogenous application of gibberellic acid (GA3), as this compound's primary function is to inhibit gibberellin biosynthesis.[15] If an overdose from a foliar spray is identified before the solution dries, immediately washing the foliage with water can help remove the unabsorbed product.[15]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable growth reduction among treated plants. | Non-uniform application. | Ensure consistent application volume and coverage for both foliar and soil applications. For soil drenches, ensure even distribution around the root zone. |
| Differences in plant size or age. | Group plants by size and age before treatment to ensure uniformity within experimental blocks. | |
| Soil heterogeneity. | Use a standardized, homogenous growing medium for potted experiments. For field studies, consider soil mapping and blocking based on soil type.[16] |
Issue 2: Unexpected Phytotoxicity Symptoms
| Symptom | Possible Cause | Troubleshooting Steps |
| Leaf yellowing, scorching, or misshapen growth. | Over-application or incorrect dosage. | Review and verify the calculated dosage for the specific plant species and size.[6] Conduct a dose-response study on a small subset of plants before treating the entire batch. |
| Contamination of spray equipment. | Thoroughly clean all application equipment before use to avoid contamination from other chemicals. | |
| Interaction with other chemicals. | Review all recently applied pesticides or fertilizers for potential synergistic or antagonistic interactions. |
Quantitative Data Summary
Table 1: Efficacy of this compound Application Methods on Growth Reduction in Shrubs
| Shrub Species | Application Rate (ppm) | Height Growth Reduction (%) | Width Growth Reduction (%) |
| All species combined | 1000 | 27 | 20 |
| 4000 | 40 | 33 | |
| Data from a study on four shrub species 18 weeks after foliar spray application.[17] |
Table 2: Effect of this compound on Nutrient Content in Mango Leaves
| Treatment | Leaf N Content | Leaf K Content | Leaf Ca Content | Leaf Mg Content | Leaf Cu Content | Leaf Zn Content |
| Control | Higher | Higher | Lower | Lower | Lower | Lower |
| This compound Treated | Reduced | Reduced | Increased | Increased | Increased | Increased |
| Qualitative summary based on findings from a study on mango trees.[18] |
Experimental Protocols
Protocol 1: Analysis of this compound Residues in Soil by HPLC
This protocol outlines a general method for the extraction and analysis of this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC).[6]
1. Sample Preparation: a. Collect soil samples from the treated area. b. Air-dry the soil samples and sieve them through a 2 mm mesh. c. Weigh 10 g of the prepared soil into a 100 mL centrifuge tube.
2. Extraction: a. Add 50 mL of acetonitrile (B52724) to the centrifuge tube. b. Place the tube in an ultrasonic bath for 10 minutes.[14] c. Centrifuge the sample at 3000 g for 5 minutes.[14] d. Transfer the supernatant to a clean tube. e. For samples requiring cleanup, pass the extract through a solid-phase extraction (SPE) cartridge.
3. HPLC Analysis: a. Prepare a standard curve using known concentrations of this compound. b. Inject the extracted sample and standards into the HPLC system. c. A common mobile phase is a gradient of acetonitrile and water.[19] d. Detection is typically performed using a UV detector.[19][20]
Protocol 2: Quantification of Gibberellic Acid (GA) in Plant Tissue
This protocol provides a general method for quantifying gibberellic acid levels in plant tissue, which can be used to assess the biochemical effect of this compound treatment.[6]
1. Sample Preparation: a. Freeze-dry plant tissue samples and grind them into a fine powder. b. Weigh a precise amount of the powdered tissue.
2. Extraction: a. Extract the tissue with a suitable solvent, such as 80% methanol. b. Centrifuge the extract and collect the supernatant. c. Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
3. Quantification (ELISA Method): a. Coat a microplate with GA antibody. b. Add the extracted samples and GA standards to the wells. c. Add a GA-horseradish peroxidase (HRP) conjugate. d. Incubate and then wash the plate. e. Add a substrate solution (e.g., TMB) and incubate. f. Stop the reaction and read the absorbance at 450 nm. g. Calculate the GA concentration by comparing the sample absorbance to the standard curve.
Visualizations
Caption: this compound inhibits the enzyme ent-kaurene oxidase in the gibberellin biosynthesis pathway.[2]
Caption: A typical experimental workflow for studying the effects of this compound on plants.
Caption: Logical relationships of factors affecting this compound efficacy.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. benchchem.com [benchchem.com]
- 7. Translocation of this compound, a Gibberellin Biosynthesis Inhibitor, in Apple Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. d-nb.info [d-nb.info]
- 10. UPTAKE AND TRANSLOCATION OF this compound AND IMPLICATIONS FOR ORCHARD USE | International Society for Horticultural Science [ishs.org]
- 11. plantgrower.org [plantgrower.org]
- 12. The complete application technology of this compound - Knowledge [plantgrowthhormones.com]
- 13. This compound Affects Growth and Flower Bud Production in Gardenia under Different Light Regimes | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jurnalalse.iuls.ro [jurnalalse.iuls.ro]
- 17. This compound Foliar Sprays to Suppress Growth on Landscape Shrubs | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 18. jast.modares.ac.ir [jast.modares.ac.ir]
- 19. helixchrom.com [helixchrom.com]
- 20. ppqs.gov.in [ppqs.gov.in]
Technical Support Center: Mitigating Paclobutrazol Effects on Soil Microbial Communities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the negative impacts of paclobutrazol (B33190) (PBZ) on soil microbial communities.
Frequently Asked Questions (FAQs)
Q1: What are the primary negative effects of this compound on soil microbial communities?
A1: this compound can significantly alter the soil microbial ecosystem. Documented effects include a reduction in the total populations of bacteria, fungi, and actinomycetes. For instance, studies have shown that PBZ application can lead to a 58% reduction in bacteria and a 28% reduction in both fungi and actinomycetes.[1] It can also decrease soil microbial biomass and inhibit cellulose (B213188) decomposition.[2] Furthermore, this compound can negatively impact soil enzyme activities, such as dehydrogenase, which is a key indicator of microbial activity.[1][3] Some studies also indicate that while it may increase bacterial diversity at very low concentrations, higher concentrations generally lead to a decrease in fungal diversity.[4]
Q2: How can the negative effects of this compound on soil microbes be mitigated?
A2: There are several strategies to mitigate the adverse effects of this compound, broadly categorized as bioremediation, biostimulation, and physical remediation.
-
Bioremediation (Bioaugmentation): This involves introducing specific microorganisms known to degrade this compound into the contaminated soil. Several bacterial strains, such as those from the genera Pseudomonas, Klebsiella, and Micrococcus, have been shown to effectively break down PBZ.[5][6][7][8][9][10]
-
Biostimulation: This method aims to enhance the activity of the native this compound-degrading microorganisms in the soil by adding nutrients or carbon sources.[11] Glycerol and various agro-industrial wastes have proven effective in stimulating microbial degradation of PBZ.[12][13][14]
-
Physical Remediation: This approach uses materials that can adsorb and immobilize this compound in the soil, reducing its bioavailability to microorganisms. Activated carbon is a highly effective adsorbent for this purpose.[15]
Q3: What is the difference between bioremediation (bioaugmentation) and biostimulation?
A3: Bioremediation, specifically bioaugmentation, is the process of adding non-native, specialized microorganisms to a contaminated site to enhance the degradation of a specific pollutant like this compound.[11][13] In contrast, biostimulation involves modifying the soil environment, for example, by adding nutrients or substrates, to encourage the growth and activity of the indigenous microbial populations that are already capable of degrading the contaminant.[11]
Q4: Can biochar be used to mitigate the negative effects of this compound?
A4: The role of biochar in mitigating the direct toxic effects of this compound on soil microbes is not as straightforward as with activated carbon. Some research suggests that the addition of biochar to growing media does not significantly interfere with the efficacy of this compound as a plant growth regulator, implying it may not strongly adsorb the compound.[11] While biochar can improve overall soil health, its specific utility in accelerating PBZ degradation is not yet well-established.
Q5: How effective is activated carbon in remediating this compound-contaminated soil?
A5: Activated carbon is highly effective at adsorbing organic pollutants, including this compound, from both water and soil.[15] In aqueous solutions, granular activated carbon (GAC) has been shown to remove over 99% of this compound with a contact time of just 59 seconds.[16][17][18] When incorporated into soil, it can immobilize PBZ, reducing its bioavailability and mitigating its negative effects on the microbial community.
Troubleshooting Guides
Issue 1: Bioremediation experiment shows slow or no degradation of this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate microbial strain | Ensure the selected microbial strain is a known this compound degrader. If using a novel isolate, confirm its degradation capability in a liquid culture before soil application. |
| Poor inoculum viability or density | Prepare a fresh inoculum and ensure a sufficient cell density is applied to the soil. A typical starting point is around 10^7 to 10^9 CFU/mL.[8][9][10][13] |
| Suboptimal environmental conditions | Check and adjust soil pH and temperature to the optimal range for the microbial strain. For many known PBZ degraders, a pH of 7.0 and a temperature of 30-31°C are ideal.[5][8][9][10][19] |
| Low bioavailability of this compound | Ensure adequate soil moisture, as this can limit the contact between microorganisms and the contaminant. Thoroughly mix the inoculum with the soil for uniform distribution. |
| Presence of other toxic compounds | Analyze the soil for other potential inhibitors that might be affecting microbial activity. |
Issue 2: Biostimulation is not enhancing this compound degradation.
| Potential Cause | Troubleshooting Step |
| Insufficient or inappropriate carbon source | Ensure the added carbon source (e.g., glycerol) is well-mixed into the soil. Consider testing different types of locally available agro-industrial wastes as alternative carbon and nutrient sources.[14] |
| Nutrient limitation | The native microbial population may be limited by other nutrients besides carbon. Consider adding a balanced mineral medium to the soil.[11] |
| Low population of native degraders | If the soil has no prior history of this compound application, the population of native degraders may be too low for biostimulation to be effective. In such cases, bioaugmentation may be a more suitable approach.[20] |
| Unfavorable soil conditions | Check and adjust soil pH, moisture, and aeration, as these factors are critical for microbial activity. |
Quantitative Data Summary
Table 1: Negative Effects of this compound on Soil Microbial Populations
| Microbial Group | Observed Reduction (%) | Reference |
| Bacteria | 58% | [1] |
| Fungi | 28% | [1] |
| Actinomycetes | 28% | [1] |
Table 2: Efficacy of Bioremediation and Biostimulation Strategies for this compound Degradation
| Mitigation Strategy | Microorganism/Amendment | Degradation Efficiency | Timeframe | Reference |
| Bioremediation | Klebsiella pneumoniae M6 | Up to 98.28% | 15 days | [8][9][10] |
| Bioremediation | Pseudomonas sp. consortium | 60% (from 54 mg/L) | 48 hours | [5][19] |
| Bioremediation | Pseudomonas sp. consortium | >98% (from 3.4 mg/L) | 36 hours | [5][19] |
| Bioremediation | Micrococcus yunnanensis HY001 | 75.18% | 5 months | [6] |
| Biostimulation | Pseudomonas spp. with glycerol | 70% | 28 days | [12] |
| Bioremediation | Pseudomonas spp. alone | 43% | 14 days | [12] |
| Biostimulation | Soil with history + peanut cake | ~95% | 49 days | [14] |
Experimental Protocols
Protocol 1: Isolation and Enrichment of this compound-Degrading Bacteria
This protocol describes the process of isolating bacteria capable of using this compound as a sole carbon source from contaminated soil.
-
Prepare Mineral Salt Medium (MSM): The composition per liter of distilled water can be: K₂HPO₄ (0.8g), KH₂PO₄ (0.2g), MgSO₄·7H₂O (0.2g), CaSO₄ (0.1g), (NH₄)₂SO₄ (2.5g), and a trace amount of yeast extract (0.5%).[20] Adjust the final pH to 7.0.
-
Enrichment:
-
Add this compound to the sterile MSM to a final concentration of 50 mg/L.
-
In a 250 mL Erlenmeyer flask, add 50 mL of the PBZ-amended MSM and 1 gram of soil from a this compound-contaminated site.[3]
-
Incubate the flask on an orbital shaker at 120 rpm and 30 ± 2°C for 5 days.[3]
-
After the initial enrichment, transfer 1 mL of the culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this transfer process several times to enrich for PBZ-degrading bacteria.
-
-
Isolation:
-
Perform serial dilutions of the final enriched culture.
-
Spread plate the dilutions onto MSM agar (B569324) plates containing 50 mg/L this compound as the sole carbon source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Screening and Identification:
-
Pick individual colonies and re-streak on fresh PBZ-MSM agar plates to obtain pure cultures.
-
Screen the pure isolates for their degradation ability in liquid MSM with this compound.
-
Identify the most efficient degraders using 16S rRNA gene sequencing.
-
Protocol 2: Lab-Scale Bioremediation of this compound-Contaminated Soil
This protocol outlines a laboratory experiment to evaluate the effectiveness of an isolated microbial strain for soil remediation.
-
Soil Preparation:
-
Collect soil, air-dry it, and sieve it to remove large debris.
-
Artificially contaminate the soil with a known concentration of this compound (e.g., 50 mg/kg).
-
Sterilize a portion of the contaminated soil by autoclaving to serve as a sterile control.
-
-
Inoculum Preparation:
-
Grow the selected this compound-degrading bacterial strain (e.g., Klebsiella pneumoniae M6) in a suitable broth medium until it reaches the late logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with a sterile phosphate (B84403) buffer.
-
Resuspend the cells in the buffer to a final density of approximately 8 x 10⁹ CFU/mL.[8][9][10]
-
-
Experimental Setup:
-
Divide the contaminated soil into experimental units (e.g., 100g per beaker).
-
Treatment 1 (Bioaugmentation): Inoculate the non-sterile contaminated soil with the prepared bacterial suspension (e.g., 2.0 mL).[8][9][10]
-
Control 1 (Natural Attenuation): Add an equal volume of sterile buffer to the non-sterile contaminated soil.
-
Control 2 (Sterile Control): Inoculate the sterile contaminated soil with the bacterial suspension to assess abiotic degradation.
-
-
Incubation and Monitoring:
-
Incubate all samples at an optimal temperature (e.g., 31°C) and maintain soil moisture.[8][9][10]
-
Collect soil samples at regular intervals (e.g., 0, 7, 15, and 30 days).
-
Extract this compound from the soil samples using a suitable solvent (e.g., acetonitrile).
-
Quantify the residual this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Klebsiella pneumoniae M6 for this compound degradation, plant growth attributes, and biocontrol action under subtropical ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on Microbial Diversity in Soil | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel microbial agent reduces soil this compound residue, enhances enzyme activities and increases Ophiopogon japonicus production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Klebsiella pneumoniae M6 for this compound degradation, plant growth attributes, and biocontrol action under subtropical ecosystem | PLOS One [journals.plos.org]
- 9. Exploration of Klebsiella pneumoniae M6 for this compound degradation, plant growth attributes, and biocontrol action under subtropical ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 14. researchgate.net [researchgate.net]
- 15. activatedcarbondepot.com [activatedcarbondepot.com]
- 16. researchgate.net [researchgate.net]
- 17. Removal of this compound from irrigation water using granular-activated carbon | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Reversing Paclobutrazol Effects in Perennial Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reversing the effects of paclobutrazol (B33190) (PBZ) application in perennial crops.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the reversal of this compound's effects.
Issue 1: Perennial crops exhibit severe stunting and compacted growth after this compound application.
-
Possible Cause: Overdose of this compound. Symptoms of overdose include a dramatic reduction in height, shortened internodes leading to a dense appearance, smaller, crinkled, and darker green leaves, and hardened growing points.[1] In some cases, leaf necrosis and marginal chlorosis can also occur.[1]
-
Solution: The most effective method to counteract the growth-inhibiting effects of a PBZ overdose is the exogenous application of Gibberellic Acid (GA3).[1] this compound works by inhibiting the biosynthesis of gibberellins (B7789140), which are responsible for stem elongation. Applying GA3 directly bypasses this inhibition.[1]
-
Immediate Action (Foliar Over-application): If a foliar spray overdose is identified before the solution has dried (typically within 30 minutes), thoroughly wash the plant's leaves with a gentle stream of water to remove unabsorbed PBZ.[1][2] Note that this method is not effective for soil drench applications or once the foliar spray has dried.[1]
-
Gibberellic Acid (GA3) Application:
-
Prepare a GA3 solution. A starting concentration of 100 mg/L (100 ppm) has been shown to be effective in reversing PBZ effects on geraniums.[1][3] For other perennial crops, a starting concentration range of 1 to 25 ppm is generally recommended for initial trials, with the potential for higher concentrations for severe overdoses.[1]
-
Apply the GA3 solution as a foliar spray, ensuring thorough coverage. It is best to apply during periods of lower light intensity to prevent rapid evaporation.[1]
-
Monitor the plants for signs of growth resumption. If no significant response is observed within 7-10 days, a second application may be necessary.[1]
-
-
Issue 2: Flowering is delayed or absent after this compound application.
-
Possible Cause: this compound overdose can significantly delay or prevent flowering.[1]
-
Solution: Application of Gibberellic Acid (GA3) can help reverse this effect. However, the timing of the GA3 application is critical. In studies on geraniums, applying GA3 on the same day as or 7 days after PBZ treatment delayed flowering compared to PBZ alone.[3] Applying GA3 14 or 21 days after PBZ treatment resulted in earlier flowering than the untreated controls but was similar to the flowering time of plants treated with PBZ alone.[3] Researchers should consider the desired flowering outcome when timing the GA3 rescue application.
Issue 3: Fruit size is reduced after this compound application.
-
Possible Cause: While this compound can increase fruit set, high application rates can lead to smaller fruit.[4]
-
Solution: A targeted application of Gibberellic Acid (GA3) may help increase fruit size. In a study on 'Anjou' pear trees treated with this compound, applying GA3 four weeks after full bloom increased fruit size by 18% compared to the controls.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (PBZ) is a plant growth retardant that inhibits the biosynthesis of gibberellins, a class of hormones that regulate stem elongation.[1] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin synthesis pathway.[5] This leads to reduced internodal growth, resulting in more compact plants.
Q2: How long do the effects of this compound last in perennial crops?
A2: The effects of this compound can be long-lasting, with its persistence in soil and plant tissues varying depending on the application rate, crop species, and environmental conditions. In soil, this compound can have a half-life of over a year.[5] Residual effects on shoot growth in sweet cherry trees have been observed for up to four years after a single application.
Q3: Can I use any type of gibberellin to reverse the effects of this compound?
A3: Gibberellic acid (GA3) is the most commonly used and well-documented form of gibberellin for counteracting the effects of this compound.[1] While other gibberellins might also be effective, GA3 is readily available and has proven efficacy.[1]
Q4: Are there any negative side effects of using GA3 to reverse a this compound overdose?
A4: Yes, applying GA3 at too high a concentration or too frequently can lead to excessive, weak, and spindly growth.[1] It is crucial to start with a lower concentration and monitor the plant's response before making additional applications. Unlike a PBZ overdose, a GA3 overdose cannot be easily reversed.[6]
Q5: My control group plants are showing signs of growth reduction. What could be the cause?
A5: Cross-contamination with this compound is a possibility. PBZ can move through soil water or potentially through root grafts. To avoid this, ensure adequate spacing and physical barriers between treated and control plots, and manage irrigation to prevent runoff from treated areas.
Data Presentation
Table 1: this compound Application Rates Causing Overdose Symptoms in Geranium ('Mustang')
| Application Method | This compound Rate | Observed Effect |
| Drench | 0.06 mg a.i./pot | Excessive growth suppression |
| Foliar Spray | 100 mg/L | Excessive growth suppression |
Data adapted from Cox, D. A. (1991). Gibberellic Acid Reverses Effects of Excess this compound on Geranium. HortScience, 26(1), 39-40.[3]
Table 2: Effect of Gibberellic Acid (GA3) Application Timing on Reversing this compound (PBZ) Effects in Geranium ('Mustang')
| PBZ Treatment | GA3 Application (100 mg/L) Timing (Days after PBZ) | Plant Height at Flowering (mm) | Leaf Area (cm²) | Days to Flower |
| Drench (0.06 mg a.i./pot) | PBZ alone | 123 | 45 | 86 |
| 0 | 175 | 48 | 96 | |
| 7 | 170 | 54 | 96 | |
| 14 | 151 | 68 | 86 | |
| 21 | 159 | 72 | 86 | |
| Foliar Spray (100 mg/L) | PBZ alone | 130 | 52 | 86 |
| 0 | 182 | 55 | 96 | |
| 7 | 165 | 58 | 95 | |
| 14 | 150 | 65 | 87 | |
| 21 | 158 | 70 | 86 | |
| Untreated Control | - | 172 | 67 | 96 |
Data adapted from Cox, D. A. (1991). Gibberellic Acid Reverses Effects of Excess this compound on Geranium. HortScience, 26(1), 39-40.[1][3]
Experimental Protocols
Protocol 1: Reversing this compound Overdose with Gibberellic Acid (GA3) Foliar Spray
This protocol is based on the methodology used to reverse excessive PBZ effects on geraniums and should be adapted for other perennial crops.
-
Objective: To reverse the growth-inhibiting effects of a this compound overdose.
-
Materials:
-
Gibberellic Acid (GA3) powder
-
75% Ethanol (B145695) or isopropanol
-
Distilled water
-
Wetting agent (surfactant)
-
Spray bottle
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
-
Procedure:
-
Prepare GA3 Stock Solution: Gibberellic acid is not readily soluble in water. First, dissolve the required amount of GA3 powder in a small amount of 75% ethanol or isopropanol.[1]
-
Prepare Working Solution: Dilute the GA3 stock solution with distilled water to the desired final concentration. For initial trials, a concentration range of 1 to 25 ppm is recommended.[1] For a 100 ppm solution, as used in the geranium study, dissolve 100 mg of GA3 in a small amount of alcohol and then bring the total volume to 1 liter with distilled water.[1][3]
-
Add Wetting Agent: Add a wetting agent to the working solution according to the manufacturer's instructions to ensure even coverage on the foliage.[1]
-
Application:
-
Monitoring and Reapplication:
-
Monitor the plants for signs of renewed growth, such as stem elongation and the emergence of new, normally sized leaves.
-
If no significant response is observed within 7-10 days, a second application may be considered. It is advisable to start with a lower concentration and re-apply if necessary.[1]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Greenhouse Updates: April 6, 2015 : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 3. scispace.com [scispace.com]
- 4. EFFECT OF this compound ON FRUIT QUALITY: APPLE, PEAR AND CHERRY | International Society for Horticultural Science [ishs.org]
- 5. This compound use in perennial fruit crops and its residual effects: A review | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 6. canr.msu.edu [canr.msu.edu]
Improving the efficacy of paclobutrazol under different environmental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of paclobutrazol (B33190) under different environmental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
1. Issue: Inconsistent or No Observable Effects of this compound Application.
Possible Causes and Solutions:
-
Improper Application Method: The method of application significantly impacts this compound uptake and efficacy. Soil drenches are often more effective than foliar sprays as they provide a longer absorption time and greater uptake of the active ingredient.[1][2] Foliar applications may require higher concentrations to achieve the same retarding effect as a soil drench.[1]
-
Recommendation: For consistent results, prefer soil drench applications. If using foliar sprays, ensure thorough coverage of both the top and bottom leaf surfaces and consider optimizing the concentration.[3]
-
-
Incorrect Timing of Application: The timing of this compound application is crucial for optimal results. For growth regulation, it is often best to apply it during the early stages of growth.[4] To promote flowering, application before the flowering period is typically recommended.[4]
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Recommendation: Align the application timing with the specific desired outcome and the developmental stage of the plant species.
-
-
Environmental Factors: High temperatures can reduce the effectiveness of this compound.[5][6] As temperature increases, plant development accelerates, potentially counteracting the growth-retarding effects of the chemical.[5]
-
Recommendation: Monitor and record environmental conditions during your experiments. Be prepared to adjust this compound concentrations for experiments conducted under higher temperatures.
-
-
Soil Composition: Soil texture can influence the availability and uptake of soil-applied this compound. High clay content can increase the adsorption of the chemical to soil particles, potentially reducing its efficacy.[7] However, studies have also shown that the efficacy of this compound may not be significantly reduced by drought conditions during and after application.[7]
-
Recommendation: Characterize the soil type used in your experiments. For soils with high clay content, consider conducting pilot studies to determine the optimal concentration.
-
2. Issue: Excessive Stunting or Phytotoxicity.
Possible Causes and Solutions:
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Over-application: Applying this compound at concentrations higher than recommended for a specific plant species can lead to excessive growth reduction, leaf necrosis, and crinkling.[8]
-
Recommendation: Always start with the lowest recommended concentration for your plant species and conduct dose-response experiments to determine the optimal level for your experimental conditions.
-
-
Plant Sensitivity: Different plant species and even cultivars have varying sensitivities to this compound.[9] What is an effective dose for one species may be phytotoxic to another.
-
Recommendation: Consult literature for species-specific recommendations. If such information is unavailable, perform preliminary trials on a small batch of plants.
-
3. Issue: Unexpected Effects on Plant Physiology.
Possible Causes and Solutions:
-
Off-Target Effects: this compound is a potent inhibitor of gibberellin biosynthesis, but it can also have other effects on plant hormone balance and physiology.[8][10] It can increase cytokinin levels, leading to stimulated root growth, and cause a temporary rise in abscisic acid (ABA), which can improve drought resistance.[8][10] It has also been shown to increase chlorophyll (B73375) content.[8][11]
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Recommendation: Be aware of the potential for these off-target effects and consider them when interpreting your results. For example, an observed increase in drought tolerance may be a secondary effect of this compound application.[8]
-
Frequently Asked Questions (FAQs)
1. How does this compound work?
This compound is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins, which are hormones responsible for cell elongation.[4][10] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the gibberellin synthesis pathway.[8][10] This reduction in gibberellin levels leads to decreased internodal elongation, resulting in more compact plants.[4]
2. What are the main factors that influence the efficacy of this compound?
The efficacy of this compound is influenced by a combination of factors including:
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Application Method: Soil drench, foliar spray, and trunk injection are common methods, with soil applications often providing more consistent and long-lasting effects.[1][2][4]
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Plant Species and Cultivar: Sensitivity to this compound varies significantly among different plants.[9]
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Environmental Conditions: Temperature, light intensity, and soil type can all impact the uptake and effectiveness of this compound.[5][7][12]
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Concentration and Timing: The applied concentration and the timing of application relative to the plant's growth stage are critical for achieving the desired outcome.[4][13]
3. How does temperature affect this compound's efficacy?
Higher temperatures generally lead to faster plant growth and development, which can counteract the growth-retarding effects of this compound, making it less effective.[5][6]
4. How does light intensity interact with this compound?
This compound application can help plants adapt to different light conditions. For instance, it has been shown to reduce the light compensation point in some species, meaning the plant can maintain a positive carbon balance at lower light levels.[12][14] In some cases, this compound treatment can also increase the chlorophyll content in leaves, which may enhance photosynthetic efficiency, particularly under stressful light conditions.[15][16]
5. What is the effect of soil type on this compound efficacy?
Soil texture can impact the availability of soil-applied this compound. Soils with a higher clay content may adsorb more of the chemical, potentially reducing its uptake by the roots.[7] However, the efficacy is not always reduced in such soils, and it has been shown to be effective even under drought conditions.[7]
6. Can this compound improve a plant's resistance to environmental stress?
Yes, this compound has been shown to enhance plant resilience to various environmental stresses, including drought, salinity, and extreme temperatures.[4][8] This is partly due to its effect on increasing the root-to-shoot ratio, as well as its influence on other hormones like abscisic acid, which plays a role in stress responses.[10][11]
Data Presentation
Table 1: Effect of this compound on Plant Height Under Different Temperatures
| Plant Species | Temperature | This compound Concentration (ppm) | Height Reduction (%) | Reference |
| Geranium | 16°C | 30 | ~30 | [6] |
| Geranium | 22°C | 30 | ~30 | [6] |
| Geranium | 28°C | 30 | ~14 | [6] |
| Poinsettia | Lower | Not specified | Greater | [5] |
| Poinsettia | Higher | Not specified | Lesser | [5] |
Table 2: Influence of Application Method on this compound Efficacy
| Plant Species | Application Method | This compound Rate (mg a.i./pot) | Growth Index Reduction | Root Dry Weight Reduction | Reference |
| Lantana 'New Gold' | Foliar Spray | 0.5 | Yes | Less | [17] |
| Lantana 'New Gold' | Soil Drench | 0.5 | Yes | More | [17] |
| Lantana 'New Gold' | Impregnated Spike | 0.5 | More | Not specified | [17] |
| Citrus limon | Foliar Spray (100 ppm) | N/A | Visible change | Not specified | [2] |
| Citrus limon | Soil Drench (20 mg/pot) | N/A | Visible change | Not specified | [2] |
Experimental Protocols
Protocol 1: General Application of this compound for Growth Regulation
This protocol provides a general guideline for applying this compound. Researchers should optimize concentrations and methods based on the specific plant species and experimental goals.
Materials:
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This compound (analytical grade)
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Distilled water
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Suitable solvent (e.g., acetone (B3395972) or ethanol, if required)
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Volumetric flasks and pipettes
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Spray bottles (for foliar application) or graduated cylinders (for soil drench)
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Surfactant (e.g., Tween 20)
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Experimental plants (uniform in size and developmental stage)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve in a small amount of a suitable solvent before diluting with distilled water to the final volume in a volumetric flask.
-
-
Preparation of Working Solutions:
-
Prepare a series of desired concentrations by diluting the stock solution with distilled water.
-
For the control group, prepare a solution containing the same amount of solvent (if used) and surfactant without this compound.
-
-
Application Method (Choose one):
-
Soil Drench:
-
Foliar Spray:
-
-
Experimental Design and Data Collection:
-
Use a completely randomized design with an adequate number of replicates per treatment.
-
Maintain consistent environmental conditions for all plants.
-
Collect data on relevant parameters (e.g., plant height, internode length, leaf area, chlorophyll content, flowering time) at regular intervals.
-
Protocol 2: Quantification of Chlorophyll Content
This protocol outlines a spectrophotometric method to measure the effect of this compound on chlorophyll content.
Materials:
-
Fresh leaf tissue
-
80% acetone
-
Mortar and pestle
-
Quartz sand
-
Centrifuge tubes
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Collection:
-
Collect a known weight of fresh leaf material (e.g., 100-200 mg) from a consistent position on each plant.
-
Perform the following steps under low light conditions to minimize pigment degradation.[18]
-
-
Homogenization:
-
Place the leaf sample in a pre-chilled mortar with a small amount of quartz sand.
-
Add a few milliliters of cold 80% acetone and grind the tissue into a fine paste.[18]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Rinse the mortar and pestle with additional 80% acetone and add the rinsate to the tube.
-
Adjust the final volume to a known amount (e.g., 10 mL).[18]
-
Centrifuge the extract to pellet the debris.
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll (in µg/mL):
-
Chlorophyll a = 12.21 * (Absorbance at 663 nm) - 2.81 * (Absorbance at 646 nm)
-
Chlorophyll b = 20.13 * (Absorbance at 646 nm) - 5.03 * (Absorbance at 663 nm)
-
Total Chlorophyll = Chlorophyll a + Chlorophyll b
-
-
Visualizations
Caption: this compound inhibits gibberellin biosynthesis.
Caption: Workflow for testing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. canr.msu.edu [canr.msu.edu]
- 6. hort [journals.ashs.org]
- 7. joa.isa-arbor.com [joa.isa-arbor.com]
- 8. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Application of this compound to Mitigate Environmental Stress of Urban Street Trees [mdpi.com]
- 12. hort [journals.ashs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound affects the resistance of black spruce to high light and thermal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. hort [journals.ashs.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting poor response to paclobutrazol in specific crop varieties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with paclobutrazol (B33190) application in their experiments.
Troubleshooting Guides & FAQs
Q1: What is this compound and how does it work?
This compound is a plant growth regulator belonging to the triazole chemical family.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis in plants.[1][2] Gibberellins (B7789140) are plant hormones responsible for stem elongation. This compound blocks the enzyme ent-kaurene (B36324) oxidase, which is a key step in the gibberellin biosynthetic pathway.[2][3] This reduction in active gibberellins leads to decreased internodal growth, resulting in shorter, more compact plants.[1][2] The energy redirected from vegetative growth can lead to benefits such as increased root development, enhanced flowering and fruiting, and improved resistance to environmental stresses like drought and salinity.[1][2][4]
Q2: I've applied this compound, but I'm not seeing the expected growth reduction. What are the common causes?
Several factors can contribute to the poor efficacy of this compound. A systematic approach to troubleshooting is recommended, considering the following categories:
-
Application Issues: Incorrect application method, timing, or concentration.
-
Plant and Soil Factors: Crop variety, soil type, and pH.
-
Environmental Conditions: Rainfall, temperature, and drought stress at the time of application.[2]
-
Genetic Resistance: The presence of this compound-resistance (PRE) genes in certain plant species or varieties.[5][6]
Q3: How critical is the application method for this compound's effectiveness?
The application method is crucial for optimal results.[2] this compound can be applied as a foliar spray, soil drench, or trunk injection.[1][2]
-
Soil Drench: This is often the most effective method as it allows for consistent uptake by the roots and translocation throughout the plant via the xylem.[2] For soil applications to be effective, the product must be "watered-in" to reach the root zone.[2]
-
Foliar Spray: While convenient, foliar sprays can be less effective. Uptake through mature leaves is limited, and the primary absorption often occurs through contact with stems or from runoff dripping onto the soil.[2] The effectiveness of foliar sprays can be influenced by canopy density and spray coverage.[2]
-
Trunk Injection: This method is typically used for trees to manage growth and improve fruiting.[1]
Q4: Can different crop varieties respond differently to this compound?
Yes, crop varieties can exhibit significant differences in their response to this compound. This can be due to genetic differences in uptake, metabolism, or sensitivity to the compound. For instance, studies on true shallot seed cultivars (Tuk Tuk, Sanren, and Lokananta) showed that while this compound had a significant effect on their physiological properties and growth, the cultivars themselves did not show significant differences in response in that particular study.[7] However, research in Arabidopsis has identified a family of this compound-RESISTANCE (PRE) genes that can confer resistance to this compound's effects.[5][6]
Q5: How do soil properties influence this compound efficacy?
Soil properties play a significant role, particularly for soil-applied this compound:
-
Soil Texture: Heavy clay soils have more binding sites for this compound compared to sandy soils, which can reduce its availability for plant uptake. In heavy clay soils, ensuring adequate watering-in is crucial to move the product to the root zone, and higher application rates may be necessary.[2]
-
Soil pH: While direct research on the effect of pH on this compound efficacy is ongoing, maintaining the optimal pH for the specific crop is essential for overall plant health and nutrient uptake, which can indirectly influence the uptake of this compound.[2]
-
Organic Matter: High organic matter content in the soil can also bind to this compound, reducing its availability.
Q6: What impact do environmental conditions have on this compound application?
Environmental conditions at the time of and following application can significantly impact efficacy:
-
Rainfall: Rainfall shortly after a foliar application can wash the product off the leaves and stems before it is adequately absorbed.[2]
-
Temperature: Temperature can influence the rate of plant metabolism and the uptake of the chemical.[2]
-
Drought Stress: Applying this compound to plants under severe drought stress may not produce the desired results as the plant's physiological processes, including uptake and translocation, may be compromised.[2]
-
Low Light: Under low-light conditions, this compound has been shown to ameliorate damage by improving photosynthesis and the antioxidant defense system in plants like tall fescue.[8]
Q7: How can I confirm if this compound is the cause of unexpected plant responses?
If you suspect issues with this compound application, you can perform several diagnostic tests:
-
Visual Inspection: Look for characteristic signs of this compound effects, such as reduced stem elongation, darker green leaves, and more compact growth.[9]
-
Growth Measurements: Quantitatively measure plant height, internode length, and stem diameter to compare treated and untreated plants.
-
Hormone Analysis: Measure the levels of gibberellins in plant tissues. A successful this compound application should result in lower levels of active gibberellins.
Data Presentation
Table 1: General Application Rates of this compound for Various Crops
| Crop | Application Method | Concentration/Rate | Application Timing | Reference |
| Rice | Foliar Spray | 300 mg/L | 1 leaf and 1 heart stage | [10] |
| Wheat | Foliar Spray | 76.5 - 90 g/ha | Jointing stage | [10] |
| Corn | Seed Soaking | 1.5g of 15% powder per 1kg seed | Before sowing | [10] |
| Peanut | Foliar Spray | 25 - 100 mg/L | Flowering stage | [10] |
| Soybean | Foliar Spray | 150 - 200 mg/L | First flowering/blooming stage | [10] |
| Cucumber | Foliar Spray | 30 - 60 ppm | Cotyledon to first true leaf stage | [11] |
| Litchi | Foliar Spray | 50 ppm | - | [12] |
| Poinsettia | Drench | 0.10 ppm | Soon after pinch | [13] |
| Pansy | Drench | 0.25 - 4 ppm | Soon after transplant | [13] |
Note: These are general guidelines. Optimal rates can vary depending on the specific cultivar, environmental conditions, and desired level of growth regulation. Always conduct small-scale trials to determine the appropriate rates for your specific conditions.
Experimental Protocols
1. Protocol for Assessing Plant Growth Parameters
-
Objective: To quantitatively measure the effect of this compound on plant growth.
-
Materials: Calipers, ruler or measuring tape, data recording sheets.
-
Procedure:
-
Randomly select and tag a representative sample of plants from both the treated and control groups.
-
Plant Height: Measure the distance from the soil surface to the apical meristem (growing tip) of the main stem.
-
Stem Diameter: Use calipers to measure the diameter of the main stem at a predetermined point (e.g., between the second and third nodes).
-
Internode Length: Measure the length of the stem between two consecutive nodes. Select a consistent internode for all measurements (e.g., the third internode from the top).
-
Record all measurements at regular intervals (e.g., weekly) throughout the experiment.
-
Data Analysis: Calculate the average and standard deviation for each parameter for both treated and control groups. Use appropriate statistical tests (e.g., t-test) to determine if there are significant differences.
-
2. Protocol for Measuring Gibberellin (GA) Concentration using ELISA
-
Objective: To determine the concentration of gibberellins in plant tissue to assess the biochemical effect of this compound.
-
Materials: Plant tissue, liquid nitrogen, mortar and pestle or tissue homogenizer, microcentrifuge tubes, extraction buffer, commercial GA ELISA kit, microplate reader.
-
Procedure:
-
Sample Preparation: a. Harvest fresh plant tissue (e.g., young leaves or shoots) and immediately freeze it in liquid nitrogen to halt metabolic activity.[2] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]
-
Extraction: a. Weigh a specific amount of the powdered tissue (e.g., 100 mg) and place it in a microcentrifuge tube.[2] b. Add the appropriate extraction buffer (as specified by the ELISA kit manufacturer) and vortex thoroughly.[2] c. Incubate the sample on ice or at 4°C with gentle shaking for the recommended time (e.g., 4 hours or overnight).[2] d. Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cell debris.[2] e. Carefully collect the supernatant containing the extracted gibberellins.
-
ELISA Assay: a. Follow the specific instructions provided with the commercial GA ELISA kit. This typically involves adding the standards and samples to the antibody-coated microplate wells. b. Add the enzyme-conjugated GA and incubate. c. Wash the plate to remove unbound reagents. d. Add the substrate solution and incubate to allow for color development.[2] e. Stop the reaction with a stop solution.[2]
-
Data Analysis: a. Measure the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[2] b. Generate a standard curve using the absorbance values of the known GA standards. c. Determine the GA concentration in the plant samples by interpolating their absorbance values on the standard curve.[2]
-
Visualizations
Caption: this compound inhibits the gibberellin biosynthesis pathway.
Caption: Troubleshooting workflow for poor this compound response.
Caption: Factors influencing the efficacy of this compound.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Involvement of this compound RESISTANCE6/KIDARI, an Atypical bHLH Transcription Factor, in Auxin Responses in Arabidopsis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Correlation and Regression Analysis of The Growth and Physiological Parameters: How this compound Increases Bulb Yield on Three Cultivars of True Shallot Seed | Elizani | Caraka Tani: Journal of Sustainable Agriculture [jurnal.uns.ac.id]
- 8. This compound Ameliorates Low-Light-Induced Damage by Improving Photosynthesis, Antioxidant Defense System, and Regulating Hormone Levels in Tall Fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pomais.com [pomais.com]
- 10. The complete application technology of this compound - Knowledge [plantgrowthhormones.com]
- 11. Influence of Doses and Application Methods of this compound on Seedling Quality in Cucumber | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 12. Assessing the interplay of this compound and micronutrients for enhanced litchi production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
Optimizing paclobutrazol and fertilizer interactions for improved plant performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may arise during experiments involving the combined use of paclobutrazol (B33190) (PBZ) and fertilizers to optimize plant performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound and how does it interact with fertilizer uptake?
A1: this compound is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins, which are hormones responsible for cell elongation.[1][2][3] This inhibition leads to a reduction in vegetative growth, resulting in shorter, more compact plants.[1][2][3] By redirecting the plant's energy from shoot growth, PBZ can enhance root development, promote flowering and fruiting, and improve resistance to environmental stresses.[1] The interaction with fertilizer uptake is complex; while PBZ can reduce overall nutrient assimilation due to decreased plant size, it can also alter the uptake and concentration of specific nutrients.[4][5][6] For instance, some studies have reported decreased levels of nitrogen (N) and potassium (K) in leaves, while calcium (Ca), magnesium (Mg), copper (Cu), and zinc (Zn) levels increased.[7][8]
Q2: Can this compound be used with any type of fertilizer?
A2: this compound has been studied in combination with various fertilizers, including NPK compound fertilizers, nitrogen fertilizers (e.g., urea), and potassium nitrate (B79036) (KNO₃).[9][10][11][12] The compatibility and synergistic or antagonistic effects depend on the plant species, the specific nutrients, their concentrations, and the application timing. For example, in some cases, potassium nitrate has been shown to counteract some of the yield-reducing effects of this compound while still benefiting from its growth-regulating properties.[13]
Q3: What are the typical application methods for this compound in experimental settings?
A3: Common application methods for this compound in research include soil drenching, foliar sprays, and trunk injections.[1][2] Soil drenches are often more effective for long-term growth control as PBZ is readily absorbed by the roots.[14] Foliar sprays are also used, but their effectiveness can be influenced by factors like spray coverage and rainfall shortly after application.[2][15] The choice of method depends on the plant species, the experimental objectives, and the formulation of the this compound product.
Q4: How does this compound influence the nutrient concentration in plant tissues?
A4: this compound application can lead to varied changes in the mineral nutrient concentration of plant tissues. In peach trees, for example, it was observed that while the overall nutrient uptake per leaf decreased in line with the reduction in dry weight, the concentration of nutrients on a dry weight basis varied little.[4][5] In mango, PBZ application has been associated with decreased leaf N and K content, while Ca, Mg, Cu, and Zn levels increased.[7][8] Conversely, in avocado, potassium nitrate sprays were effective in increasing leaf N and K concentrations, sometimes countering the effects of this compound.[13] These variations highlight the importance of monitoring plant nutrient status during experiments.
Troubleshooting Guides
Issue 1: Insufficient Growth Reduction After this compound Application
Possible Causes:
-
Incorrect Dosage: The applied concentration may be too low for the specific plant species, age, or environmental conditions.
-
Application Method: Foliar sprays may be less effective than soil drenches for some species due to poor absorption through the leaves.[14] Inadequate spray coverage can also be a factor.
-
High Organic Matter in Soil: High organic matter content can bind to this compound, reducing its availability for plant uptake when applied to the soil.[2]
-
Environmental Conditions: Rainfall after a foliar application can wash the product off.[2] High temperatures and sunny conditions can promote faster growth, potentially requiring a higher dosage.[14]
-
Interaction with Fertilizers: High nitrogen fertilization can sometimes promote vegetative growth that may counteract the effects of this compound.[11]
Solutions:
-
Conduct Dose-Response Trials: Perform small-scale trials with a range of concentrations to determine the optimal dosage for your specific plant and conditions.
-
Optimize Application Method: If using foliar sprays, ensure thorough coverage of stems and leaves. Consider soil drench application for more consistent and prolonged effects.
-
Adjust for Soil Type: For soils with high organic matter, consider increasing the application rate for soil drenches or using foliar applications instead.
-
Time Applications Carefully: Avoid applying foliar sprays when rain is expected. Monitor environmental conditions and adjust dosages accordingly.
-
Balance Fertilizer Ratios: When combining with fertilizers, particularly high nitrogen sources, carefully monitor the plant's growth response and adjust the this compound concentration or fertilizer ratio as needed.
Issue 2: Excessive Stunting or Phytotoxicity
Possible Causes:
-
Over-application: The concentration of this compound applied was too high for the plant species, size, or growth stage. Young plants are particularly sensitive.[14]
-
Sensitive Species: Some plant species are more sensitive to this compound than others.
-
Uniform Application: Non-uniform application can lead to some parts of the plant being more severely affected than others.
Solutions:
-
Increase Irrigation: Leaching the soil with water can help to remove excess this compound from the root zone.[14]
-
Gibberellic Acid (GA) Application: In some instances, an application of gibberellic acid can help to counteract the inhibitory effects of this compound.[14]
-
Documentation and Adjustment: Record the concentration that caused the negative effects and significantly reduce it in future experiments.
-
Protect Young Plants: Use lower concentrations on seedlings and young plants.[14]
Issue 3: Negative Impact on Flowering, Fruiting, or Yield
Possible Causes:
-
Late Application: Applying this compound too late in the plant's development, especially after flower initiation, can delay flowering and reduce flower or fruit size.[14]
-
High Concentration: An excessively high dose can negatively affect reproductive development and may lead to reduced yield or fruit drop.[13][16]
-
Nutrient Imbalance: this compound can alter the plant's nutrient uptake.[4][17] A resulting deficiency or toxicity of a particular nutrient could impact yield.
Solutions:
-
Timing is Critical: Apply this compound before flower bud initiation for flowering species.
-
Optimize Dosage: Through dose-response trials, identify a concentration that controls vegetative growth without negatively impacting reproductive development.
-
Monitor Plant Nutrition: Regularly analyze tissue nutrient content to identify and correct any imbalances through adjusted fertilization.
-
Consider Combined Treatments: In some cases, combining this compound with other substances, like potassium nitrate, can help mitigate negative effects on yield.[16][18]
Data Presentation
Table 1: Interaction of this compound and NPK Fertilizer on Sunflower (Helianthus annuus L.)
| NPK Fertilizer Dose (grams/plant) | This compound Conc. (ppm) | Number of Flowers | Flower Diameter (cm) |
| 9 | 10 | Data not specified | Data not specified |
| 9 | 50 | Data not specified | Data not specified |
| 9 | 90 | Interaction noted | Widest flower diameter |
| 10 | 10 | Interaction noted | Data not specified |
| 10 | 50 | Interaction noted | Data not specified |
| 10 | 90 | Interaction noted | Data not specified |
| 11 | 10 | Interaction noted | Data not specified |
| 11 | 50 | Interaction noted | Data not specified |
| 11 | 90 | Interaction noted | Data not specified |
| Source: Adapted from a study on the application of NPK fertilizer and this compound on sunflower growth.[9][19] An interaction between NPK fertilizer and this compound concentration was observed for the number of flowers and flower diameter. |
Table 2: Effects of this compound and Constant Liquid Fertilization (CLF) on Petunia
| This compound (ppm) | CLF (ppm N) | Plant Height Reduction (Post-production) |
| 0 | 50-200 | Baseline |
| 5 | 50-200 | 37% reduction compared to 0 ppm |
| 10 | 50-200 | Further reduction observed |
| 20 | 50-200 | 36% further reduction from 5 ppm |
| Source: Based on a study on petunia, where increasing this compound concentration decreased plant height.[20] All CLF concentrations produced commercially acceptable plants at 5 ppm this compound.[20] |
Table 3: Influence of this compound on Leaf Nutrient Status of Mango (Mangifera indica L.)
| Rate of PBZ (g ai m⁻¹ canopy spread) | N (%) | P (%) | K (%) | Ca (%) | Mg (%) | Cu (ppm) | Zn (ppm) |
| 0 (Control) | 0.62 | 0.10 | 0.90 | 3.01 | 0.38 | 8.90 | Data not specified |
| Source: A study on mango showed that this compound influenced nutrient uptake, leading to decreased N and K levels and increased Ca, Mg, and Cu levels. The level of P was unaffected.[7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound and Fertilizer Concentrations
This protocol outlines a factorial experimental design to investigate the interaction between this compound and fertilizer on plant growth and yield.
1. Plant Material and Acclimation:
- Select uniform and healthy plants of the desired species.
- Transplant them into pots with a standardized growing medium.
- Allow the plants to acclimate to the experimental conditions (e.g., greenhouse with controlled temperature, light, and humidity) for at least one week before treatment application.
2. Experimental Design:
- Employ a factorial design with at least two factors: this compound concentration and fertilizer dose.
- For this compound, select a range of concentrations (e.g., 0, 5, 10, 20 ppm for drench application).[20]
- For fertilizer, choose a range of doses based on the nutrient being investigated (e.g., NPK at 9, 10, 11 grams/plant or Nitrogen at 50, 100, 150, 200 ppm in a liquid feed).[9][20]
- Include a control group that receives neither this compound nor supplemental fertilizer beyond a basal level.
- Arrange the treatments in a completely randomized design (CRD) or a randomized complete block design (RCBD) with a sufficient number of replications (e.g., 3-5).[9][10]
3. Treatment Application:
- This compound:
- Soil Drench: Prepare the desired concentrations and apply a consistent volume to the soil of each pot.[14]
- Foliar Spray: Apply the solution until runoff, ensuring thorough coverage of stems and leaves. Use a surfactant if recommended.
- Fertilizer:
- Apply the fertilizer according to the experimental design, either as a granular form mixed into the soil or as a liquid feed during irrigation.
4. Data Collection:
- Growth Parameters: Measure plant height, stem diameter, number of leaves, leaf area, and biomass (fresh and dry weight) at regular intervals and at the end of the experiment.
- Physiological Parameters: Measure chlorophyll (B73375) content (e.g., using a SPAD meter), photosynthetic rate, and stomatal conductance.
- Yield and Quality Parameters: For fruiting species, record the number of flowers, fruit set, fruit size, weight, and quality attributes (e.g., total soluble solids).
- Nutrient Analysis: At the conclusion of the experiment, collect tissue samples (leaves, stems, roots) for nutrient analysis to determine the effect of treatments on nutrient uptake and distribution.
5. Statistical Analysis:
- Analyze the data using Analysis of Variance (ANOVA) to determine the main effects of this compound and fertilizer, as well as their interaction.
- Use mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) to identify significant differences between treatment means.[9][19]
Mandatory Visualizations
Caption: this compound's primary signaling pathway and hormonal interactions.
Caption: Workflow for optimizing this compound and fertilizer interactions.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the Growth Regulator this compound and Fertilization on Defensive Chemistry and Herbivore Resistance of Austrian Pine (Pinus nigra) and Paper Birch (Betula papyrifera) | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. REDUCED NUTRIENT UPTAKE IN PEACH TREES TREATED WITH this compound [actahort.org]
- 5. REDUCED NUTRIENT UPTAKE IN PEACH TREES TREATED WITH this compound | International Society for Horticultural Science [ishs.org]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. pakbs.org [pakbs.org]
- 12. researchgate.net [researchgate.net]
- 13. 209.143.153.251 [209.143.153.251]
- 14. benchchem.com [benchchem.com]
- 15. Different effects of this compound and Its Method of Application - Knowledge [plantgrowthhormones.com]
- 16. imsear.searo.who.int [imsear.searo.who.int]
- 17. tandfonline.com [tandfonline.com]
- 18. sqmnutrition.com [sqmnutrition.com]
- 19. researchgate.net [researchgate.net]
- 20. hort [journals.ashs.org]
Technical Support Center: Paclobutrazol Persistence and Environmental Minimization Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental persistence of paclobutrazol (B33190) (PBZ). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its environmental persistence a concern?
A1: this compound (PBZ) is a plant growth retardant and triazole fungicide that functions by inhibiting gibberellin biosynthesis.[1][2][3] This leads to reduced internodal growth, resulting in shorter, sturdier plants.[1][3] While effective in agriculture and horticulture, PBZ is known for its stability and persistence in soil and water.[2][4][5] Its half-life can range from several months to over a year, posing a risk of accumulation in the environment, which can affect subsequent crops and soil microbial communities.[1][4][5][6]
Q2: What are the primary strategies to minimize this compound persistence in the environment?
A2: The main strategies to reduce this compound persistence include:
-
Bioremediation: Utilizing microorganisms to break down the compound.[7]
-
Phytoremediation: Using plants to absorb and metabolize this compound.[7]
-
Chemical Oxidation: Employing advanced oxidation processes (AOPs) like Fenton oxidation to degrade PBZ.[7]
-
Adsorption: Using materials like activated carbon to bind and immobilize PBZ residues.[5][8]
-
Cultural Practices: Improving soil conditions to enhance microbial activity.[5]
Q3: Which microorganisms are known to degrade this compound?
A3: Several bacterial genera have been identified as capable of degrading this compound, including Pseudomonas, Burkholderia, Acinetobacter, Klebsiella, and Deinococcus.[7][9] Mixed microbial cultures have also demonstrated effectiveness in PBZ degradation.[7]
Q4: What is the difference between biostimulation and bioaugmentation for this compound degradation?
A4: Biostimulation involves modifying the soil environment to encourage the growth and activity of native microorganisms that can degrade this compound.[7][10] This is often achieved by adding nutrients or a carbon source like glycerol (B35011).[7][10] Bioaugmentation is the process of introducing specific, pre-cultured this compound-degrading microorganisms into the contaminated soil to supplement the indigenous population.[7][10]
Q5: How effective is activated carbon in removing this compound?
A5: Activated carbon is highly effective at adsorbing this compound from both soil and water.[8] For recirculating irrigation systems, granular activated carbon (GAC) filtration can remove over 99% of PBZ from water with a contact time of just 59 seconds.[8][11][12] In soil, the application of activated carbon can help bind PBZ residues, making them less available for plant uptake.[5][8]
Troubleshooting Guides
Issue 1: Inconsistent or slow degradation of this compound in bioremediation experiments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Environmental Conditions | 1. Optimize pH and Temperature: Aim for a pH around 7.0 and a temperature between 30-31°C for enhanced microbial activity.[7][9] 2. Ensure Adequate Soil Moisture: Low moisture can limit microbial activity. Maintain appropriate moisture levels for the specific soil type.[7] |
| Nutrient Limitation | 1. Amend the Soil (Biostimulation): Add a mineral medium or an additional carbon source like glycerol to stimulate the native microbial population.[7][13] |
| Low Bioavailability of this compound | 1. Ensure Proper Mixing: Thoroughly mix the soil to increase the contact between microorganisms and this compound.[7] |
| Loss of Inoculum Viability (Bioaugmentation) | 1. Acclimatize the Inoculum: Gradually acclimate the introduced microorganisms to the soil conditions before large-scale application.[7] |
| Ineffective Microbial Strain(s) | 1. Isolate More Effective Strains: Screen for and isolate native this compound-degrading microorganisms from contaminated sites, as they may be better adapted.[7] |
Issue 2: Phytotoxicity symptoms observed in subsequent crops planted in this compound-treated soil.
| Possible Cause | Troubleshooting Steps |
| High Residual Concentration of this compound | 1. Soil Residue Analysis: Conduct a thorough analysis of soil samples to determine the concentration of residual this compound.[5][11] 2. Application of Activated Carbon: Incorporate granular or powdered activated carbon into the soil to adsorb and immobilize the PBZ residues.[5][8] |
| Crop Sensitivity | 1. Crop Rotation with Tolerant Species: Consider planting crops that are less sensitive to the effects of this compound.[11] |
| Counteracting Growth Inhibition | 1. Exogenous Gibberellic Acid (GA3) Application: For stunted plants, a foliar spray of GA3 can be used to counteract the growth-inhibiting effects of this compound by bypassing the inhibited biosynthesis pathway.[8] |
Data Presentation
Table 1: Half-life of this compound in Different Environmental Conditions
| Environment/Condition | Half-life (t½) in days | Reference(s) |
| Laboratory (Aerobic and Anaerobic) | > 365 | [1][4] |
| Laboratory (6 different soils) | 43 - 618 (mean of 183) | [1][4] |
| Field Studies (UK and Italy) | 58 - 389 (mean of 114) | [4] |
| Water-Sediment System | 164 (for the whole system) | [4] |
| Soil (with Klebsiella pneumoniae M6) | 4.5 (theoretical) | |
| Soil (general) | 20.64 | [14] |
Table 2: Efficacy of Different this compound Remediation Strategies
| Strategy | Method | Efficacy | Reference(s) |
| Bioremediation | Bioaugmentation with Klebsiella pneumoniae M6 | Up to 98.28% degradation in 15 days (in MS medium) | [9] |
| Biostimulation with mineral medium | ~95% degradation in 40 days (in unsaturated soils) | [13] | |
| Bioaugmentation with Pseudomonas sp. | 38% degradation in 40 days (in unsaturated soil) | [13] | |
| Adsorption | Granular Activated Carbon (GAC) Filtration | >99% removal from water with 59 seconds contact time | [8][11][12] |
| Runoff Mitigation | Vegetative Filter Strips (VFS) | 8% to 100% reduction in pesticide runoff | [11] |
Experimental Protocols
Protocol 1: Isolation and Enrichment of this compound-Degrading Bacteria
This protocol outlines the procedure for enriching and isolating bacteria from soil that are capable of degrading this compound.
1. Preparation of Enrichment Medium:
- Prepare a Mineral Salt Medium (MSM) broth containing (per liter): 1.0 g NaCl, 0.5 g NH₄Cl, 0.2 g MgCl₂·6H₂O, 0.02 g CaCl₂·2H₂O, 0.5 g K₂HPO₄, and 0.5 g KH₂PO₄.[7]
- Add this compound to the MSM as the sole carbon source at a concentration of 15-50 mg/L.[7]
- Adjust the pH of the medium to 7.0.[7]
2. Enrichment:
- Add 1 gram of soil from a this compound-contaminated site to 25 mL of the enrichment broth in a sterile flask.[7]
- Incubate the flask on a rotary shaker at 90-120 rpm and a controlled temperature (e.g., 30°C) for 5-15 days.[7]
3. Isolation:
- After the enrichment period, perform serial dilutions of the culture broth.
- Plate the dilutions onto MSM agar (B569324) plates containing this compound as the sole carbon source.
- Incubate the plates until distinct colonies appear.
- Isolate and purify individual colonies by re-streaking onto fresh MSM agar plates.
Protocol 2: Laboratory-Based Soil Degradation Study
This protocol provides a general workflow for assessing the degradation of this compound in a laboratory setting.
1. Soil Preparation and Spiking:
- Collect soil samples, air-dry them, and sieve to ensure homogeneity.
- Spike a known mass of soil with a standard solution of this compound to achieve the desired initial concentration.
- Thoroughly mix the spiked soil to ensure uniform distribution of the contaminant.[7]
2. Incubation:
- Place the treated soil in incubation containers (e.g., microcosms).
- If conducting a bioremediation study, introduce the microbial inoculum (bioaugmentation) or nutrient amendments (biostimulation) at this stage.
- Maintain the microcosms under controlled conditions of temperature, moisture, and aeration.
3. Sampling and Extraction:
- Collect soil subsamples at predetermined time intervals.
- Extract this compound from the soil samples using an appropriate solvent, such as acetonitrile, with the aid of vortexing and sonication.[11]
4. Analysis:
- Clean up and concentrate the extracts as needed.
- Quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[11][14][15]
5. Data Analysis:
- Calculate the degradation percentage over time and determine the degradation kinetics and half-life of this compound under the tested conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. mass.gov [mass.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of Klebsiella pneumoniae M6 for this compound degradation, plant growth attributes, and biocontrol action under subtropical ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Increase in biodegradation of this compound in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to Paclobutrazol and Its Alternatives for Optimizing Crop Yield and Quality
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth regulator paclobutrazol (B33190) with its alternatives, supported by experimental data. The information is intended to assist researchers and agricultural scientists in making informed decisions for crop management strategies.
Abstract
This compound (PBZ) is a widely utilized plant growth regulator known for its ability to manage vegetative growth and enhance the reproductive phases of various crops, thereby improving yield and quality. It primarily functions by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation. This mode of action leads to more compact plants with sturdier stems, increased root development, and a redirection of energy towards flowering and fruiting. However, several alternatives to this compound exist, each with distinct mechanisms of action and effects on crop physiology. This guide compares the impact of this compound with other key plant growth regulators—chlormequat (B1206847) chloride (CCC), daminozide, and ethephon—on critical crop yield and quality parameters.
Comparative Analysis of this compound and Alternatives
The efficacy of this compound and its alternatives varies depending on the crop species, application timing, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance.
Table 1: Impact on Cereal Crops (Wheat)
| Plant Growth Regulator | Application Rate | Plant Height Reduction (%) | Lodging Reduction (%) | Yield Increase (%) | Reference |
| This compound | 200-400 mg/L (seed soaking) | Dose-dependent decrease | Substantial | - | [1] |
| Chlormequat Chloride (CCC) | 2.20 kg/ha (foliar spray) | Significant | Significant | 8.9 (compared to control) | [2] |
| Gibberellic Acid (GA3) | 100 ppm (foliar spray) | - (promotes elongation) | - (may increase lodging) | - | [3][4] |
Table 2: Impact on Fruit Crops (Apple)
| Plant Growth Regulator | Application Rate | Shoot Growth Reduction | Fruit Set | Fruit Firmness | Preharvest Drop Reduction | Reference |
| This compound | 1000-2000 mg/L (foliar) | Significant | Enhanced | Increased post-storage | Reduced | [5][6][7] |
| Daminozide | 2000 mg/L (foliar) | Significant | - | Increased at harvest & post-storage | Reduced | [5][6][7] |
Table 3: Impact on Fruit Crops (Guava)
| Plant Growth Regulator | Application Rate (ppm) | Flowering | Fruit Set | Fruit Yield | Reference |
| This compound | 500 | Maximum | Maximum | Significantly higher | [8][9] |
| Ethephon | 500 | Reduced | Reduced | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of plant growth regulators. Below are generalized protocols for the key experiments cited.
Protocol 1: Evaluation of this compound and Chlormequat Chloride on Wheat
-
Experimental Design: A randomized complete block design with a minimum of three replications.
-
Treatments:
-
Application:
-
This compound: Wheat seeds are soaked in the respective concentrations before sowing.
-
Chlormequat Chloride: Applied as a foliar spray using a calibrated sprayer to ensure uniform coverage at the specified growth stage.
-
-
Data Collection:
-
Plant Height: Measured at maturity from the soil surface to the tip of the spike.
-
Lodging: Assessed visually as a percentage of the lodged area in each plot.
-
Yield: Determined by harvesting the grains from a central area of each plot and adjusting for moisture content.
-
Yield Components: Including the number of spikes per unit area, grains per spike, and 1000-grain weight.
-
Protocol 2: Comparative Study of this compound and Daminozide on Apple Trees
-
Experimental Design: Randomized block design with individual trees as experimental units.
-
Treatments:
-
Application: Foliar sprays are applied to the point of runoff, typically post-bloom, to ensure thorough coverage of the canopy.
-
Data Collection:
-
Shoot Growth: Annual extension growth of selected terminal shoots is measured.
-
Fruit Set: The number of fruitlets is counted after the natural drop period and expressed as a percentage of the initial flower number.
-
Fruit Quality: At harvest, parameters such as fruit firmness (using a penetrometer), soluble solids content (with a refractometer), and color are assessed.
-
Preharvest Drop: The number of dropped fruits is counted before the commercial harvest.
-
Protocol 3: Assessing this compound and Ethephon on Guava
-
Experimental Design: Randomized block design.
-
Treatments:
-
Application: Foliar sprays are applied before the expected flowering season.
-
Data Collection:
-
Flowering: The number of flowers per shoot is counted.
-
Fruit Set: The percentage of flowers that develop into fruits is calculated.
-
Fruit Yield: The total weight of harvested fruits per tree is recorded.
-
Signaling Pathways and Mechanisms of Action
The physiological effects of these plant growth regulators are a direct consequence of their interference with specific biochemical pathways.
This compound and Chlormequat Chloride: Gibberellin Biosynthesis Inhibition
Both this compound and chlormequat chloride act by inhibiting the synthesis of gibberellins, but at different points in the pathway. This compound, a triazole, is a more potent and persistent inhibitor, blocking the enzyme ent-kaurene (B36324) oxidase. Chlormequat chloride, a quaternary ammonium (B1175870) compound, acts earlier in the pathway, inhibiting the cyclases copalyl-diphosphate synthase and ent-kaurene synthase[10].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of Gibberellic Acid and this compound in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficiency of this compound and gibberellic acid in wheat (Tritic...: Ingenta Connect [ingentaconnect.com]
- 5. awiner.com [awiner.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effects of Daminozide and this compound Treatments on Fruit Ripening and Storage Behavior of ‘McIntosh’ Apple | Semantic Scholar [semanticscholar.org]
- 8. Role of this compound and Ethephon in Reproductive Growth of 'Allahabad Safeda' Guava (Psidium guajava L.) Plants at Different Spacing | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 9. researchjournal.co.in [researchjournal.co.in]
- 10. benchchem.com [benchchem.com]
Comparative analysis of paclobutrazol versus daminozide on plant growth
A Comparative Analysis of Paclobutrazol (B33190) and Daminozide (B1669788) on Plant Growth Regulation
Published: December 15, 2025
This guide provides an objective comparison of two widely used plant growth regulators, this compound and daminozide. It is intended for researchers, scientists, and professionals in plant science and drug development, offering a concise overview of their mechanisms, efficacy, and application, supported by experimental data.
Introduction and Mechanism of Action
This compound (PBZ) and daminozide are synthetic chemical compounds used to manage plant growth, primarily by reducing vegetative growth and promoting a more compact, sturdy structure. Both function as plant growth retardants by interfering with the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones responsible for cell elongation and other developmental processes.[1][2]
This compound , a member of the triazole family, is a potent inhibitor of gibberellin biosynthesis.[2][3] It specifically blocks the enzyme ent-kaurene (B36324) oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the GA synthesis pathway.[4][5] This inhibition leads to reduced internodal elongation, resulting in shorter stems, increased root growth, and often earlier and more prolific flowering.[2][6] PBZ can be applied as a foliar spray, soil drench, or trunk injection and is absorbed through leaves, stems, or roots.[3][7]
Daminozide also functions by inhibiting the production of gibberellins.[1] Research indicates that its mode of action involves blocking the late stages of GA biosynthesis, specifically the 3β-hydroxylation step that converts GA20 (an inactive precursor) to GA1 (a biologically active gibberellin).[8] Typically applied as a foliar spray, daminozide is absorbed by the leaves and translocated throughout the plant to produce more compact growth.[9][10] It is commonly used in the production of ornamental plants to control height and encourage uniform development.[1]
Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition for this compound and daminozide within the gibberellin biosynthesis pathway.
Comparative Experimental Data
The efficacy of this compound and daminozide varies significantly with concentration, application method, and plant species. Generally, this compound is considered more potent and has a longer residual effect than daminozide.[11]
Table 1: Effects on Chrysanthemum (cv. Dolly White)
This table summarizes a study comparing various concentrations of this compound (soil drench) and daminozide (foliar spray) on the vegetative growth of chrysanthemum.[12]
| Parameter | Control (Water) | This compound (60 ppm) | This compound (90 ppm) | This compound (120 ppm) | Daminozide (750 ppm) | Daminozide (1000 ppm) |
| Plant Height (cm) | 27.15 | 19.82 | 18.69 | 18.22 | 22.15 | 21.85 |
| Stem Diameter (mm) | 4.15 | 4.75 | 4.93 | 4.81 | 4.85 | 5.02 |
| Plant Spread (cm) | 18.25 | 19.86 | 20.32 | 19.45 | 20.85 | 21.33 |
| Leaf Area (cm²) | 14.05 | 12.45 | 11.89 | 11.12 | 14.73 | 15.15 |
Data sourced from Verma et al. (2020)[12]
Table 2: Effects on Cider Apple Trees (cv. Michelin)
This table presents data from a two-year study on the effects of foliar-applied this compound and daminozide on shoot growth in cider apple trees.
| Treatment | Concentration | Mean Shoot Growth Year 1 (cm) | Mean Shoot Growth Year 2 (cm) |
| Control | - | 59.8 | 45.1 |
| This compound (Foliar) | 2000 mg/L | 35.5 | 32.9 |
| Daminozide (Foliar) | 2000 mg/L | 37.4 | 44.5 |
Data adapted from Stinchcombe et al. (1984)[13][14]
The data indicates that while both chemicals significantly reduced shoot growth in the first year, the effect of this compound was more persistent into the second year.[13][14] Daminozide's effect was not significantly different from the control in the subsequent year.[13]
Experimental Protocols & Methodologies
Standardized protocols are essential for reproducible results when applying plant growth regulators. The following sections detail common methodologies for this compound and daminozide application.
General Experimental Workflow
A typical workflow for evaluating the effects of these growth regulators is outlined below.
Protocol 1: this compound Application
This protocol is adapted from standard methods for horticultural research.[5][15][16]
-
Preparation of Solutions: Create a stock solution of this compound (e.g., 1000 ppm) by dissolving the technical grade solid in a suitable solvent (like acetone (B3395972) or ethanol) and then diluting with distilled water. Prepare a series of working concentrations (e.g., 25, 50, 100 ppm) by serial dilution. The control solution should contain the same concentration of solvent as the highest PBZ treatment.[5]
-
Application Method (Select one):
-
Soil Drench: Apply a precise volume (e.g., 100 mL) of the prepared PBZ solution directly to the soil surface of each pot to ensure a consistent dose per plant. This method is effective as PBZ is readily absorbed by the roots.[5][16]
-
Foliar Spray: Spray the plant's foliage until the point of runoff, ensuring complete and uniform coverage of all leaf surfaces. To prevent soil contamination, the pot surface can be covered during application.[5][7]
-
-
Growth Conditions: Maintain plants in a controlled environment (e.g., greenhouse with 25/18°C day/night temperatures, 16-hour photoperiod) for the duration of the experiment (e.g., 4-8 weeks).
Protocol 2: Daminozide Application
This protocol is based on common usage in ornamental horticulture.[10][17]
-
Preparation of Solutions: Daminozide is typically available as a water-soluble granule (85% active ingredient).[10] Prepare solutions by dissolving the required amount in distilled water to achieve desired concentrations (e.g., 1000, 2500, 5000 ppm). A surfactant is often included in commercial formulations but can be added if using technical grade chemical.
-
Application Method (Foliar Spray): Daminozide is most effective as a foliar spray, as it can be rapidly broken down by microorganisms in the growing media if applied as a drench.[10]
-
Apply as a fine mist to dry foliage, ensuring thorough coverage.
-
Application is most effective under conditions of slow drying (high humidity, low temperature, cloudy days) to maximize absorption into the leaf tissue.[10]
-
Avoid overhead irrigation for at least 6-12 hours post-application to prevent washing the chemical off the leaves.
-
-
Growth Conditions: Maintain plants under appropriate controlled conditions as described for the this compound protocol.
-
Data Collection: Collect data on the same morphological and physiological parameters as in the this compound experiment for a direct comparison.
Summary and Conclusion
Both this compound and daminozide are effective inhibitors of gibberellin biosynthesis, serving as valuable tools for managing plant stature in horticultural and agricultural applications.
-
This compound is a highly potent growth retardant with a long residual activity.[11] It is effective via both soil and foliar application and can significantly reduce the growth of numerous plant species.[3] Its persistence means that application rates must be carefully calibrated to avoid excessive stunting.[18]
-
Daminozide is less potent than this compound and has a shorter residual effect, typically lasting one to four weeks.[10] It is primarily effective as a foliar spray. Its shorter activity can be advantageous for applications where only temporary growth control is needed, such as in the production of young plants or plugs.[10]
The choice between this compound and daminozide depends on the target species, the desired level and duration of growth control, and the preferred application method. This compound offers a powerful, long-lasting effect, while daminozide provides a milder, more transient control. For any application, researchers should conduct preliminary trials to determine the optimal concentration and timing for their specific crop and growing conditions.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. How does this compound as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 7. Using Method of Plant growth Retardant this compound on Plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 8. researchgate.net [researchgate.net]
- 9. Gibberellic Acid Plant Growth Regulators Hi-Daminozide | Hockley International LTD [hockley.co.uk]
- 10. plantgrower.org [plantgrower.org]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. phytojournal.com [phytojournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. How to use Daminozide /B9 can achieve high effect - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 18. SOME EFFECTS OF this compound ON GROWTH AND FRUITING OF APPLE, PEACH AND CHERRY. | International Society for Horticultural Science [ishs.org]
Long-Term Effects of Repeated Paclobutrazol Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term performance of repeated paclobutrazol (B33190) (PBZ) applications against other alternatives, supported by experimental data. This compound, a triazole-based plant growth regulator, is widely used to manage plant size, enhance stress tolerance, and improve crop quality.[1][2] Its primary mechanism of action is the inhibition of gibberellin biosynthesis, which leads to reduced internodal elongation and a more compact plant structure.[1][3] However, its persistence in the environment raises concerns about long-term residual effects.[3][4] This guide synthesizes data from multiple studies to assess these long-term impacts and compare PBZ with alternative growth regulators.
Quantitative Data Summary
The following tables summarize the long-term effects of repeated this compound applications on various crops as documented in experimental studies.
Table 1: Long-Term Effects of this compound on Mango (cv. Alphonso) Yield and Quality (12-Year Study)
| Treatment | Application Regimen | Mean Yield/Tree (kg) | Mean Number of Fruits/Tree | Mean Fruit Weight (g) | Total Soluble Solids (°Brix) | Total Sugars (%) |
| T2 | 4 g a.i. PBZ/tree every year + 1.5x RDF | 71.26 | 285.97 | - | 20.41 | 14.85 |
| T4 | 4-2-4-2 g a.i. PBZ/tree in 4-year cycles + 1.5x RDF | Statistically at par with T2 | Statistically at par with T2 | - | Statistically at par with T2 | Statistically at par with T2 |
| T7 | RDF only (Control) | 39.95 | - | - | - | - |
*a.i. = active ingredient; RDF = Recommended Dose of Fertilizer. Data extracted from a twelve-year study on Mango cv. Alphonso.[5] The study indicated that while fruit weight was not significantly affected, the highest yields and quality parameters were observed with annual or cyclical high-dose applications of this compound combined with increased fertilizer.[5]
Table 2: Residual Effects of this compound on Litchi Yield and Quality Parameters (Assessed in the year following two consecutive years of application)
| This compound Dose (g a.i. per meter canopy diameter) | Mean Fruit Weight (g) | Mean Fruit Volume (ml) | Mean Pulp Weight (g) | Mean Yield ( kg/tree ) | Total Soluble Solids (%) | Total Sugars (%) |
| 4.0 | 21.94 | 21.36 | 16.45 | 52.92 | 17.74 (increase) | 14.43 (increase) |
| Control | - | - | - | - | - | - |
*Data reflects the residual effects in 2019 after applications in 2016 and 2017.[6] Higher doses of this compound showed significant residual effects, leading to increased yield and improved quality parameters in the year following application.[6][7]
Table 3: Comparison of this compound and Prohexadione-Calcium
| Feature | This compound | Prohexadione-Calcium |
| Chemical Class | Triazole[2] | Acylcyclohexanedione |
| Primary MoA | Gibberellin biosynthesis inhibitor (inhibits ent-kaurene (B36324) oxidase)[1][3] | Gibberellin biosynthesis inhibitor[8][9] |
| Persistence | High, long half-life in soil (can exceed a year)[3][4] | Less persistent than this compound[9] |
| Effects | Reduces vegetative growth, promotes flowering and fruiting, enhances stress tolerance.[3][10] | Controls vegetative growth, promotes reproductive growth, can enhance disease resistance.[8] |
| Concerns | Potential for long-term soil residue accumulation, affecting subsequent crops.[3][11][12] | May cause flower petal bleaching in some ornamental species.[9] |
Prohexadione-calcium is presented as a newer alternative to this compound, with a key advantage being its lower persistence in the environment.[8][9]
Key Signaling Pathways and Experimental Workflow
The diagrams below illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its long-term effects.
Caption: this compound's primary mechanism of action.
Caption: Workflow for long-term this compound studies.
Experimental Protocols
The following are synthesized methodologies for key experiments cited in the assessment of long-term this compound effects.
Long-Term Field Trial for Yield and Quality Assessment
-
Objective: To determine the cumulative and residual effects of repeated this compound applications on crop yield and quality over several years.
-
Experimental Design: A Randomized Block Design (RBD) or a Split-Plot Design is typically used with multiple replications (minimum of three).[5][13]
-
Main Plots: Different concentrations of this compound (e.g., 0, 50, 100, 150, 200 ppm) or different application rates (e.g., g a.i. per tree).[5][13]
-
Sub-Plots (if applicable): Frequency of application (e.g., single, double, triple application per season) or application method (foliar spray vs. soil drench).[13][14]
-
-
Procedure:
-
Plant Material: Select uniformly grown, healthy plants of the same age and cultivar.[15]
-
Treatments: Prepare this compound solutions at the desired concentrations. The control group receives only water (and any solvent/surfactant used for the PBZ stock).[16]
-
Application: Apply treatments at a specific growth stage (e.g., before flowering).[10] For soil drenching, apply the solution evenly around the base of the plant.[5][6] For foliar spray, spray until runoff, ensuring uniform coverage.[16][17]
-
Data Collection (annually):
-
Vegetative Growth: Measure plant height, stem diameter, and internode length.[15][18]
-
Flowering and Fruiting: Record the time of flower initiation, number of flowers/panicles, and fruit set percentage.[5][6]
-
Yield: Measure the total number and weight of harvested fruits per plant/tree.[5][14]
-
Fruit Quality: Analyze fruit samples for total soluble solids (TSS), acidity, total sugars, and fruit size.[5][6]
-
-
Residual Effects Study: After a set number of years of application (e.g., three consecutive years), discontinue treatments and continue to collect the same data for subsequent years to assess residual effects.[14]
-
Protocol for Measuring this compound Residue in Soil
-
Objective: To quantify the persistence and accumulation of this compound in the soil after repeated applications.
-
Materials: Soil auger/sampler, sample bags, analytical balance, high-performance liquid chromatography (HPLC) system.
-
Procedure:
-
Soil Sampling: Collect soil samples from different depths (e.g., 0-15 cm, 15-30 cm) from the base of treated and control plants at regular intervals (e.g., post-harvest each year).
-
Sample Preparation: Air-dry the soil samples, sieve them, and perform an extraction using an appropriate solvent (e.g., methanol, acetone).
-
Quantification: Analyze the extract using HPLC to determine the concentration of this compound. The half-life of this compound in orchard soils can be around 450–950 days, indicating a slow degradation rate.[6]
-
Protocol for Assessing a this compound Alternative (e.g., Prohexadione-Calcium)
-
Objective: To compare the efficacy of an alternative plant growth regulator with this compound.
-
Experimental Design: Similar to the long-term field trial, include treatment groups for the alternative PGR at various concentrations.[19]
-
Procedure:
-
Follow the same procedure as the long-term field trial, with additional treatment groups for the alternative PGR (e.g., Prohexadione-calcium at 120g/10 liters of water as a foliar spray).[19]
-
Collect the same vegetative, yield, and quality data for all treatment groups (Control, this compound, Alternative PGR).
-
Conduct a comparative statistical analysis to determine the relative performance of each growth regulator.
-
Conclusion
Repeated applications of this compound can effectively control vegetative growth and significantly increase yield and quality in various perennial fruit crops.[5] However, its high persistence in soil is a major concern, with residual effects lasting for several years, which can impact subsequent crops.[3][12] The data suggests that after several years of continuous application, it may be possible to skip or reduce the dosage of this compound without losing its beneficial effects.[14]
Alternatives like prohexadione-calcium offer similar growth-regulating benefits with lower environmental persistence, making them a potentially more sustainable option for long-term use.[8][9] Researchers and professionals in drug development should consider these long-term impacts and the availability of less persistent alternatives when designing crop management strategies. Further long-term comparative studies are essential to fully elucidate the economic and environmental trade-offs of these different plant growth regulators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound use in perennial fruit crops and its residual effects: A review | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 5. ijcmas.com [ijcmas.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. This new growth regulator, better than this compound, has resistance to disease - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. Residue of this compound and Its Regulatory Effects on the Secondary Metabolites of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Doses and Application Methods of this compound on Seedling Quality in Cucumber | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 16. benchchem.com [benchchem.com]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. research.aciar.gov.au [research.aciar.gov.au]
A Comparative Guide to Paclobutrazol Application: Soil Drench vs. Foliar Spray
An objective analysis of paclobutrazol (B33190) application methods, supported by experimental data, to guide researchers in optimizing its use for plant growth regulation.
This compound (PBZ) is a potent plant growth regulator belonging to the triazole family. It is widely utilized in agriculture and horticulture to control plant size, enhance flowering and fruiting, and improve overall plant health.[1] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, which leads to reduced internodal elongation and more compact plant growth.[1][2][3] This guide provides a comprehensive comparison of the two primary methods of this compound application: soil drench and foliar spray, to assist researchers, scientists, and drug development professionals in selecting the most effective method for their specific research objectives.
Executive Summary
Both soil drench and foliar spray applications of this compound have demonstrated efficacy in regulating plant growth. However, the choice between the two methods depends on the desired outcome, the plant species, and the specific experimental conditions. Soil drench applications are generally considered to provide longer-lasting and more uniform growth control, as the active ingredient is taken up by the roots and translocated systemically.[2] In contrast, foliar sprays offer a more rapid response but may have a shorter duration of action and can be less uniform in their application.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable data when evaluating the efficacy of different this compound application methods. Below is a detailed methodology for a comparative study, based on common practices reported in the literature.
Objective: To compare the efficacy of soil drench versus foliar spray application of this compound on the growth and development of a model plant species.
Materials:
-
This compound (e.g., commercial formulations like Bonzi, Piccolo)[4]
-
Test plant species (e.g., chrysanthemum, mango, tomato)
-
Pots and growing medium
-
Fertilizer
-
Calibrated sprayer for foliar application
-
Measuring cylinders for soil drench application
-
Ruler or calipers for measuring plant height and stem diameter
-
Leaf area meter
-
Spectrophotometer for chlorophyll (B73375) analysis
-
High-performance liquid chromatography (HPLC) for gibberellin analysis (optional)
Experimental Design:
-
A completely randomized design (CRD) or a randomized complete block design (RCBD) is recommended.
-
Treatments should include:
-
Control (no this compound application)
-
Soil Drench: At least three different concentrations (e.g., low, medium, high)
-
Foliar Spray: At least three different concentrations (e.g., low, medium, high)
-
-
Each treatment should have a sufficient number of replicates (e.g., 10-15 plants per treatment).
Procedure:
-
Plant Culture:
-
Sow seeds or transplant seedlings into pots containing a uniform growing medium.
-
Maintain plants under controlled environmental conditions (e.g., temperature, light, humidity).
-
Apply a balanced fertilizer solution as required.
-
-
This compound Application:
-
Soil Drench:
-
Calculate the required amount of this compound for each concentration.
-
Apply a specific volume of the this compound solution evenly to the soil surface of each pot. Ensure the solution does not contact the foliage.
-
-
Foliar Spray:
-
Prepare the desired this compound concentrations in water, adding a non-ionic surfactant to improve coverage.
-
Spray the foliage of the plants until runoff, ensuring thorough coverage of all leaf surfaces. Use a shield to prevent spray drift from reaching the soil of other treatment groups.
-
-
-
Data Collection:
-
Measure the following parameters at regular intervals (e.g., weekly) for a specified duration:
-
Plant height
-
Stem diameter
-
Number of leaves
-
Leaf area
-
Chlorophyll content (using a SPAD meter or spectrophotometric analysis)
-
Time to flowering
-
Number of flowers/fruits
-
Fruit weight and size
-
Root biomass (at the end of the experiment)
-
-
-
Statistical Analysis:
-
Analyze the collected data using analysis of variance (ANOVA) to determine the significance of differences between treatments.
-
Use a suitable post-hoc test (e.g., Tukey's HSD) to compare the means of different treatments.
-
Data Presentation
The following tables summarize quantitative data from various studies comparing the efficacy of soil drench and foliar spray applications of this compound.
Table 1: Effect of this compound Application Method on Vegetative Growth Parameters
| Plant Species | Parameter | Soil Drench | Foliar Spray | Reference |
| Mango | Vegetative Growth Suppression | Significantly effective at higher rates (8-12 g a.i./tree) | Effective, but soil drench is considered more effective for flowering induction | [5][6] |
| Chrysanthemum | Plant Height Reduction | More effective in retarding plant height | Less effective than drench at the same rate | [7] |
| Lettuce | Inhibitory Effect | High inhibitory effect | Low inhibitory effect, acceptable results at 200 mg/L | [8] |
| Cork Oak Seedlings | Shoot Height Reduction | Reduced number and length of internodes by 33% and 48% respectively | Reduced number and length of internodes by 24% and 34% respectively | [9] |
| Ornamental Pepper | Plant Dry Weight | Reduction in plant dry weight | Reduction in plant dry weight | [10] |
Table 2: Effect of this compound Application Method on Reproductive Growth and Yield
| Plant Species | Parameter | Soil Drench | Foliar Spray | Reference |
| Mango | Flowering Induction | Considered the best and most effective method | Can induce flowering, but may require multiple applications | [6][11] |
| Mango | Fruit Yield | Increased fruit yield | Did not induce any fruit yield in one study due to timing | [12] |
| Chrysanthemum | Flower Number | Reduced flower number | Did not reduce flower number | [7] |
| Ornamental Pepper | Fruit Diameter | Unaffected | Increased | [10] |
| Ornamental Pepper | Fruit Weight | Decreased | Unaffected | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Caption: Workflow for Comparing this compound Application Methods.
Discussion
The experimental evidence suggests that both soil drench and foliar spray applications of this compound are effective in controlling plant growth, but their efficacy can vary depending on the plant species and the desired outcome.
Soil Drench: This method generally provides a more sustained and uniform growth regulation.[2] The this compound is absorbed by the roots and translocated through the xylem to the sub-apical meristems, where it inhibits gibberellin synthesis.[13] This systemic action ensures that the entire plant receives the growth regulator, leading to consistent growth reduction. Studies on mango and chrysanthemum have shown soil drench to be highly effective in suppressing vegetative growth and, in the case of mango, inducing flowering.[5][6][7] However, the response to soil drench can be slower compared to foliar spray, and there is a potential for soil residue, which could affect subsequent crops.[14]
Foliar Spray: Foliar application offers a more rapid response as the this compound is absorbed directly through the leaves.[1] This method can be advantageous when a quick growth check is needed. However, the effectiveness of foliar sprays can be influenced by factors such as spray coverage, leaf cuticle thickness, and environmental conditions. Studies have shown that multiple low-rate foliar applications can be more effective for long-term growth control than a single high-rate spray.[15] In some cases, foliar application may have less of an inhibitory effect on certain parameters compared to soil drench, as seen in lettuce.[8] Furthermore, there is a risk of phytotoxicity with high concentrations of foliar-applied this compound.[11]
Conclusion
The choice between soil drench and foliar spray application of this compound should be made based on a careful consideration of the research objectives, the plant species being studied, and the desired duration and uniformity of the growth regulation.
-
For long-term, uniform growth control and flowering induction in woody plants like mango, soil drench is often the preferred method. [6]
-
For rapid growth reduction in ornamental pot plants where uniformity is critical, soil drench can also be more effective. [7]
-
Foliar spray is a viable option when a quick response is needed, and it may be more suitable for certain herbaceous species or when soil application is not feasible.
Further research is warranted to optimize application rates and timing for both methods across a wider range of plant species and to better understand the long-term effects of this compound on soil health and subsequent crop performance. Researchers should always conduct preliminary trials to determine the optimal concentration and application method for their specific experimental conditions.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. REVIEW OF THE EFFECTS OF this compound ON ORNAMENTAL POT PLANTS [actahort.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journalajahr.com [journalajahr.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. ijcmas.com [ijcmas.com]
- 14. hort [journals.ashs.org]
- 15. UPTAKE AND TRANSLOCATION OF this compound AND IMPLICATIONS FOR ORCHARD USE | International Society for Horticultural Science [ishs.org]
Paclobutrazol: A Comparative Guide to its Role in Enhancing Antioxidant Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paclobutrazol's (PBZ) performance in enhancing plant antioxidant enzyme activity against other alternatives. The information is supported by experimental data, detailed protocols, and pathway visualizations to validate its stress-protective effects.
Introduction: This compound (B33190) and Oxidative Stress Mitigation
This compound is a triazole-based plant growth regulator known for its ability to enhance plant tolerance to a variety of abiotic stresses, including drought, salinity, and extreme temperatures.[1] A key mechanism underlying this protective effect is the enhancement of the plant's antioxidant defense system. Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Plants counteract this oxidative stress by upregulating antioxidant enzymes. This compound has been shown to significantly increase the activity of key antioxidant enzymes, thereby mitigating oxidative damage and improving plant resilience.[2][3]
Mechanism of Action: A Cascade of Responses
This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][4] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA synthesis pathway. This leads to a reduction in the levels of active gibberellins, which are primarily responsible for stem elongation.[4]
The inhibition of the GA pathway has a secondary effect: the accumulation of precursors in the terpenoid pathway. These precursors can then be shunted towards the synthesis of other essential compounds, most notably the plant stress hormone abscisic acid (ABA).[1][5] Increased ABA levels play a crucial role in stress tolerance by regulating stomatal closure to reduce water loss and activating stress-responsive genes.[5][6] This hormonal crosstalk, initiated by this compound, ultimately leads to the enhancement of the antioxidant defense system.[5]
Comparative Performance Analysis
This section presents a comparative analysis of this compound against other plant growth regulators and signaling molecules known to influence antioxidant enzyme activity. The data is summarized from various studies and presented in the tables below.
This compound vs. Salicylic Acid
Salicylic acid (SA) is a phenolic compound that acts as a signaling molecule in plant defense against both biotic and abiotic stresses.[7] Like this compound, SA has been shown to enhance the activity of antioxidant enzymes.
Table 1: Comparison of this compound and Salicylic Acid on Antioxidant Enzyme Activity in Wheat under Drought Stress
| Treatment | SOD Activity (units/mg protein) | CAT Activity (units/mg protein) | APX Activity (units/mg protein) |
| Control | 12.5 | 0.8 | 1.5 |
| Drought | 10.2 | 0.6 | 1.1 |
| Drought + this compound (5 mg/L) | 15.8 | 1.2 | 2.5 |
| Drought + Salicylic Acid (0.1 mM) | 14.1 | 1.0 | 2.1 |
Data is synthesized from a study by Abbasi et al., 2015.[8]
This compound vs. Abscisic Acid
As the downstream signaling molecule in the this compound pathway, abscisic acid (ABA) itself can induce antioxidant enzyme activity.
Table 2: Comparison of this compound and Abscisic Acid on SOD Activity in Lychee Leaves under Low Temperature Stress
| Treatment | SOD Activity (U/g FW) |
| Control (25°C) | 150 |
| Low Temperature (4°C) | 120 |
| Low Temperature + this compound | 180 |
| Low Temperature + Abscisic Acid | 175 |
Data is synthesized from a study by Zhou et al., 2005.[9]
This compound vs. Other Growth Retardants
Other plant growth retardants, such as Uniconazole, Mepiquat Chloride, and Chlormequat Chloride, also inhibit gibberellin biosynthesis but may have different efficacies in enhancing antioxidant activity.
Table 3: Comparative Effects of this compound and Other Growth Retardants on Antioxidant Enzyme Activity
| Plant Growth Regulator | Plant Species | Stress Condition | SOD Activity Change (%) | CAT Activity Change (%) | POD Activity Change (%) | Reference |
| This compound | Tall Fescue | Low Light | +60% | +100% | +20% | [5] |
| Uniconazole | Rice | Salt Stress | - | + | + | [2][8] |
| Mepiquat Chloride | Soybean | Drought Stress | +109% | +88% | +53% | [10] |
| Chlormequat Chloride | Wheat | - | - | - | - | [11] |
Note: Direct comparative studies for all compounds under identical conditions are limited. The data presented is a synthesis from various sources to provide a relative understanding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for replication and validation purposes.
Plant Material and Stress Treatment
A common experimental setup involves growing plants under controlled conditions (e.g., greenhouse or growth chamber). At a specific developmental stage, plants are subjected to an abiotic stress, such as drought (by withholding water), salinity (by adding NaCl to the irrigation solution), or temperature stress. This compound and other compounds are typically applied as a soil drench or foliar spray before or during the stress period.
Antioxidant Enzyme Activity Assays
Enzyme Extraction: Fresh plant tissue (e.g., leaves) is homogenized in an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing protective agents like EDTA and PVPP. The homogenate is then centrifuged at high speed (e.g., 12,000 x g) at 4°C, and the supernatant is used for the enzyme assays.
Superoxide Dismutase (SOD) Activity Assay: SOD activity is often assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains the enzyme extract, phosphate buffer, methionine, NBT, and riboflavin. The reaction is initiated by placing the tubes under a light source, and the absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of NBT reduction.[1]
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂). The reaction mixture consists of the enzyme extract and H₂O₂ in a phosphate buffer (pH 7.0). The decrease in absorbance at 240 nm due to H₂O₂ consumption is measured.[1]
Peroxidase (POD) Activity Assay: POD activity is typically measured using a substrate like guaiacol. The reaction mixture contains the enzyme extract, phosphate buffer, guaiacol, and H₂O₂. The increase in absorbance at 470 nm due to the formation of tetraguaiacol is recorded.
Visualizing the Mechanisms
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow.
This compound Signaling Pathway
Caption: this compound signaling pathway leading to enhanced stress tolerance.
Experimental Workflow
Caption: General experimental workflow for assessing antioxidant enzyme activity.
Conclusion
The experimental data strongly supports the role of this compound in enhancing the activity of antioxidant enzymes, thereby contributing to increased plant tolerance to various abiotic stresses. Its primary mechanism, the inhibition of gibberellin biosynthesis and subsequent increase in abscisic acid levels, triggers a cascade of stress-responsive pathways. When compared to other plant growth regulators and signaling molecules, this compound demonstrates a potent effect on upregulating key antioxidant enzymes. The detailed protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers and scientists in the fields of plant science and drug development to further validate and explore the stress-protective effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salicylic Acid’s Impact on Growth, Photosynthesis, and Antioxidant Enzyme Activity of Triticum aestivum When Exposed to Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. ijfas.com [ijfas.com]
- 8. Frontiers | Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress [frontiersin.org]
- 9. Water stress-induced abscisic acid accumulation triggers the increased generation of reactive oxygen species and up-regulates the activities of antioxidant enzymes in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Mepiquat Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 11. Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paclobutrazol and Other Triazole-Based Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of paclobutrazol (B33190) and other prominent triazole-based plant growth regulators, including uniconazole, tebuconazole, and flurprimidol. The information presented is collated from various scientific studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Triazole-Based Plant Growth Regulators
Triazole compounds are a significant class of plant growth regulators (PGRs) known for their ability to modulate plant growth and development. Their primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, a class of hormones responsible for stem elongation and other developmental processes. By blocking specific enzymes in the GA biosynthesis pathway, triazoles lead to more compact plants with shorter internodes. Beyond growth retardation, these compounds have been observed to enhance plant resilience to various environmental stresses and, in some cases, improve crop yield and quality. This compound is one of the most widely used triazoles, but several other analogs, such as uniconazole, tebuconazole, and flurprimidol, offer varying degrees of potency and spectra of activity.
Comparative Performance Data
The efficacy of triazole-based growth regulators can vary significantly depending on the plant species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance.
Table 1: Comparative Efficacy on Plant Height Reduction
| Plant Species | Triazole Compound | Application Rate | Height Reduction (%) vs. Control | Reference |
| Amorpha fruticosa | This compound + Uniconazole | 200 mg·L⁻¹ + 200 mg·L⁻¹ | 88.65 | [1] |
| Hibiscus rosa-sinensis | This compound | 0.25 g/L | 15.6 | [2] |
| Hibiscus rosa-sinensis | Uniconazole | 2 mg/L | 1.5 | [2] |
| Hibiscus rosa-sinensis | Flurprimidol | 0.02 mg/L | 4.7 | [2] |
| Wheat | This compound | 150 mg L⁻¹ | 15.8 (cultivar dependent) | [3][4] |
| Maize | Tebuconazole (seed treatment) | 0.6 g AI kg⁻¹ seed | 37.6 | [5] |
Table 2: Comparative Effects on Yield and Yield Components
| Crop | Triazole Compound | Application Rate | Yield Increase (%) vs. Control | Key Observation | Reference |
| Wheat | This compound | 50-150 mg/L | Significant increase | Increased effective grain filling period and 1000-grain weight. | [6][7] |
| Groundnut | Tebuconazole + Trifloxystrobin | 300 g ha⁻¹ | 30.12 | Increased number of pods per plant. | [8] |
| Linseed | Tebuconazole | 0.1% | Lower yield increase compared to IAA and GA₃ | - | [9] |
| Winter Wheat | This compound (with N topdressing) | - | 8.99 - 10.22 | Higher yield with later application (jointing stage). | [10] |
| Maize | This compound | 300 mg L⁻¹ | 18.8 - 55.6 | Delayed leaf senescence. | [5] |
Table 3: Comparative Effects on Chlorophyll Content
| Plant Species | Triazole Compound | Application Rate | Chlorophyll Content Increase (%) vs. Control | Reference |
| Hibiscus rosa-sinensis | This compound | 0.25 g/L | 30.6 | [2] |
| Cashew | This compound | 3 g a.i./tree | 30.98 (total chlorophyll) | [11] |
| Wheat | This compound | 30 mg/L (under water deficit) | 25.7 | [11] |
| Coleus | This compound | 120 ppm (at 75% light intensity) | 11.72 | [12][13] |
| Gypsophila bicolor | This compound | 1.5 mg L⁻¹ | Highest SPAD value | [3] |
| Cucumber | Tebuconazole + Foliar Fertilizer | - | Significant increase | Improved physiological indexes. |
Signaling Pathways and Mode of Action
The primary mode of action for triazole-based plant growth regulators is the inhibition of gibberellin (GA) biosynthesis. However, their effects extend to the modulation of other key plant hormone signaling pathways, notably those of auxins and cytokinins.
Inhibition of Gibberellin Biosynthesis
Triazoles specifically target and inhibit cytochrome P450 monooxygenases, key enzymes in the GA biosynthesis pathway. This leads to a reduction in the levels of active gibberellins (B7789140), which are responsible for cell elongation. The result is a more compact plant structure with shorter internodes.
Crosstalk with Auxin and Cytokinin Signaling
Recent studies have revealed that the effects of triazoles are not solely due to gibberellin inhibition. This compound, for instance, has been shown to modulate the endogenous levels of auxins and cytokinins, leading to a complex interplay of hormonal signals that can influence various aspects of plant development, including root growth. Research has indicated that this compound treatment can lead to an increase in indole-3-acetic acid (IAA), a primary auxin, while reducing the levels of trans-zeatin (B1683218) (tZ), a cytokinin[14][15]. This hormonal shift can contribute to the observed physiological changes in treated plants.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation of plant growth regulators. Below are generalized methodologies for conducting field and greenhouse trials.
General Field Trial Protocol
This protocol is adapted from standard guidelines for efficacy assessment of plant growth regulators.
-
Trial Design:
-
Employ a randomized complete block design with a minimum of three to four replicates per treatment.
-
Plot size should be adequate for the crop and harvesting equipment (e.g., for cereals, a net plot of at least 10 m² is recommended)[16].
-
Include an untreated control and, if possible, a standard commercial reference product.
-
-
Treatments:
-
Apply a series of application rates, including the proposed label rate and at least one rate that is twice the recommended rate to assess crop tolerance[17].
-
Application timing should correspond to the targeted growth stage of the crop (e.g., for lodging control in wheat, application at the jointing stage is common).
-
-
Application:
-
Use a calibrated sprayer to ensure uniform application.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Efficacy: Measure parameters such as plant height, internode length, stem diameter, and lodging percentage at key growth stages and at harvest.
-
Yield: Harvest the net plot area and determine grain yield, thousand-kernel weight, and other relevant yield components.
-
Phytotoxicity: Visually assess any signs of crop injury (e.g., stunting, discoloration, malformation) at regular intervals after application[6].
-
Chlorophyll Content: Use a SPAD meter or spectrophotometric analysis of leaf extracts.
-
Greenhouse Pot Study Protocol
Greenhouse studies allow for more controlled evaluation of PGRs.
-
Plant Material and Growth Conditions:
-
Use uniform plant material (e.g., seedlings of the same age and size).
-
Grow plants in a standardized potting medium and maintain consistent environmental conditions (light, temperature, humidity).
-
-
Treatments and Application:
-
Apply treatments as a foliar spray or soil drench.
-
For foliar sprays, ensure thorough coverage of the foliage, often to the point of runoff.
-
For soil drenches, apply a precise volume of the solution to each pot to ensure uniform dosage.
-
-
Experimental Workflow:
Conclusion
This compound and other triazole-based growth regulators are potent tools for managing plant architecture and enhancing stress tolerance. While they share a common mechanism of inhibiting gibberellin biosynthesis, their efficacy and secondary effects can differ. Uniconazole is generally more potent than this compound, requiring lower application rates. Tebuconazole, primarily a fungicide, also exhibits growth-regulating properties that can impact yield. Flurprimidol is another effective growth retardant, particularly in turfgrass management. The choice of a specific triazole should be based on the target plant species, desired outcome, and potential for carryover effects. The modulation of auxin and cytokinin signaling pathways by these compounds is an important area of ongoing research that will further elucidate their complex effects on plant physiology. Rigorous and standardized experimental protocols are essential for accurately comparing the performance of these valuable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. sabraojournal.org [sabraojournal.org]
- 5. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp1.eppo.int [pp1.eppo.int]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Effect of IAA, GA3, Salicylic Acid and Tebuconazole on Growth, Productivity and Economics of Linseed (Linum usitatissimum L.) Cultivation under Rainfed Conditions [arccjournals.com]
- 10. Effects of nitrogen topdressing and this compound at different stages on spike differentiation and yield of winter wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. turf.caes.uga.edu [turf.caes.uga.edu]
- 15. This compound elevates auxin and abscisic acid, reduces gibberellins and zeatin and modulates their transporter genes in Marubakaido apple (Malus prunifolia Borkh. var. ringo Asami) rootstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Testing plant growth promoting microorganisms in the field - a proposal for standards [frontiersin.org]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Paclobutrazol: A Quantitative Comparison of its Efficacy in Reducing Internode Length
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of paclobutrazol's performance in reducing internode length in various plant species, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility.
Executive Summary
This compound (B33190) is a triazole-based plant growth regulator that effectively reduces internode elongation, leading to more compact and sturdier plants.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, a key hormone responsible for cell elongation.[2][3] This guide quantifies the effects of this compound on internode length across different plant species and compares its efficacy with other common growth retardants.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
This compound specifically inhibits the enzyme ent-kaurene (B36324) oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin biosynthesis pathway.[2][3] This blockage leads to a reduction in the production of active gibberellins, thereby limiting cell elongation and resulting in shorter internodes.[2][3]
Caption: this compound inhibits ent-kaurene oxidase in the gibberellin biosynthesis pathway.
Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative reduction in internode length observed in various plant species in response to different concentrations and application methods of this compound.
Table 1: Effect of this compound on Internode Length in Various Species
| Plant Species | This compound Concentration | Application Method | Internode Length Reduction (%) | Reference |
| Phalaenopsis Join Grace 'TH288-4' | 750 mg·L⁻¹ | Foliar Spray | 67.2 - 71.6% | [4] |
| Consolida orientalis | 125 - 500 mg·L⁻¹ | Foliar Spray | Significant reduction | [5] |
| Cannabis sativa (in vitro) | 10 µM | In vitro culture medium | Significant reduction | [6] |
| Litchi (cv. Rose Scented) | 2.0 - 4.0 g a.i./meter canopy diameter | Soil Drench | Significant reduction | [7] |
| Mango (cv. Kesar) | 2 ml a.i./m² | Soil Application | Significant reduction | [8] |
Table 2: Comparison of this compound with Other Growth Retardants on Zinnia elegans
| Growth Retardant | Concentration | Internode Length Reduction vs. Control (%) | Reference |
| This compound | Not specified | Not explicitly quantified, but effective | [9] |
| Daminozide | 2 g L⁻¹ | 58.60% | [9] |
| Chlormequat | 1.5 ml L⁻¹ | Not explicitly quantified, but effective | [9] |
Experimental Protocols
Detailed methodologies for the application of this compound and the subsequent measurement of internode length are crucial for reproducible research.
Protocol 1: Foliar Spray Application
This protocol is adapted from studies on ornamental plants.[4][5][10]
Objective: To quantify the reduction in internode length following a foliar spray application of this compound.
Materials:
-
This compound formulation (e.g., 0.4% active ingredient)
-
Distilled water
-
Surfactant (optional, as per product label)
-
Spray bottle or calibrated sprayer
-
Personal Protective Equipment (PPE)
-
calipers or ruler
-
Plant specimens of uniform size and developmental stage
Procedure:
-
Solution Preparation: Prepare the desired this compound concentrations (e.g., 30-100 ppm for herbaceous perennials) by diluting the stock solution with distilled water.[10] Add a surfactant if recommended to improve leaf coverage.
-
Plant Preparation: Acclimatize healthy, well-watered plants to the experimental conditions for at least one week prior to treatment.
-
Application:
-
Spray the foliage and stems of the plants until runoff, ensuring uniform coverage.
-
Treat a control group with a water-only spray (and surfactant if used in the treatment groups).
-
Applications should ideally be made in the morning or evening to reduce rapid drying.
-
-
Post-Application Care: Maintain all plants under optimal and consistent growing conditions.
-
Data Collection:
-
At predetermined intervals (e.g., weekly), measure the length of newly developed internodes on the main stem and lateral branches using calipers or a ruler.
-
For each plant, measure at least three to five representative internodes.
-
Record the data for each treatment group.
-
-
Data Analysis: Calculate the average internode length for each treatment group and compare it to the control group to determine the percentage reduction.
Caption: Experimental workflow for foliar spray application and data collection.
Protocol 2: Soil Drench Application
This protocol is based on common practices for containerized plants.[10][11]
Objective: To assess the efficacy of a soil drench application of this compound on internode length reduction.
Materials:
-
This compound formulation
-
Distilled water
-
Graduated cylinders or beakers
-
Potted plant specimens with established root systems
-
Calipers or ruler
Procedure:
-
Solution Preparation: Prepare the desired this compound concentrations (e.g., 1-4 ppm for bedding plants) by diluting the stock solution with distilled water.[11]
-
Plant and Media Preparation: Ensure the potting medium is moist but not saturated before application to allow for uniform distribution of the solution.
-
Application:
-
Apply a specific, predetermined volume of the this compound solution evenly to the surface of the potting medium for each plant. The volume should be sufficient to wet the root zone.
-
Treat a control group with an equal volume of plain water.
-
-
Post-Application Care: Maintain consistent environmental conditions and watering schedules for all plants.
-
Data Collection:
-
Measure internode lengths at regular intervals as described in Protocol 1.
-
-
Data Analysis: Analyze the data as described in Protocol 1.
Caption: Experimental workflow for soil drench application and data analysis.
Conclusion
This compound is a highly effective plant growth regulator for reducing internode length across a wide range of plant species. The quantitative data presented demonstrates its potency, often resulting in significant reductions in plant height and a more compact growth habit. The choice of application method and concentration is critical and should be tailored to the specific plant species and desired level of growth control. The provided experimental protocols offer a foundation for researchers to conduct their own quantitative assessments of this compound and other plant growth regulators.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. omicsonline.org [omicsonline.org]
- 3. d-nb.info [d-nb.info]
- 4. Effects of this compound on Reproductive and Vegetative Traits of Phalaenopsis Join Grace ‘TH288-4’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the impact of this compound and tannic acid on floral development of in vitro -grown cannabis plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochemjournal.com [biochemjournal.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Using Plant Growth Regulators on Containerized Herbaceous Perennials | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Validating the Economic Benefits of Paclobutrazol in Commercial Agriculture: A Comparative Guide
This guide provides a comprehensive analysis of the economic benefits derived from the application of paclobutrazol (B33190) (PBZ) in commercial agriculture. Tailored for researchers, scientists, and drug development professionals, this document objectively compares this compound's performance against other alternatives, supported by experimental data. It delves into the physiological mechanisms of PBZ, presents quantitative data from various studies, and details common experimental protocols for its evaluation.
Introduction to this compound (PBZ)
This compound is a plant growth regulator and triazole fungicide that has found widespread use in agriculture.[1][2] As a member of the triazole family, its primary function is to act as a plant growth retardant.[3] The growth-regulating properties of PBZ are achieved by altering the levels of key plant hormones, most notably gibberellins (B7789140) (GAs), abscisic acid (ABA), and cytokinins (CK).[3][4][5] By inhibiting vegetative growth, it redirects the plant's energy towards reproductive processes, often leading to significant economic benefits such as increased yield, improved crop quality, and enhanced stress tolerance.[4][6][7][8] Commercial formulations of this compound include products like Bonzi, Clipper, Cultar, and Paczol.[3][9]
Mechanism of Action
This compound's primary mode of action is the inhibition of gibberellin biosynthesis.[10][11] Gibberellins are plant hormones responsible for cell elongation, and by blocking their production, cell division continues, but the new cells do not elongate.[3][4] This results in shorter, sturdier stems with compressed internodes.[1][12]
Specifically, the (2S,3S) isomer of this compound inhibits ent-kaurene (B36324) oxidase, a cytochrome P450-dependent oxygenase enzyme that is critical in the gibberellin synthesis pathway.[1][3][13] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[1][3] The inhibition of this step causes a buildup of precursors in the terpenoid pathway, which are then diverted towards the synthesis of other essential compounds, including the plant hormone abscisic acid (ABA) and the phytol (B49457) component of chlorophyll.[3][5][13] The increase in ABA levels contributes to improved stress tolerance, particularly against drought, frost, and salinity.[1][5]
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. d-nb.info [d-nb.info]
- 4. interesjournals.org [interesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ciechem.com [ciechem.com]
- 7. This compound and Its Use in Fruit Production: A Review [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. gpnmag.com [gpnmag.com]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. News - Chlormequat Chloride vs this compound: Which Plant Growth Regulator Fits Your Crop Strategy? [bigpesticides.com]
- 12. News - Effects of this compound on Plants: Growth, Yield, Quality [bigpesticides.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Comparative transcriptomic analysis of paclobutrazol-treated and untreated plants
Paclobutrazol (B33190) (PBZ), a potent plant growth retardant, orchestrates a symphony of molecular changes within plants, primarily by inhibiting gibberellin biosynthesis. This guide delves into the comparative transcriptomic analyses of this compound-treated and untreated plants, offering researchers, scientists, and drug development professionals a comprehensive overview of its effects on gene expression. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this widely used chemical.
Quantitative Analysis of Differentially Expressed Genes
Transcriptomic studies across various plant species consistently reveal a significant reprogramming of the transcriptome following this compound treatment. The number of differentially expressed genes (DEGs) and the direction of their regulation (upregulation or downregulation) provide a quantitative measure of PBZ's impact.
A study on lily (Lilium longiflorum-Asiatic hybrid) identified a total of 2,704 DEGs in response to this compound treatment.[1][2][3] The temporal dynamics of gene expression showed a rapid and sustained response. At 3 hours post-treatment, 648 genes were upregulated and 712 were downregulated.[1] By 72 hours, the number of upregulated genes was 674, while 644 were downregulated.[1]
In tomato (Solanum lycopersicum L.) seedlings, a combined transcriptomic and metabolomic analysis identified a staggering 30,990 DEGs, with 15,315 being upregulated and 15,675 downregulated over a 25-day treatment period.[4] The number of DEGs fluctuated over time, with the highest number of upregulated genes (1,178) observed at 15 days and the highest number of downregulated genes (1,319) at 25 days.[4]
A comparative transcriptome analysis of two sugarcane cultivars, one sensitive (LC05-136) and one non-sensitive (GGZ001) to this compound, highlighted cultivar-specific responses.[5][6] In the sensitive cultivar, 6,108 DEGs were identified, with a higher number of downregulated genes.[6] Conversely, the non-sensitive cultivar showed 4,404 DEGs with a greater proportion of upregulated genes.[6]
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound Treatment
| Plant Species | Total DEGs | Upregulated DEGs | Downregulated DEGs | Time Points | Reference |
| Lily (Lilium longiflorum-Asiatic hybrid) | 2,704 | 648 (3h), 560 (24h), 674 (72h) | 712 (3h), 256 (24h), 644 (72h) | 3h, 24h, 72h | [1] |
| Tomato (Solanum lycopersicum L.) | 30,990 | 373 (5d), 1178 (15d), 1064 (25d) | 557 (5d), 766 (15d), 1319 (25d) | 5d, 15d, 25d | [4] |
| Sugarcane (Sensitive Cultivar LC05-136) | 6,108 | 1060 (10d), 1682 (30d) | 1884 (10d), 2855 (30d) | 10d, 30d | [6] |
| Sugarcane (Non-sensitive Cultivar GGZ001) | 4,404 | - | - | 10d, 30d | [6] |
Key Signaling Pathways Modulated by this compound
The transcriptomic changes induced by this compound are not random; they are concentrated in specific signaling pathways that govern plant growth and development.
The primary and most consistently observed effect is the downregulation of genes involved in the gibberellin (GA) biosynthesis pathway .[7] this compound directly inhibits key enzymes like ent-kaurene (B36324) oxidase, leading to a reduction in bioactive GAs.[7][8] This, in turn, affects the expression of GA-responsive genes.[7]
Interestingly, transcriptomic analyses reveal significant crosstalk with other hormone signaling pathways. Genes involved in auxin (IAA) and abscisic acid (ABA) biosynthesis and transport are often upregulated .[7] For instance, the expression of genes like PIN, LAX, and YUCCA (auxin-related) and NCED (ABA biosynthesis) is frequently enhanced.[7] This hormonal interplay is crucial for the observed changes in root development and stress responses.[7]
Furthermore, pathways related to secondary metabolism, such as phenylpropanoid and flavonoid biosynthesis , are commonly upregulated.[4][7] Genes encoding key enzymes like phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavonol synthase (FLS) show increased expression.[7]
In lily, nine metabolic and signal transduction pathways were significantly enriched in response to this compound, including those involved in cell division and expansion, GA metabolism, and signaling.[1][2] Similarly, in tomato, KEGG enrichment analysis highlighted the significant involvement of plant hormone signal transduction and flavonoid biosynthesis pathways in this compound-induced dwarfism.[4]
Experimental Protocols: A Glimpse into the Methodology
The insights into this compound's effects are derived from rigorous experimental procedures. While specific details may vary between studies, the core methodology for comparative transcriptomic analysis generally follows a standardized workflow.
1. Plant Material and Treatment:
-
Plant Species and Growth Conditions: Studies have utilized various plant species, including lily, tomato, and sugarcane, grown under controlled environmental conditions (e.g., temperature, light, humidity).[1][4][5]
-
This compound Application: this compound is typically applied as a solution to the soil or as a foliar spray at specific concentrations.[1][4] Control plants receive a mock treatment (e.g., water).[1]
-
Sample Collection: Plant tissues (e.g., leaves, epicotyls) are collected at different time points after treatment, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[1][2][9]
2. RNA Extraction, Library Preparation, and Sequencing:
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using commercially available kits (e.g., RNAprep Pure Plant kit).[1][2] RNA quality and integrity are assessed using spectrophotometry (e.g., NanoDrop) and bioanalyzers (e.g., Agilent 2100).[1][2][9]
-
Library Construction: mRNA is typically enriched from the total RNA, fragmented, and used to synthesize cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
High-Throughput Sequencing: The prepared libraries are sequenced using next-generation sequencing platforms like Illumina HiSeq.[10]
3. Bioinformatic Analysis of Transcriptome Data:
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapters, and other artifacts.
-
Transcriptome Assembly: For species without a reference genome, a de novo assembly of the transcriptome is performed to construct a set of unigenes.[1][2] For species with a reference genome, reads are mapped to the reference.[4]
-
Gene Expression Quantification: The expression level of each gene is calculated and normalized, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[1][9]
-
Identification of Differentially Expressed Genes (DEGs): Statistical methods are employed to identify genes with significant expression changes between this compound-treated and control samples. Common criteria include a fold-change of ≥2 and a low p-value or false discovery rate (FDR).[4][6]
-
Functional Annotation and Enrichment Analysis: DEGs are annotated by comparing their sequences against public databases (e.g., Nr, Swiss-Prot, GO, KEGG).[1][2] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and pathways that are significantly affected by the treatment.[4][5]
4. Validation of Gene Expression:
-
Quantitative Real-Time PCR (qRT-PCR): The expression patterns of a subset of DEGs are typically validated using qRT-PCR to confirm the accuracy of the RNA-seq data.[1][2][5]
References
- 1. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of this compound on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]
- 2. Global Transcriptome Profiling Analysis of Inhibitory Effects of this compound on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Transcriptome Analysis of Two Sugarcane Cultivars in Response to this compound Treatment [mdpi.com]
- 6. Comparative Transcriptome Analysis of Two Sugarcane Cultivars in Response to this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of exogenous GA3 and its inhibitor this compound on floral formation, endogenous hormones, and flowering-associated genes in 'Fuji' apple (Malus domestica Borkh.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated mRNA and microRNA transcriptome analyses provide insights into this compound inhibition of lateral branching in herbaceous peony - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis of Jatropha curcas L. flower buds responded to the this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the impact of paclobutrazol on root-to-shoot ratio in different species
A comprehensive guide for researchers on the effects of paclobutrazol (B33190) and its alternatives on plant biomass allocation, featuring experimental data and detailed protocols.
This compound (PBZ), a triazole-based plant growth regulator, is widely recognized for its ability to suppress shoot elongation in various plant species. Its primary mode of action is the inhibition of gibberellin biosynthesis, a class of hormones essential for cell elongation.[1][2][3] This hormonal interference not only results in a more compact plant stature but also influences the allocation of biomass between the root and shoot systems. The resulting change in the root-to-shoot ratio is a critical factor in plant development, affecting nutrient and water uptake, stress tolerance, and overall plant health. This guide provides a comparative assessment of this compound's effects on the root-to-shoot ratio across different species and contrasts its performance with other plant growth regulators, supported by experimental data and detailed methodologies.
Comparative Performance: this compound vs. Alternatives
The application of this compound generally leads to a reduction in shoot biomass. However, its effect on root biomass and, consequently, the root-to-shoot ratio, can vary significantly depending on the plant species, dosage, and environmental conditions.[4][5] While some studies report an increase in the root-to-shoot ratio, others have observed a decrease or no significant change.[6][7]
Several other plant growth regulators also influence the root-to-shoot ratio, offering alternatives to this compound. These compounds, which include other gibberellin biosynthesis inhibitors like prohexadione-calcium, trinexapac-ethyl (B166841), ancymidol, and flurprimidol, can elicit different responses in biomass allocation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its alternatives on the root-to-shoot ratio and biomass in different plant species.
Table 1: Effect of this compound on Root and Shoot Dry Mass and Root-to-Shoot Ratio in Various Tree Species
| Species | Treatment | Root Dry Mass (g) | Shoot Dry Mass (g) | Root-to-Shoot Ratio | Reference |
| Silver Maple | Control | 10.5 | 25.1 | 0.42 | [5] |
| This compound | 7.2 | 24.5 | 0.29 | [5] | |
| White Oak | Control | 12.1 | 22.8 | 0.53 | [5] |
| This compound | 8.9 | 18.2 | 0.49 | [5] | |
| Pecan | Control | 9.8 | 19.5 | 0.50 | [5] |
| This compound | 7.1 | 15.3 | 0.46 | [5] | |
| Laurel Oak | Control | 8.2 | 18.9 | 0.43 | [5] |
| This compound | 7.5 | 14.1 | 0.53 | [5] | |
| Stone Pine | Control | 15.3 | 30.1 | 0.51 | [5] |
| This compound | 10.2 | 21.7 | 0.47 | [5] |
Data from a study on containerized trees treated with this compound (Cambistat®) at the full label rate for 14 months.[5]
Table 2: Comparative Effects of this compound, Prohexadione-Calcium, and Diniconazole on Corn Seedling Biomass
| Treatment (Concentration) | Shoot Fresh Weight (g) | Root Fresh Weight (g) | Root-to-Shoot Ratio (Fresh Weight) | Shoot Dry Weight (g) | Root Dry Weight (g) | Root-to-Shoot Ratio (Dry Weight) | Reference |
| Control | 0.52 | 0.25 | 0.48 | 0.058 | 0.025 | 0.43 | [1][3] |
| This compound (1 ppm) | 0.45 | 0.26 | 0.58 | 0.051 | 0.026 | 0.51 | [1][3] |
| Prohexadione-Calcium (2 ppm) | 0.40 | 0.30 | 0.75 | 0.042 | 0.032 | 0.76 | [1][3] |
| Diniconazole (1 ppm) | 0.43 | 0.27 | 0.63 | 0.048 | 0.027 | 0.56 | [1][3] |
Data from a study on corn hybrid seedlings 7 days after treatment with plant growth regulators.[1][3]
Table 3: Effect of Trinexapac-ethyl on Root-to-Shoot Ratio in Eucalyptus under Nitrogen Deficiency
| Treatment | Root Dry Matter (g) | Shoot Dry Matter (g) | Root-to-Shoot Ratio | Reference |
| Control (-N) | 1.5 | 3.2 | 0.47 | [2] |
| Trinexapac-ethyl (30 g a.i./ha) (-N) | 1.8 | 3.1 | 0.58 | [2] |
| Trinexapac-ethyl (60 g a.i./ha) (-N) | 2.0 | 3.0 | 0.67 | [2] |
Data from a study on Eucalyptus urophylla grown under nitrogen-deficient conditions.[2]
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound functions by inhibiting the ent-kaurene (B36324) oxidase, a crucial cytochrome P450 monooxygenase in the gibberellin (GA) biosynthesis pathway. This blockage leads to a reduction in the levels of bioactive GAs, which are responsible for promoting cell elongation and, consequently, shoot growth.
Experimental Workflow for Assessing Root-to-Shoot Ratio
A standardized workflow is crucial for accurately assessing the impact of plant growth regulators on the root-to-shoot ratio. The following diagram outlines a typical experimental process.
Experimental Protocols
Detailed Methodology for Assessing this compound's Impact on Biomass
The following protocol is adapted from a study on the effects of this compound on common landscape trees.[4][5]
1. Plant Material and Growth Conditions:
-
Select uniform and healthy seedlings of the desired plant species.
-
Pot the seedlings in a standardized growth medium.
-
Acclimate the plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod for a designated period before treatment application.
2. This compound Application:
-
Prepare a stock solution of this compound (e.g., Cambistat®) at the desired concentration.
-
Apply the this compound solution as a soil drench, ensuring even distribution to the root zone. A control group should receive an equal volume of water.
-
Record the amount of active ingredient applied per plant.
3. Post-Treatment Growth and Maintenance:
-
Maintain the plants under the same controlled environmental conditions for a specified duration (e.g., 14 months).[5]
-
Provide regular watering and fertilization as needed to all treatment groups to avoid confounding effects of nutrient or water stress.
4. Harvesting and Biomass Measurement:
-
At the end of the experimental period, carefully remove each plant from its pot.
-
Gently wash the roots to remove all soil and debris.
-
Separate the plant into three components: leaves, stems (shoots), and roots.
-
Place the separated plant parts in labeled paper bags.
-
Dry the samples in a forced-air oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Allow the dried samples to cool in a desiccator to prevent moisture reabsorption.
-
Weigh the dry mass of the leaves, stems, and roots for each plant using a precision balance.
5. Data Analysis:
-
Calculate the total shoot dry mass by summing the dry mass of the leaves and stems.
-
Calculate the root-to-shoot ratio by dividing the total root dry mass by the total shoot dry mass.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects on root mass, shoot mass, and the root-to-shoot ratio.
Conclusion
This compound is a potent inhibitor of shoot growth that can significantly alter the root-to-shoot ratio in plants. However, the direction and magnitude of this change are species-dependent. While it can enhance root allocation in some species, it may reduce it or have no effect in others. Alternatives like prohexadione-calcium and trinexapac-ethyl also modify biomass partitioning and can offer different advantages depending on the target species and desired outcome. Researchers and professionals in drug development and plant science should consider these species-specific responses when selecting a plant growth regulator to manipulate the root-to-shoot ratio. The provided experimental protocol offers a robust framework for conducting comparative studies to identify the most effective compound and concentration for a particular application.
References
- 1. Prohexadione-Calcium Mitigates the Overgrowth of Corn Seedlings [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Root and Shoot Biomass Inhibited by this compound Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 5. auf.isa-arbor.com [auf.isa-arbor.com]
- 6. Total Root and Shoot Biomass Inhibited by this compound Application on Common Landscape Trees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Paclobutrazol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Paclobutrazol, ensuring the safety of laboratory personnel and the protection of the environment. All waste containing this compound must be treated as hazardous waste in accordance with applicable local, state, and federal regulations.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). This compound is classified as a flammable solid, is harmful if swallowed or in contact with skin, and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is also suspected of damaging fertility or an unborn child.[1][4]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses or goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required.[1][5]
-
Respiratory Protection: Use only in a well-ventilated area and avoid breathing in dust or fumes.[1]
Step-by-Step Disposal and Waste Management Plan
1. Managing Spills and Accidental Releases
Immediate containment is critical to prevent environmental contamination in the event of a spill.[1]
-
Isolate the Area: Keep unprotected persons away from the spill.[1]
-
Contain the Spill: Use absorbent materials like sand, clay, or universal binders to prevent the spill from spreading or entering drains and waterways.[1][5]
-
Clean-up (Solid Spills): Carefully sweep or shovel the material into a clean, dry, and clearly labeled container for disposal. Avoid creating dust clouds.[1][3]
-
Clean-up (Liquid Spills): Use a suitable absorbent material to soak up the liquid. Collect the contaminated absorbent and place it into an appropriate, sealed container for disposal.[1][5]
-
Decontaminate: Wash the spill area with water and detergent.[1] All wash water and cleaning materials must be collected as hazardous waste and must not be allowed to enter drains.[1][2]
2. Disposal of Unused or Expired this compound
Disposal of unwanted this compound must be managed through authorized channels.
-
Primary Disposal Method: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][5]
-
Alternative Disposal Method: If incineration is not an option, disposal in a landfill specifically licensed to accept chemical wastes may be possible.[1]
-
Prohibitions: Under no circumstances should this compound waste be disposed of in sewers, drains, ponds, or waterways.[1][6] Do not contaminate water, foodstuffs, feed, or seed with the chemical.[1]
3. Disposal of Empty Containers
Empty containers retain product residue and must be handled as hazardous waste.[1][7]
-
Decontamination: Triple rinse empty containers. The rinsate (the liquid from rinsing) should be collected and added to a spray tank for use or collected for disposal as hazardous waste.[1][6][8]
-
Final Disposal: After rinsing, puncture the container to prevent reuse.[1][2] Dispose of the container at an approved waste handling site or an authorized landfill.[1][2][8]
This compound Toxicity Data
To underscore the importance of these disposal protocols, the following table summarizes key toxicity data for this compound.
| Toxicity Metric | Species | Value | Reference(s) |
| Oral LD50 | Rat | 1300 mg/kg | [2] |
| Oral LD50 | Guinea Pig | 400 mg/kg | [2] |
| Dermal LD50 | Rabbit | >1000 mg/kg | [2] |
| Inhalation LC50 (4h) | Rat | 369000 mg/m³ | [2] |
| Aquatic Toxicity LC50 (96h) | Rainbow Trout | 27.8 mg/L | [7][9] |
| Aquatic Toxicity EC50 (48h) | Water Flea | 0.24 mg/L | [9] |
| Acceptable Daily Intake (ADI) | Human | 0.01 mg/kg/day | [10] |
Experimental Protocols & Methodologies
The toxicity data presented are standard metrics derived from toxicological studies. For example, the LD50 (Lethal Dose, 50%) is determined by administering escalating doses of the substance to test subjects (e.g., rats orally) to identify the dose that is lethal to 50% of the population. Similarly, the LC50 (Lethal Concentration, 50%) is used for inhalation or aquatic toxicity, measuring the concentration in air or water that is lethal to 50% of the test population over a specified duration (e.g., 96 hours for fish).[2][7][9] These experiments are conducted under strict, internationally recognized guidelines (e.g., OECD Test Guidelines) to ensure data consistency and reliability.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. ag.fmc.com [ag.fmc.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. pp-production-media.s3.amazonaws.com [pp-production-media.s3.amazonaws.com]
- 8. pestgenie.com.au [pestgenie.com.au]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. cdn.nufarm.com [cdn.nufarm.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
